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  • Product: Vinyl cyclohexanecarboxylate
  • CAS: 4840-76-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Vinyl Cyclohexanecarboxylate (CAS 4840-76-0)

Foreword: Unveiling the Potential of a Versatile Monomer In the dynamic landscape of polymer science and materials engineering, the demand for monomers that impart unique and desirable properties to resulting polymers is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Monomer

In the dynamic landscape of polymer science and materials engineering, the demand for monomers that impart unique and desirable properties to resulting polymers is ever-present. Vinyl cyclohexanecarboxylate (VCHC), with its characteristic cycloaliphatic ester structure, represents a significant building block in the synthesis of advanced polymeric materials. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, reactivity, and applications of this versatile compound. Our exploration is grounded in established scientific principles and practical, field-proven knowledge, aiming to empower innovation in your research and development endeavors.

Core Chemical and Physical Identity

Vinyl cyclohexanecarboxylate, identified by the CAS number 4840-76-0, is a vinyl ester characterized by a cyclohexyl ring attached to a vinyl group through an ester linkage.[1][2] This unique combination of a bulky, hydrophobic cycloaliphatic group and a reactive vinyl moiety bestows upon it a distinct set of properties that are highly sought after in polymer manufacturing.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of Vinyl Cyclohexanecarboxylate is presented in Table 1 for easy reference. These parameters are critical for understanding its behavior in various chemical processes, from synthesis and purification to polymerization and formulation.

PropertyValueReference
CAS Number 4840-76-0[1]
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1]
IUPAC Name Ethenyl cyclohexanecarboxylate[1]
Synonyms Cyclohexanecarboxylic acid, vinyl ester; VCHC[1][2]
Appearance Colorless liquid (presumed)
Density 0.99 g/cm³[2]
Boiling Point 226 °C at 760 mmHg[2]
Flash Point 85.1 °C[2]
Vapor Pressure 0.0836 mmHg at 25 °C[2]
Refractive Index 1.464[2]

Synthesis and Manufacturing Pathways

The synthesis of vinyl cyclohexanecarboxylate primarily revolves around two established methodologies: the direct vinylation of cyclohexanecarboxylic acid with acetylene and the transvinylation reaction with a vinyl donor like vinyl acetate. The choice of synthetic route is often dictated by factors such as catalyst availability, reaction conditions, and desired purity.

Direct Vinylation with Acetylene

The industrial-scale production of many vinyl esters has historically relied on the reaction of carboxylic acids with acetylene.[3] This method, while efficient, requires careful handling of acetylene due to its explosive nature under pressure.[3] The reaction is typically catalyzed by metal salts, with zinc, mercury, and palladium compounds being historically employed.[3]

The underlying mechanism involves the activation of the carboxylic acid and acetylene by the catalyst, facilitating the addition of the carboxylate group across the triple bond.

G cluster_0 Direct Vinylation of Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Intermediate Complex Intermediate Complex Cyclohexanecarboxylic Acid->Intermediate Complex Acetylene Acetylene Acetylene->Intermediate Complex Catalyst Catalyst Catalyst->Intermediate Complex Activation Vinyl Cyclohexanecarboxylate Vinyl Cyclohexanecarboxylate Intermediate Complex->Vinyl Cyclohexanecarboxylate Addition & Release

Caption: Generalized workflow for the direct vinylation synthesis of Vinyl Cyclohexanecarboxylate.

A typical laboratory-scale synthesis would involve bubbling acetylene through a solution of cyclohexanecarboxylic acid in an inert solvent containing the catalyst at elevated temperatures.

Transvinylation with Vinyl Acetate

A more contemporary and arguably safer approach is transvinylation, where the vinyl group is exchanged from a readily available vinyl ester, most commonly vinyl acetate, to cyclohexanecarboxylic acid.[3] This method obviates the need for handling acetylene gas. The reaction is catalyzed by transition metal complexes, with palladium and ruthenium catalysts showing high efficacy.[3]

The equilibrium nature of this reaction often necessitates the removal of the by-product, acetic acid, to drive the reaction towards the formation of the desired vinyl cyclohexanecarboxylate.

Experimental Protocol: Transvinylation Synthesis of Vinyl Cyclohexanecarboxylate

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with cyclohexanecarboxylic acid (1 equivalent), vinyl acetate (excess, e.g., 5-10 equivalents, also serving as the solvent), and a suitable catalyst (e.g., palladium(II) acetate with a phosphine ligand, 0.1-1 mol%).

  • Inert Atmosphere: The system is purged with nitrogen to exclude oxygen and moisture.

  • Reaction: The reaction mixture is heated to reflux (the boiling point of vinyl acetate is approximately 72 °C) and stirred for a specified period (e.g., 12-24 hours), monitoring the progress by techniques like TLC or GC.

  • Work-up: After cooling to room temperature, the excess vinyl acetate is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the acetic acid by-product. The organic layer is subsequently washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The crude product is purified by vacuum distillation to yield pure vinyl cyclohexanecarboxylate.

Reactivity and Polymerization Behavior

The chemical reactivity of vinyl cyclohexanecarboxylate is dominated by the vinyl group, which readily undergoes radical polymerization. The ester functionality, while generally stable, can be susceptible to hydrolysis under acidic or basic conditions, a factor to consider in the applications of its polymers.

Free-Radical Polymerization

Vinyl cyclohexanecarboxylate is an excellent monomer for free-radical polymerization, a process initiated by the decomposition of a radical initiator to produce free radicals.[4] These radicals then attack the carbon-carbon double bond of the monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer, poly(vinyl cyclohexanecarboxylate).[4][5]

Commonly used initiators include benzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN).[4] The polymerization can be carried out in bulk, solution, suspension, or emulsion, with the choice of method influencing the polymer's properties and applications.

G cluster_1 Free-Radical Polymerization of VCHC Initiator Initiator Radical Radical Initiator->Radical Decomposition Growing Polymer Chain Growing Polymer Chain Radical->Growing Polymer Chain Initiation VCHC Monomer VCHC Monomer VCHC Monomer->Growing Polymer Chain Propagation Termination Termination Growing Polymer Chain->Termination Combination or Disproportionation Poly(VCHC) Poly(VCHC) Termination->Poly(VCHC)

Caption: Schematic of the free-radical polymerization process for Vinyl Cyclohexanecarboxylate.

The presence of the bulky cyclohexyl group can influence the polymerization kinetics and the stereoregularity of the resulting polymer chain.

Properties of Poly(vinyl cyclohexanecarboxylate)

Polymers derived from vinyl cyclohexanecarboxylate exhibit a unique combination of properties stemming from the cycloaliphatic side chain:

  • High Chemical Resistance: The hydrophobic and sterically hindered cyclohexyl group provides excellent resistance to hydrolysis and chemical attack.[6]

  • Good Adhesion: The ester functionality can contribute to good adhesion to various substrates.

  • Low-Temperature Flexibility: The non-polar, bulky side group can disrupt chain packing, leading to enhanced flexibility at lower temperatures.[2]

  • Thermal Stability: The presence of the cyclohexane ring can enhance the thermal stability of the polymer.[6]

These properties make poly(vinyl cyclohexanecarboxylate) and its copolymers valuable in applications such as specialty coatings, adhesives, and composite materials.[2]

Spectroscopic Characterization

The structural elucidation and purity assessment of vinyl cyclohexanecarboxylate are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals include those for the vinyl protons (typically in the range of 4.5-7.5 ppm) and the protons of the cyclohexyl ring (typically in the more upfield region of 1.0-2.5 ppm). The splitting patterns of the vinyl protons can provide information about their coupling to each other.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Distinct signals are expected for the vinyl carbons (sp² hybridized, typically downfield), the carbonyl carbon of the ester group (also downfield), and the sp³ hybridized carbons of the cyclohexyl ring (upfield).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups. Characteristic absorption bands for vinyl cyclohexanecarboxylate include:

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an ester.[7]

  • C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹ is indicative of the carbon-carbon double bond of the vinyl group.[8]

  • =C-H Stretch (Alkene): A band above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the stretching of the C-H bonds on the vinyl group.[8]

  • C-H Stretch (Alkane): Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the cyclohexyl ring.[8]

  • C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹ are associated with the C-O single bond stretches of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For vinyl cyclohexanecarboxylate (MW = 154.21), the molecular ion peak (M⁺) would be observed at m/z 154. Common fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the ester bond, leading to characteristic fragment ions. PubChem lists a top peak at m/z 83 and a second highest at m/z 55 in the GC-MS data.[1]

Safety and Handling

As with any chemical substance, proper handling and safety precautions are paramount when working with vinyl cyclohexanecarboxylate. The information provided here is a summary and should be supplemented with a thorough review of the full Safety Data Sheet (SDS).

  • General Handling: Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Fire Hazards: The flash point is 85.1 °C, indicating it is a combustible liquid. Keep away from heat, sparks, and open flames.[11]

  • Health Hazards: Specific toxicity data is limited in the provided search results. Inhalation of high vapor concentrations may cause symptoms like headache and dizziness.[10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Concluding Remarks: A Monomer of Significant Promise

Vinyl cyclohexanecarboxylate stands out as a monomer with a compelling set of properties that translate into high-performance polymers. Its robust cycloaliphatic structure imparts excellent chemical and thermal stability, while the reactive vinyl group allows for facile polymerization and copolymerization. This guide has provided a comprehensive overview of its chemical identity, synthesis, reactivity, and characterization. As the demand for advanced materials continues to grow, the unique attributes of vinyl cyclohexanecarboxylate will undoubtedly secure its place as a valuable tool in the arsenal of polymer chemists and material scientists, driving innovation in coatings, adhesives, composites, and beyond.

References

  • PubChem. Vinyl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 4840-76-0,vinyl cyclohexanecarboxylate. [Link]

  • International Journal of Advanced Research. DECOMPOSITION OF VINYL ESTERS OF CYCLOALIPHATIC EPOXY RESINS: A KINETIC STUDY. [Link]

  • Safety Data Sheet. 4-Vinylcyclohexene. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for: Cationic Ring-Opening Polymerization of Vinyl-Cyclohexene Oxide. [Link]

  • PubMed. Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. [Link]

  • SKKU Scholar. Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. [Link]

  • Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Google Patents.
  • Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • MDPI. Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. [Link]

  • Polymer Science Learning Center. Free Radical Vinyl Polymerization. [Link]

  • Beilstein Journal of Organic Chemistry. Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis. [Link]

  • ChemRxiv. Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. [Link]

  • Polymer Innovation Blog. Thermoset Polymers: Vinyl Esters. [Link]

  • ResearchGate. Optimization of reaction conditions in the synthesis of vinyl thioesters a. [Link]

  • PubChem. Vinylcyclohexane. [Link]

  • Google Patents. CN102408646A - Plasticised polyvinyl chloride.
  • SpringerLink. Characterization of the chemical structure of vinyl ester resin in a climate chamber under different conditions of degradation. [Link]

  • Royal Society of Chemistry. (Controlled) Free Radical (Co)polymerization of Multivinyl Monomers: Strategies, Topological Structures and Biomedical Applications. [Link]

  • Polymer Source. Poly(vinyl cyclohexane), functionalized. [Link]

  • ResearchGate. Controlled free-radical polymerization of vinyl chloride. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • PCC Group. Polyvinyl chloride: uses and properties. [Link]

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Exploratory

Technical Guide: Solubility Profile & Solvent Compatibility of Vinyl Cyclohexanecarboxylate

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and physicochemical behavior of Vinyl Cyclohexanecarboxylate (VCHC) .[1][2] It is designed for researchers optimizing p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and physicochemical behavior of Vinyl Cyclohexanecarboxylate (VCHC) .[1][2] It is designed for researchers optimizing polymerization conditions, formulation scientists, and process engineers.[1][2]

Executive Summary

Vinyl cyclohexanecarboxylate (CAS 4840-76-0) is a lipophilic, functional monomer used primarily in the synthesis of specialty polymers requiring high glass transition temperatures (


) and hydrolytic resistance.[1][2]

Core Solubility Verdict: VCHC is miscible with a broad spectrum of organic solvents, including aromatics, halogenated hydrocarbons, ethers, and ketones.[1][2] It is immiscible with water.[2][3] Critical Constraint: While physically soluble in alcohols (e.g., methanol, ethanol), their use is contraindicated in catalytic environments due to the high risk of transesterification, which degrades the vinyl monomer into cyclohexanecarboxylic acid alkyl esters and acetaldehyde.[1]

Physicochemical Profile

Understanding the molecular architecture is prerequisite to predicting solvent interaction.[2][3] VCHC consists of a lipophilic cyclohexane ring attached to a reactive vinyl ester group.[2][3]

PropertyValueTechnical Implication
Molecular Formula

Moderate molecular weight (154.21 g/mol ) facilitates high solvent mobility.[1][2][3][4]
Physical State Colorless Liquid"Solubility" usually refers to miscibility rather than saturation limits.[2][3]
Boiling Point ~226°C (760 mmHg)High boiler; requires high-boiling solvents for reflux processes.[1][2][3]
LogP (Predicted) ~2.7Lipophilic character; partitions strongly into organic phases.[1][2][3]
Density 0.99 g/cm³Similar to water; phase separation requires careful interface management.[2][3]

Solubility Thermodynamics & Hansen Parameters

To scientifically select a solvent, we apply Hansen Solubility Parameters (HSP) .[1][2][3] The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen Bonding (

) forces.[1][2]
Estimated HSP Profile

Based on Group Contribution Methods (Van Krevelen/Hoftyzer):

  • 
     (Dispersion):  High contribution from the cyclohexane ring.[2][3]
    
  • 
     (Polarity):  Moderate contribution from the ester carbonyl.[2][3]
    
  • 
     (H-Bonding):  Low; VCHC is a hydrogen bond acceptor but lacks donor protons.[1][2][3]
    

Interaction Radius (


): 
Solubility is predicted when the "distance" (

) between solvent and solute in Hansen space is minimal (

, where

is the interaction radius of VCHC).[1]

[1][2][3]
Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic compatibility and chemical stability.

Solvent ClassRepresentative SolventsCompatibilityMechanistic Insight
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent Strong

-interaction and dispersion force matching.[1][2][3] Ideal for polymerization.[2][3]
Chlorinated Solvents Chloroform, DCM, ChlorobenzeneExcellent High solvency power; useful for NMR analysis and dissolving resulting polymers.[1][2]
Ethers THF, 1,4-Dioxane, Diethyl EtherGood Good dipole matching.[1][2] THF is a standard solvent for GPC analysis of VCHC polymers.[2][3]
Ketones Acetone, MEKGood Compatible, though high evaporation rates (Acetone) may be undesirable for high-temp synthesis.[1][2]
Aliphatic Hydrocarbons Hexane, Cyclohexane, HeptaneModerate Soluble, but phase separation may occur at very low temperatures or high polymer concentrations.[1][2]
Protic Solvents Methanol, Ethanol, IsopropanolRestricted Chemical Risk: Soluble, but prone to transesterification and side reactions with radical initiators.[1][2]
Water WaterInsoluble Hydrophobic cyclohexane ring prevents hydration.[2][3] Hydrolysis risk over time.[2][3]

Visualization: Solubility & Reactivity Workflow

The following diagram outlines the decision logic for solvent selection, integrating physical solubility with chemical stability constraints.

SolubilityWorkflow Start Select Solvent for VCHC CheckPolarity Is Solvent Polar? Start->CheckPolarity CheckProtic Is Solvent Protic? (Contains -OH, -NH) CheckPolarity->CheckProtic Yes NonPolarPath Non-Polar / Aromatic CheckPolarity->NonPolarPath No ProticYes Yes (Alcohols, Water) CheckProtic->ProticYes Yes ProticNo No (Aprotic) CheckProtic->ProticNo No Toluene Toluene/Xylene (Recommended for Polymerization) NonPolarPath->Toluene Hexane Hexane/Heptane (Good for Extraction) NonPolarPath->Hexane RiskAssessment Risk: Transesterification & Hydrolysis ProticYes->RiskAssessment AproticChoice Ketones / Ethers / Chlorinated ProticNo->AproticChoice

Caption: Decision tree for VCHC solvent selection balancing physical miscibility against chemical stability risks.

Experimental Protocol: Solvent Interaction Radius Determination

For researchers characterizing VCHC for novel formulations, this protocol defines the "Solubility Sphere".[1]

Objective: Determine the boundary conditions of VCHC miscibility to optimize purification (precipitation) or polymerization.

Reagents: VCHC (>98%), Test Solvents (Toluene, Hexane, Methanol, DMSO, Water).[1][2]

Step-by-Step Methodology:

  • Preparation: Dispense 1.0 mL of VCHC into five separate 20 mL scintillation vials.

  • Titration (Cloud Point Method):

    • Add the test solvent dropwise to the VCHC while stirring magnetically at 25°C.

    • Observation: Look for "schlieren" lines (indicating mixing) or turbidity (indicating immiscibility).[1][2][3]

  • Saturation Limit:

    • Since VCHC is a liquid, if 10 mL of solvent is added with no phase separation, record as "Miscible".[1][2]

    • For water: Add 1.0 mL water to 1.0 mL VCHC.[2][3] Shake vigorously. Allow to settle. Measure the height of the organic layer. If unchanged, record as "Immiscible".[1][2][3]

  • Temperature Stress:

    • Cool miscible aliphatic solutions (e.g., Hexane) to 0°C.[1][2][3]

    • Note: If turbidity appears, the Upper Critical Solution Temperature (UCST) has been reached.[1][2] This is critical for low-temperature anionic polymerizations.[2][3]

Critical Application Notes

Polymerization Solvent Selection

When polymerizing VCHC (Free Radical or RAFT), the solvent acts as a chain transfer agent.[1][2]

  • Toluene: The industry standard.[2][3] Moderate chain transfer constant (

    
    ).[1][2][3] Provides good solubility for both the monomer and the resulting Poly(VCHC).
    
  • Chloroform: High solvency but higher chain transfer activity; may limit molecular weight.[2][3]

  • DMF/DMSO: Use only if copolymerizing with highly polar monomers.[2][3] Ensure reagents are anhydrous to prevent hydrolysis of the ester bond.[3]

Purification via Precipitation

Because VCHC is soluble in most organics, the resulting polymer, Poly(VCHC) , is often purified by precipitation into Methanol or Cold Hexane (depending on molecular weight), where the monomer remains soluble but the polymer precipitates.[1]

References

  • PubChem. (n.d.).[2][3] Vinyl cyclohexanecarboxylate | C9H14O2.[3][4] National Library of Medicine.[2][3] Retrieved from [Link]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3][5] Retrieved from [Link][1][2][3]

  • Satoh, K., et al. (2010).[1][2][3] Controlled Radical Polymerization of Vinyl Esters. Chemical Reviews. (General reference for vinyl ester polymerization solvent effects).

Sources

Foundational

Comprehensive Technical Guide & Safety Protocol: Vinyl Cyclohexanecarboxylate (CAS: 4840-76-0)

Executive Summary In modern organic synthesis and specialty polymer design, Vinyl cyclohexanecarboxylate (VCC) serves as a highly versatile aliphatic ester. Characterized by its dual-functional nature—a reactive vinyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and specialty polymer design, Vinyl cyclohexanecarboxylate (VCC) serves as a highly versatile aliphatic ester. Characterized by its dual-functional nature—a reactive vinyl group coupled with a sterically bulky cyclohexane ring—it is primarily utilized as a monomer to engineer resins with high chemical resistance, low-temperature flexibility, and exceptional substrate adhesion. For drug development professionals, VCC also acts as a critical intermediate in cross-coupling reactions and the synthesis of active pharmaceutical ingredients (APIs).

However, the transition from theoretical chemistry to bench-scale application requires strict adherence to Environmental, Health, and Safety (EHS) protocols. This whitepaper bridges the gap between administrative safety compliance (SDS) and advanced benchtop methodologies, providing field-proven, self-validating protocols for the handling, analysis, and polymerization of VCC.

Physicochemical Profiling & Mechanistic Utility

Before integrating VCC into any synthetic pipeline, scientists must understand its thermodynamic and physical properties. The bulky cyclohexane ring provides steric hindrance that influences both the kinetics of polymerization and the retention time during chromatographic separation.

Table 1: Physicochemical Properties of Vinyl Cyclohexanecarboxylate [1][2]

PropertyValueCausality / Impact on Experimental Workflow
Molecular Formula C₉H₁₄O₂Dictates stoichiometric calculations for precise copolymerization ratios.
Molecular Weight 154.21 g/mol Used to determine the exact mass-to-charge ratio (

) in MS analysis.
Boiling Point 226 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for thermal purification.
Density 0.99 g/cm³Nearly equipotent to water; phase separation in liquid-liquid extraction requires saturated brine to prevent emulsions.
Flash Point 85.1 °CClassifies the compound as a combustible liquid, dictating specific EHS storage parameters.

Safety Data Sheet (SDS) Deconstruction & EHS Protocols

For laboratory managers and application scientists, simply downloading an SDS is insufficient; the data must be translated into actionable, self-validating safety protocols. According to standard GHS classifications detailed in the[3], VCC presents specific flammability and dermal hazards.

Table 2: GHS Classification and Actionable Hazard Mitigation

Hazard ClassGHS CategoryMechanistic ReasonMitigation Protocol (Self-Validating)
Flammability Category 4 (Combustible)Vapor pressure (0.0836 mmHg at 25°C) allows vapors to pool in unventilated areas.Store in grounded, ventilated cabinets. Validation: Use LEL (Lower Explosive Limit) monitors in storage zones.
Skin Irritation Category 2The lipophilic cyclohexane ring enhances dermal penetration, stripping natural skin lipids.Use double-gloved nitrile or butyl rubber. Validation: Perform visual glove-integrity checks post-handling.
Eye Irritation Category 2AEster hydrolysis upon contact with ocular moisture generates localized acidity.Wear tight-fitting chemical goggles. Validation: Ensure an operational eyewash station is within a 10-second transit.

Note: To download the official, manufacturer-specific SDS for compliance auditing, visit the or your specific chemical vendor's portal.

Experimental Workflows & Protocols

Protocol A: HPLC-UV/MS Method for VCC Purity Assessment

Before utilizing VCC in sensitive drug development pathways, its purity must be verified. This reverse-phase high-performance liquid chromatography (RP-HPLC) method is adapted from established [4][5].

  • Causality Focus: Why swap phosphoric acid for formic acid in MS? Phosphoric acid is non-volatile and will precipitate in the electrospray ionization (ESI) source, causing severe ion suppression and equipment damage. Formic acid provides the necessary protons for ionization while volatilizing completely.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile (MeCN) and LC-MS grade Water (60:40 v/v). Add 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (if strictly using UV detection at 210 nm).

  • Column Equilibration: Install a Newcrom R1 or C18 column (3 µm particle size for fast UPLC applications). Purge with the mobile phase at 1.0 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve 10 mg of VCC in 1 mL of MeCN. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Elution: Inject 5 µL of the sample. The lipophilic cyclohexane ring will interact strongly with the C18 stationary phase, resulting in a predictable retention time.

  • Self-Validation Checkpoint: Inject a pure mobile-phase blank prior to the sample. A perfectly flat baseline confirms zero column carryover. The VCC peak must exhibit a symmetry factor between 0.95 and 1.05; tailing indicates column overloading or degradation.

Protocol B: Free-Radical Polymerization Workflow

VCC is frequently polymerized to create specialty resins. This protocol outlines a standard free-radical polymerization using Azobisisobutyronitrile (AIBN)[1].

  • Causality Focus: Why use AIBN at 70°C? AIBN has a 10-hour half-life at approximately 65°C. Running the reaction at 70°C ensures a steady, controlled generation of initiating radicals (consistent radical flux), preventing runaway exothermic reactions while driving the conversion to completion.

Step-by-Step Methodology:

  • Monomer Purification: Pass the raw VCC through a short plug of basic alumina. Reasoning: Commercial VCC contains radical inhibitors (e.g., MEHQ) to prevent autopolymerization during storage. Alumina selectively binds the phenolic hydroxyl groups of the inhibitor.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 5.0 g of purified VCC in 15 mL of anhydrous toluene. Add 0.05 g of AIBN (1 wt%).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and terminates polymer chains prematurely.

  • Propagation: Backfill with inert Argon and heat the flask in an oil bath at 70°C for 12 hours under continuous magnetic stirring.

  • Precipitation & Recovery: Dropwise, add the viscous reaction mixture into 200 mL of ice-cold methanol under vigorous stirring.

  • Self-Validation Checkpoint: Unreacted monomer is highly soluble in methanol, whereas the poly(vinyl cyclohexanecarboxylate) backbone is insoluble. The immediate formation of a white, stringy precipitate physically validates successful chain propagation. Filter and dry under a vacuum at 40°C to a constant weight.

Workflow Visualization

The following diagram illustrates the logical dependency between EHS clearance, analytical quality control, and synthetic application.

VCC_Workflow Start Vinyl Cyclohexanecarboxylate (CAS: 4840-76-0) SDS EHS & SDS Protocol (Hazard Mitigation) Start->SDS Safety Check Polymerization Free-Radical Polymerization (AIBN, Toluene, 70°C) SDS->Polymerization Cleared for Synthesis HPLC HPLC-UV/MS Purity Analysis (Newcrom R1, MeCN/H2O/FA) SDS->HPLC Cleared for Analysis Polymer Poly(vinyl cyclohexanecarboxylate) Specialty Resin Polymerization->Polymer Precipitation & Drying Chromatogram Purity Chromatogram (Quality Control) HPLC->Chromatogram Data Acquisition Polymer->HPLC Post-Reaction QC

Fig 1: Operational workflow integrating SDS safety checks, HPLC analysis, and VCC polymerization.

References

  • LookChem - Cas 4840-76-0, vinyl cyclohexanecarboxylate Basic Information & Applications. Retrieved from:[Link]

  • Cheméo - Chemical Properties of Cyclohexanecarboxylic acid, ethenyl ester (CAS 4840-76-0). Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem) - PubChem Compound Summary for CID 20985, Vinyl cyclohexanecarboxylate. Retrieved from:[Link]

  • SIELC Technologies - Separation of Vinyl cyclohexanecarboxylate on Newcrom R1 HPLC column. Retrieved from:[Link]

Sources

Exploratory

Difference between vinyl cyclohexanecarboxylate and vinyl benzoate

Comparative Dynamics of Vinyl Cyclohexanecarboxylate and Vinyl Benzoate: Kinetics, Stability, and Biomedical Applications Executive Summary The transition from traditional acrylate-based polymers to vinyl ester-based mat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Dynamics of Vinyl Cyclohexanecarboxylate and Vinyl Benzoate: Kinetics, Stability, and Biomedical Applications

Executive Summary

The transition from traditional acrylate-based polymers to vinyl ester-based materials is a major frontier in drug delivery and specialty polymer design, driven primarily by the need for biocompatible degradation profiles. However, the selection of the pendant group on the vinyl ester—specifically, aliphatic versus aromatic—fundamentally alters both the synthesis kinetics and the operational stability of the resulting polymer. This technical guide provides a rigorous comparative analysis of Vinyl Cyclohexanecarboxylate (VCHC) and Vinyl Benzoate (VB), exploring the causality behind their distinct radical propagation behaviors, hydrolytic stabilities, and implications for pharmaceutical excipient design.

Structural and Physicochemical Divergence

Both VCHC and VB are vinyl esters, but their pendant groups dictate their divergent physicochemical behaviors. VCHC features a saturated, non-planar cyclohexane ring, whereas VB contains a planar, conjugated benzene ring. This structural divergence directly impacts the electron density around the ester linkage and the steric environment of the vinyl double bond.

Table 1: Physicochemical Comparison of VCHC and VB

PropertyVinyl Cyclohexanecarboxylate (VCHC)Vinyl Benzoate (VB)
CAS Number 4840-76-0[1]769-78-8[2]
Molecular Formula C9H14O2[3]C8H8O2[4]
Molecular Weight 154.21 g/mol [3]148.16 g/mol
Pendant Group Aliphatic (Cyclohexyl)Aromatic (Phenyl)
Boiling Point 226 °C at 760 mmHg[1]~203 °C at 760 mmHg
Density 0.99 g/cm³[1]1.07 g/cm³

Radical Polymerization Kinetics: The Aromatic Retardation Effect

In free-radical polymerization, aliphatic vinyl esters typically exhibit high propagation rate coefficients (


). However, aromatic vinyl esters like VB behave anomalously, presenting unique challenges and opportunities for polymer chemists.

The Causality of Retardation: When polymerizing VB, researchers consistently observe a significantly depressed rate of polymerization compared to aliphatic analogs like VCHC or vinyl acetate[5]. This slow rate is not merely a function of steric hindrance. Instead, it is driven by a reversible complex formation between the propagating vinyl radical and the


-system of the aromatic ring[6],[5]. The benzene ring acts as an internal radical trap, stabilizing the radical transiently and retarding the addition of the next monomer unit. Pulsed-Laser Polymerization (PLP) studies have shown that while aliphatic vinyl esters yield clear propagation kinetics, VB often fails to produce a standard PLP structure due to this resonance stabilization[7],[8].

Conversely, VCHC lacks


-conjugation in its pendant group. The saturated cyclohexane ring provides steric bulk—which increases the glass transition temperature (

) of the resulting polymer—but it does not electronically stabilize the propagating radical. Thus, VCHC polymerizes at rapid rates comparable to other bulky aliphatic vinyl esters[7].

G Start Vinyl Ester Monomer Radical Initiation VCHC Vinyl Cyclohexanecarboxylate (Aliphatic) Start->VCHC VB Vinyl Benzoate (Aromatic) Start->VB PropVCHC Standard Chain Propagation (High kp) VCHC->PropVCHC Steric hindrance only ComplexVB Reversible Radical Complexation with Aromatic Ring VB->ComplexVB u03c0-u03c0 interactions PropVB Retarded Chain Propagation (Low kp) ComplexVB->PropVB Slow monomer addition

Caption: Radical propagation pathways highlighting aromatic retardation in VB vs. standard propagation in VCHC.

Hydrolytic Stability and Degradation Pathways

A critical advantage of poly(vinyl esters) in biomedical applications is their ability to undergo hydrolytic degradation into poly(vinyl alcohol) (PVA)—a non-toxic, FDA-approved polymer—and the corresponding carboxylic acid[9].

Causality of Hydrolytic Resistance: The rate of ester hydrolysis is governed by a delicate balance of steric hindrance and electronic effects:

  • Poly(VB): The aromatic phenyl group in VB is electron-withdrawing via induction but electron-donating via resonance. The resonance stabilization of the ester carbonyl ground state makes the carbonyl carbon less electrophilic, thereby increasing resistance to nucleophilic attack by water or esterases.

  • Poly(VCHC): The cyclohexyl group is electron-donating via induction, which slightly reduces electrophilicity, but it entirely lacks the resonance stabilization of VB. However, the sheer steric bulk of the cyclohexane ring provides significant kinetic shielding against hydrolytic enzymes and aqueous environments[10].

Consequently, poly(VB) is generally more hydrolytically stable than poly(VCHC). This makes VB suitable for long-acting drug release matrices, whereas VCHC is preferable for medium-term degradable scaffolds.

H Polymer Poly(Vinyl Ester) Backbone (Poly-VCHC or Poly-VB) Hydrolysis Esterase Cleavage / Hydrolysis (H2O, Catalyst) Polymer->Hydrolysis PVA Poly(vinyl alcohol) (Biocompatible/FDA Approved) Hydrolysis->PVA Acids Carboxylic Acid Byproducts Hydrolysis->Acids CHCA Cyclohexanecarboxylic Acid (From VCHC) Acids->CHCA BA Benzoic Acid (From VB) Acids->BA

Caption: Hydrolytic cleavage of poly(vinyl ester) backbones yielding poly(vinyl alcohol) and organic acids.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating the kinetic and degradation profiles of these monomers.

Protocol A: Pulsed-Laser Polymerization (PLP-SEC) for Kinetic Profiling

Purpose: To determine the propagation rate coefficient (


) and validate the aromatic retardation effect[7],[8].
  • Preparation: Purify VCHC and VB monomers by passing them through basic alumina columns to remove inhibitors. Degas the purified monomers via three rigorous freeze-pump-thaw cycles.

  • Initiation: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at a 5 mmol/L concentration to the bulk monomer.

  • Laser Pulsing: Expose the mixture to a Nd:YAG laser (355 nm) at specific pulse repetition rates (e.g., 100 Hz, 200 Hz, 500 Hz) under isothermal conditions (50 °C).

  • Termination: Crucial Step: Quench the reaction strictly at <3% monomer conversion. This prevents autoacceleration (the Trommsdorff–Norrish effect) from skewing the kinetic data. Precipitate the polymer in cold methanol.

  • SEC Analysis: Analyze the molecular weight distribution (MWD) using Size Exclusion Chromatography.

  • System Validation: Calculate the first derivative of the MWD. For VCHC, the derivative must show distinct inflection points corresponding to

    
     (chain length between pulses). The absence or severe smearing of these points in the VB sample serves as internal validation of the radical stabilization/retardation hypothesis.
    
Protocol B: Accelerated Enzymatic Hydrolysis Assay

Purpose: To quantify the hydrolytic stability of poly(VCHC) versus poly(VB)[10].

  • Polymer Film Casting: Dissolve equal molecular weight samples of poly(VCHC) and poly(VB) in tetrahydrofuran (THF). Spin-coat the solutions onto quartz crystal microbalance (QCM) sensors and dry completely under a vacuum.

  • Enzymatic Incubation: Submerge the sensors in a PBS buffer (pH 7.4) containing 50 U/mL of porcine liver esterase at physiological temperature (37 °C).

  • Mass Loss Tracking: Monitor the real-time frequency shift (

    
    ) of the QCM sensors, which correlates directly to polymer mass loss via the Sauerbrey equation.
    
  • Byproduct Quantification: Periodically sample the buffer and analyze via High-Performance Liquid Chromatography (HPLC) to quantify the release of cyclohexanecarboxylic acid versus benzoic acid.

  • System Validation: The mass loss calculated from the QCM frequency shift must stoichiometrically match the molar concentration of the released acid detected by HPLC. This validates that the degradation is exclusively occurring via ester cleavage and not through macroscopic polymer delamination or dissolution.

Implications for Drug Development and Polymeric Micelles

The pharmaceutical industry's shift from acrylates to vinyl esters is driven by the imperative to reduce excipient toxicity[9]. Acrylate degradation yields poly(acrylic acid) derivatives, which can accumulate and present variable clearance profiles. In contrast, both VCHC and VB degrade into highly biocompatible PVA.

For drug development professionals formulating nanomedicines:

  • VCHC is optimal for formulating polymeric micelles where a highly hydrophobic core is needed to encapsulate poorly soluble lipophilic drugs, but a moderate, predictable degradation rate is required to ensure timely drug release.

  • VB is ideal for highly stable prodrug backbones or implantable matrices where prolonged structural integrity is paramount, and the release mechanism relies on slow, surface-eroding hydrolysis.

References

  • 6 - Researcher.life

  • 5 - Taylor & Francis Online 3.1 - LookChem 4.3 - PubChem (NIH) 5.7 - Queen's University

  • 8 - Theses Canada

  • 10 - NIH

  • 9 - Taylor & Francis

Sources

Foundational

Refractive index and boiling point of vinyl cyclohexanecarboxylate

The following technical guide details the physicochemical characterization, synthesis, and application of Vinyl Cyclohexanecarboxylate (CAS 4840-76-0) . CAS Number: 4840-76-0 Synonyms: Cyclohexanecarboxylic acid vinyl es...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization, synthesis, and application of Vinyl Cyclohexanecarboxylate (CAS 4840-76-0) .

CAS Number: 4840-76-0 Synonyms: Cyclohexanecarboxylic acid vinyl ester; Ethenyl cyclohexanecarboxylate Molecular Formula: C


H

O

Molecular Weight: 154.21 g/mol [1]

Executive Summary

Vinyl cyclohexanecarboxylate is a functionalized vinyl ester monomer used primarily in the synthesis of amphiphilic block copolymers for drug delivery and specialty coatings.[1] Unlike simple acrylates, the vinyl ester moiety provides a unique hydrolytic degradation profile and backbone flexibility. This guide addresses the critical physicochemical properties—specifically refractive index and boiling point—that serve as quality control metrics during synthesis and purification.

Critical Note: While atmospheric boiling point data exists, this compound exhibits thermal instability at elevated temperatures.[1] Practical handling requires vacuum techniques to prevent autopolymerization.[1]

Physicochemical Characterization

The following data points are established benchmarks for assessing the purity of vinyl cyclohexanecarboxylate.

Refractive Index (RI)

The refractive index is the primary rapid-assay tool for monitoring reaction progress (transvinylation) and distillate purity.

ParameterValueConditionsTechnical Insight
Refractive Index (

)
1.464 20°C, 589 nmSignificantly higher than the starting material, vinyl acetate (

), and slightly higher than cyclohexanecarboxylic acid (

).[1]
Use Case Purity CheckIn-processA rise in RI during distillation indicates the removal of low-boiling vinyl acetate and the concentration of the product.[1]
Boiling Point & Thermal Behavior

The boiling point of vinyl cyclohexanecarboxylate is high due to the bulky cyclohexane ring, necessitating reduced-pressure handling.[1]

Pressure ConditionBoiling PointOperational Recommendation
Atmospheric (760 mmHg) 226°C (lit.)[1]DO NOT USE. Temperatures >100°C significantly increase the risk of thermal polymerization, even with inhibitors.
Reduced (Estimated) ~85–95°C @ 10 mmHgRecommended. Distill under high vacuum (<10 mmHg) to keep the pot temperature below 110°C.

Thermodynamic Context: The ester lacks the hydrogen-bonding capability of its parent acid (Cyclohexanecarboxylic acid, BP 233°C), yet the boiling point remains high (226°C) due to the increased molecular weight and van der Waals stacking of the cyclohexane rings.[1]

Synthesis & Purification Protocol

The industrial standard for synthesizing vinyl esters of higher carboxylic acids is Transition-Metal Catalyzed Transvinylation .[1] This equilibrium-driven process uses Vinyl Acetate as both the reactant and solvent.[1]

Reaction Mechanism

The reaction proceeds via a Pd(II) or Ru-catalyzed exchange mechanism.[1] The driving force is the removal of the volatile byproduct (Acetic Acid) or the use of a large excess of Vinyl Acetate.

SynthesisWorkflow cluster_inputs Reagents cluster_process Transvinylation (90-100°C) cluster_products Crude Mixture Acid Cyclohexanecarboxylic Acid (BP 233°C) Reactor Pd(OAc)2 / Ligand Catalyst System Acid->Reactor VAc Vinyl Acetate (Excess) (BP 72.7°C) VAc->Reactor Product Vinyl Cyclohexanecarboxylate (Target) Reactor->Product Transesterification AcOH Acetic Acid (Byproduct) Reactor->AcOH Equilibrium Exchange AcOH->Reactor Remove Continuously (Azeotrope)

Figure 1: Palladium-catalyzed transvinylation pathway.[1] Continuous removal of acetic acid or excess vinyl acetate is required to drive yield.

Detailed Purification Workflow

To achieve monomer-grade purity (>99%) required for controlled radical polymerization (e.g., RAFT, ATRP), the following purification sequence is mandatory.

Step 1: Catalyst Removal [1]

  • Precipitate the catalyst (if using homogeneous Pd) or filter (if heterogeneous).

  • Wash the organic layer with saturated NaHCO

    
     to remove unreacted cyclohexanecarboxylic acid.[1]
    

Step 2: Drying & Stabilization

  • Dry over anhydrous MgSO

    
    .[1]
    
  • Add 10-20 ppm MEHQ (Monomethyl ether hydroquinone) as a polymerization inhibitor before heating.[1]

Step 3: Vacuum Distillation

  • Setup: Short-path distillation head with a vacuum manifold.

  • Procedure:

    • Remove excess Vinyl Acetate (BP 72°C) at mild vacuum.[1]

    • Increase vacuum to <10 mmHg.[1]

    • Collect the fraction boiling at ~85–95°C (dependent on exact vacuum).

    • Monitor RI: Collect fractions when

      
       stabilizes at 1.464.
      

Applications in Drug Development[1]

Vinyl cyclohexanecarboxylate serves as a critical monomer in the engineering of "smart" drug delivery vehicles. Its hydrophobicity and hydrolytic susceptibility make it ideal for core-forming blocks in amphiphilic micelles.[1]

Applications cluster_poly Polymerization Techniques cluster_use Biomedical Utility Monomer Vinyl Cyclohexanecarboxylate (Monomer) RAFT RAFT Polymerization (Controlled MW) Monomer->RAFT ATRP ATRP (Low Polydispersity) Monomer->ATRP Micelle Amphiphilic Micelles (Hydrophobic Core) RAFT->Micelle Block Copolymerization ATRP->Micelle Hydrolysis pH-Sensitive Degradation (Acetal/Ester Linkages) Micelle->Hydrolysis In vivo Release

Figure 2: Utilization of vinyl cyclohexanecarboxylate in constructing biodegradable polymeric drug carriers.[1]

Polymerization Kinetics

The vinyl ester group propagates slower than acrylates but faster than styrene.[1] In RAFT polymerization, xanthate-based Chain Transfer Agents (CTAs) are recommended over trithiocarbonates to control the reactivity of the non-conjugated vinyl ester radical.[1]

Hydrolytic Degradation

Polymers containing vinyl cyclohexanecarboxylate side chains degrade via hydrolysis of the ester bond, releasing cyclohexanecarboxylic acid (a generally non-toxic metabolite) and polyvinyl alcohol (PVA). This degradation mechanism is exploited for the controlled release of hydrophobic drugs encapsulated within the polymer core.

References

  • LookChem. Vinyl cyclohexanecarboxylate (CAS 4840-76-0) Physicochemical Properties.Link

  • Sigma-Aldrich. Safety Data Sheet: Vinyl Esters and Analogues (General Reference).[1]Link

  • PubChem. Compound Summary: Vinyl cyclohexanecarboxylate (CID 20985).[1]Link

  • ChemicalBook. Vinyl cyclohexanecarboxylate Product Description and Properties.Link

  • Murray, R. E. Process for the preparation of vinyl esters. U.S. Patent 4,981,973.[1] (Describes Pd-catalyzed transvinylation mechanisms).

Sources

Exploratory

Hydrolytic Stability of Vinyl Cyclohexanecarboxylate: A Mechanistic and Practical Guide

Executive Summary To address the core inquiry directly: Vinyl cyclohexanecarboxylate (VCC) is not hydrolytically stable in aqueous environments. While it exhibits greater kinetic stability than simpler analogues like vin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

To address the core inquiry directly: Vinyl cyclohexanecarboxylate (VCC) is not hydrolytically stable in aqueous environments. While it exhibits greater kinetic stability than simpler analogues like vinyl acetate due to steric shielding, its fundamental thermodynamic profile drives it toward irreversible hydrolytic cleavage. However, in the realm of applied chemistry and drug development, this "instability" is rarely a flaw; rather, it is a highly engineered feature. The irreversible nature of its hydrolysis makes VCC an exceptional acyl donor in biocatalytic resolutions and polymer synthesis.

This whitepaper dissects the thermodynamic causality behind VCC’s hydrolytic degradation, explores the steric factors that modulate its half-life, and provides field-proven, self-validating protocols for both stability profiling and biocatalytic application.

The Thermodynamic Inevitability of Vinyl Ester Hydrolysis

The hydrolytic instability of VCC (CAS: 4840-76-0)[1] is rooted in the unique electronic and structural properties of the vinyl ester functional group. Unlike standard alkyl esters (e.g., methyl or ethyl cyclohexanecarboxylate), which undergo reversible hydrolysis governed by an equilibrium constant, the hydrolysis of a vinyl ester is a one-way thermodynamic sink.

The Tautomerization Drive

When VCC is subjected to nucleophilic attack by water or hydroxide ions, the tetrahedral intermediate collapses to release cyclohexanecarboxylic acid and vinyl alcohol (enol)[2]. Vinyl alcohol is highly unstable and instantaneously undergoes keto-enol tautomerization to form acetaldehyde[3]. Because the free energy change (


) for this tautomerization is highly negative, the reverse reaction (acetaldehyde attacking the carboxylic acid) is effectively impossible. According to Le Chatelier's principle, this continuous removal of the leaving group drives the hydrolysis reaction to 100% completion[4].
The Base-Catalyzed Complication (Aldol Condensation)

In basic aqueous media (pH > 7), the hydrolytic degradation of VCC becomes exponentially more complex. The generated acetaldehyde acts as both an electrophile and a nucleophile in the presence of a base, undergoing rapid aldol condensation[5]. Two molecules of acetaldehyde condense to form 3-hydroxybutanal, which subsequently dehydrates to form crotonaldehyde (2-butenal)[5]. This secondary reaction pathway consumes the acetaldehyde, further accelerating the forward rate of VCC hydrolysis while generating insoluble, colored polymeric byproducts that can foul analytical instruments or pharmaceutical formulations.

Mechanism VCC Vinyl Cyclohexanecarboxylate Intermediate Tetrahedral Intermediate VCC->Intermediate Nucleophilic Attack Water Aqueous Media (H2O/OH-/H+) Water->Intermediate Acid Cyclohexanecarboxylic Acid Intermediate->Acid Cleavage Enol Vinyl Alcohol (Enol) Intermediate->Enol Leaving Group Aldehyde Acetaldehyde (Thermodynamic Sink) Enol->Aldehyde Rapid Tautomerization Aldol Aldol Condensation Products Aldehyde->Aldol Base-Catalyzed

Thermodynamic pathway of VCC hydrolysis driven by irreversible tautomerization.

Steric Moderation: The Role of the Cyclohexyl Ring

While the thermodynamics of VCC dictate eventual complete hydrolysis, its kinetics are heavily influenced by the bulky cyclohexyl moiety.

In a standard vinyl ester like vinyl acetate, the carbonyl carbon is highly exposed, leading to rapid nucleophilic attack. In VCC, the


-hybridized cyclohexyl ring creates significant steric hindrance around the electrophilic carbonyl carbon[6]. This steric bulk restricts the trajectory of incoming water molecules or hydroxide ions, increasing the activation energy (

) required to form the tetrahedral intermediate. Consequently, VCC exhibits a measurably longer half-life in neutral aqueous buffers compared to unhindered vinyl esters, though it remains vastly more labile than its alkyl ester counterparts.
Quantitative Data Presentation

Table 1: Comparative Hydrolytic and Structural Profiling of Ester Classes

Ester TypeLeaving GroupTautomerization?Relative Hydrolytic StabilityPrimary Application
Methyl Cyclohexanecarboxylate MethanolNoHigh (Reversible Equilibrium)Flavor/Fragrance, Stable Intermediates
Vinyl Acetate Vinyl AlcoholYesVery Low (Irreversible, Fast)Polymerization, General Acyl Donor
Vinyl Cyclohexanecarboxylate Vinyl AlcoholYesLow (Irreversible, Sterically Moderated)Biocatalysis, Specialty Monomers

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal controls and mass-balance checks to prevent false-positive stability readings caused by secondary degradation pathways (e.g., acetaldehyde volatility).

Protocol A: Kinetic Profiling of VCC Hydrolytic Degradation

This protocol utilizes a pH-stat methodology coupled with HPLC to determine the hydrolytic half-life of VCC across different pH environments.

Self-Validation Mechanism: The protocol mandates the tracking of cyclohexanecarboxylic acid formation rather than relying solely on VCC depletion or acetaldehyde formation. Because acetaldehyde is volatile and prone to aldol condensation[5], tracking the stable acid byproduct ensures a closed mass-balance loop.

  • Preparation of Stock Solutions: Dissolve VCC in anhydrous acetonitrile to a concentration of 100 mM. Prepare a 10 mM internal standard solution of decane (for GC) or methyl benzoate (for HPLC).

  • Buffer Equilibration: Prepare 50 mL of aqueous buffer (pH 4.0, 7.0, and 10.0) in a thermostated reaction vessel at 25°C.

  • Reaction Initiation: Inject 1 mL of the VCC stock solution into the rapidly stirring buffer (final VCC concentration

    
     2 mM).
    
  • Time-Course Aliquoting: At intervals of 0, 15, 30, 60, 120, and 240 minutes, withdraw 500

    
    L aliquots.
    
  • Reaction Quenching: Immediately inject the aliquot into 500

    
    L of ice-cold quenching solution (0.1 M HCl in methanol) to halt base-catalyzed hydrolysis and stabilize the ester.
    
  • Chromatographic Analysis: Analyze the quenched samples via HPLC (C18 column, UV detection at 210 nm). Calculate the degradation rate constant (

    
    ) by plotting 
    
    
    
    versus time.

Protocol Step1 1. Prepare VCC Stock (Anhydrous Solvent) Step2 2. Initiate Hydrolysis (Buffer Addition) Step1->Step2 Step3 3. Thermostated Incubation (Controlled pH/Temp) Step2->Step3 Step4 4. Time-Course Aliquoting Step3->Step4 Step5 5. Reaction Quenching (Acidification) Step4->Step5 Step6 6. HPLC/GC-MS Analysis (Mass Balance Check) Step5->Step6

Step-by-step experimental workflow for evaluating VCC hydrolytic degradation kinetics.

Protocol B: Exploiting Instability – VCC as an Irreversible Acyl Donor

Because VCC hydrolysis is irreversible, it is an ideal reagent for the kinetic resolution of racemic alcohols using lipases (e.g., Candida antarctica lipase B, Novozym 435)[4].

Self-Validation Mechanism: A parallel negative control (no enzyme) must be run to quantify background chemical hydrolysis/transesterification, ensuring the observed enantiomeric excess (


) is purely enzyme-driven.
  • System Setup: In a dry 10 mL round-bottom flask, add 1.0 mmol of the target racemic alcohol and 3.0 mmol of VCC.

  • Solvent Addition: Add 5 mL of anhydrous organic solvent (e.g., MTBE or toluene) over 4Å molecular sieves to strictly exclude water and prevent premature VCC hydrolysis.

  • Enzyme Introduction: Add 20 mg of immobilized Candida antarctica lipase B (CALB).

  • Incubation: Stir the suspension at 40°C. The enzyme will selectively transfer the cyclohexanecarbonyl group to one enantiomer of the alcohol. The released vinyl alcohol will immediately tautomerize to acetaldehyde, driving the reaction forward[2].

  • Monitoring and Workup: Monitor the reaction via Chiral GC. Once 50% conversion is reached, filter off the immobilized enzyme to terminate the reaction.

  • Purification: Separate the highly enantioenriched ester and the remaining unreacted alcohol enantiomer via flash column chromatography.

Conclusion

Vinyl cyclohexanecarboxylate is fundamentally unstable toward aqueous hydrolysis due to the irreversible tautomerization of its vinyl alcohol leaving group. While its bulky cyclohexyl ring provides a kinetic buffer against rapid degradation compared to simpler vinyl esters, it cannot overcome the thermodynamic driving force of the reaction. For drug development professionals and polymer scientists, this instability must be mitigated during storage (via strict anhydrous conditions) but can be powerfully leveraged as an irreversible driving force in synthetic and biocatalytic applications.

References

  • LookChem. Vinyl cyclohexanecarboxylate (CAS 4840-76-0) Properties and Basic Information. Retrieved from LookChem Database.[1] URL: [Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 20985, Vinyl cyclohexanecarboxylate.[6] URL:[Link]

  • Google Patents (US5157205A). Process for removing aldehydes and/or vinyl esters from gaseous or liquid process streams.[5] URL:

  • RSC Advances. Difference in reaction outcome using acetaldehyde and vinyl ester: Tautomerization Mechanisms.[2] URL:[Link]

  • ResearchGate. Kinetic mechanism of transesterification reaction using vinyl esters in solvent-free media (Candida antarctica Lipase).[4] URL:[Link]

  • Victoria University (VU.edu.au). The Effect of Structure on the Mass Transport of Acetaldehyde and Tautomerization.[3] URL:[Link]

Sources

Foundational

Cyclohexanecarboxylic acid vinyl ester synonyms and IUPAC name

An In-Depth Technical Guide to Cyclohexanecarboxylic Acid Vinyl Ester Abstract Cyclohexanecarboxylic acid vinyl ester, systematically known as ethenyl cyclohexanecarboxylate, is a versatile monomer of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cyclohexanecarboxylic Acid Vinyl Ester

Abstract

Cyclohexanecarboxylic acid vinyl ester, systematically known as ethenyl cyclohexanecarboxylate, is a versatile monomer of significant interest in polymer science and material development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, primary synthesis methodologies, and key industrial applications. Special emphasis is placed on the causality behind synthetic choices and the practical implications of its use in developing advanced polymers, coatings, and adhesives. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering both foundational knowledge and field-proven insights.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational to scientific research and application. Cyclohexanecarboxylic acid vinyl ester is identified by several names and registry numbers across various chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethenyl cyclohexanecarboxylate [1].

Common synonyms include Vinyl cyclohexanecarboxylate, Cyclohexanecarboxylic acid ethenyl ester, and Cyclohexanecarboxylic acid, vinyl ester[1][2]. These names are frequently encountered in commercial and academic literature. For precise identification and information retrieval, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name ethenyl cyclohexanecarboxylatePubChem[1]
Synonyms Vinyl cyclohexanecarboxylate, Cyclohexanecarboxylic acid ethenyl esterLookChem, PubChem[1][2]
CAS Number 4840-76-0LookChem, PubChem[1][2]
Molecular Formula C₉H₁₄O₂LookChem, PubChem[1][2]
EINECS Number 225-428-7LookChem[2]
InChIKey JZRGFKQYQJKGAK-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

The physical and chemical properties of ethenyl cyclohexanecarboxylate dictate its behavior in chemical reactions, its processing characteristics, and the performance of the final materials derived from it. It is a colorless liquid organic compound.[2] The ester's structure, combining a bulky, saturated cycloaliphatic ring with a reactive vinyl group, imparts unique characteristics to the polymers it forms.

Table 2: Physicochemical Data

PropertyValueUnitSource
Molecular Weight 154.21 g/mol PubChem[1]
Boiling Point 226°C (at 760 mmHg)LookChem[2]
Density 0.99g/cm³LookChem[2]
Flash Point 85.1°CLookChem[2]
Refractive Index 1.464LookChem[2]
Vapor Pressure 0.0836mmHg (at 25°C)LookChem[2]

Synthesis Methodologies

The synthesis of vinyl esters, including ethenyl cyclohexanecarboxylate, is a critical area of study, with methods evolving to enhance efficiency, safety, and environmental viability.[3][4] The two predominant routes are the direct vinylation of the parent carboxylic acid with acetylene and the transvinylation reaction using a vinyl donor like vinyl acetate.[3]

Direct Vinylation with Acetylene

Historically, the industrial-scale synthesis of vinyl esters has been achieved through the reaction of carboxylic acids with acetylene.[3] This method, while direct, presents significant challenges. The primary concerns are the explosive nature of acetylene and the corrosive, acidic conditions required, which can damage equipment.[3] The reaction is typically catalyzed by zinc, mercury, or precious metal compounds like ruthenium and palladium.[3]

Transvinylation with Vinyl Acetate

A safer and more common laboratory and industrial alternative is the transvinylation (or vinyl exchange) reaction. This process involves reacting cyclohexanecarboxylic acid with vinyl acetate in the presence of a transition metal catalyst.[3] This approach avoids the hazards associated with acetylene.[5] Catalysts based on palladium (Pd), ruthenium (Ru), and rhodium (Rh) are highly effective for this transformation.[3][4] The choice of catalyst is critical; it must facilitate the transfer of the vinyl group from vinyl acetate to the cyclohexanecarboxylic acid without promoting undesirable side reactions like polymerization. For instance, a rhodium-based catalyst system has been shown to produce vinyl cyclohexanecarboxylate from its parent acid and vinyl acetate with a 78% yield.[3]

The diagram below illustrates the general workflow for the synthesis of ethenyl cyclohexanecarboxylate via the transvinylation route.

G cluster_products Products & Purification R1 Cyclohexanecarboxylic Acid P1 Reaction Vessel R1->P1 R2 Vinyl Acetate (Vinyl Donor) R2->P1 P3 Inert Atmosphere (e.g., N₂ or Ar) P4 Heating & Stirring (e.g., 80°C) Prod Ethenyl Cyclohexanecarboxylate P1->Prod Byprod Acetic Acid (Byproduct) P1->Byprod Forms P2 Transition Metal Catalyst (e.g., RhCl₃·3H₂O) P2->P1 Catalyzes reaction Purify Purification (Distillation / Chromatography) Prod->Purify Byprod->Purify

Caption: Synthesis workflow via transvinylation.

Experimental Protocol: Rhodium-Catalyzed Transvinylation

This protocol describes a representative lab-scale synthesis of ethenyl cyclohexanecarboxylate. The self-validating nature of this protocol lies in the clear separation and characterization of the final product from the starting materials and byproducts.

Materials:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Vinyl acetate (used as both reactant and solvent)

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O, e.g., 2 mol%)

  • Sodium formate (HCOONa, co-catalyst, e.g., 0.2 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Distillation apparatus or chromatography columns for purification

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. This is crucial to prevent moisture, which can interfere with the catalyst, and oxygen, which can lead to side reactions.

  • Charging Reactants: To the flask, add cyclohexanecarboxylic acid, rhodium(III) chloride trihydrate, and sodium formate.

  • Adding Solvent/Reactant: Add an excess of vinyl acetate. The excess vinyl acetate serves as the vinyl group donor and the reaction solvent, driving the equilibrium towards the product side.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80°C) with vigorous stirring.[3] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting carboxylic acid.

  • Workup: Once the reaction is complete (e.g., after 24-48 hours), cool the mixture to room temperature.[3] Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product contains the desired vinyl ester, the acetic acid byproduct, and residual catalyst. Purify the ethenyl cyclohexanecarboxylate by vacuum distillation or column chromatography to achieve high purity. The lower boiling point of the acetic acid byproduct allows for its separation.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[3]

Applications and Industrial Relevance

Ethenyl cyclohexanecarboxylate is primarily used as a monomer in the production of specialty polymers and resins.[2] The incorporation of the cyclohexyl group into a polymer backbone imparts several desirable properties:

  • High Chemical Resistance: The saturated cycloaliphatic ring is inherently stable and resistant to chemical attack.

  • Enhanced Flexibility: It can improve the low-temperature flexibility of polymers.[2]

  • Adhesion: Polymers containing this monomer often exhibit excellent adhesion to various substrates.[2]

These properties make it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials .[2] Furthermore, related cyclohexanoate and cyclohexanedicarboxylate structures are recognized as eco-friendly, non-phthalate plasticizers for poly(vinyl chloride) (PVC), suggesting a potential application for ethenyl cyclohexanecarboxylate-derived polymers in flexible PVC applications.[6][7] Its reported low toxicity and environmental friendliness make it an attractive choice for developing sustainable products.[2]

Safety and Handling

While specific toxicity data for ethenyl cyclohexanecarboxylate is limited, a conservative approach to handling is warranted based on its chemical class and the known hazards of its precursors. The parent compound, cyclohexanecarboxylic acid, is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[8][9]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8] Keep the container tightly closed and store it in a cool, well-ventilated place away from heat and sources of ignition.

  • Spill Response: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[8] Ensure the area is well-ventilated.[8]

Conclusion

Ethenyl cyclohexanecarboxylate is a monomer with significant potential, bridging the gap between commodity plastics and high-performance specialty polymers. Its unique combination of a reactive vinyl group and a stable cycloaliphatic moiety provides a pathway to materials with enhanced durability, chemical resistance, and adhesion. The shift towards safer synthesis methods, such as transition metal-catalyzed transvinylation, has made its production more accessible and environmentally benign. As industries continue to seek advanced materials for demanding applications in coatings, adhesives, and composites, the importance of monomers like ethenyl cyclohexanecarboxylate is poised to grow.

References

  • LookChem. Cas 4840-76-0, vinyl cyclohexanecarboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20985, Vinyl cyclohexanecarboxylate. [Link]

  • Synerzine. Cyclohexanecarboxylic acid Safety Data Sheet. (2018). [Link]

  • Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27905, Vinyl cyclopentanecarboxylate. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • ResearchGate. Chemical Review and Letters Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. (2026). [Link]

  • Scribd. Cyclohexanecarboxylic Acid Overview. [Link]

  • Sungkyunkwan University Press. Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers and Its Application to Poly(vinyl chloride) Fabrication. [Link]

  • FooDB. Showing Compound Cyclohexanecarboxylic acid (FDB003406). (2010). [Link]

  • ResearchGate. Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride). (2025). [Link]

  • Gellner Industrial, LLC. Top 10 Vinyl Applications We're Sure You've Heard About. [Link]

  • Google Patents.
  • E3S Web of Conferences. Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. [Link]

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Exploratory

Understanding the Hazard: Toxicological Profile of Vinyl Ester Monomers

An In-depth Technical Guide to the Toxicity and Safe Handling of Vinyl Ester Monomers This guide provides a comprehensive overview of the toxicological properties of vinyl ester monomers and the essential precautions req...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safe Handling of Vinyl Ester Monomers

This guide provides a comprehensive overview of the toxicological properties of vinyl ester monomers and the essential precautions required for their safe handling. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment. The narrative emphasizes the causality behind safety protocols, grounding every recommendation in authoritative data to foster a culture of validated, trustworthy practices.

Vinyl ester monomers, while indispensable in many applications, present significant health and safety challenges. Their high reactivity, a desirable trait for polymerization, also makes them biologically hazardous. The toxicity profile is primarily characterized by irritation, potential for carcinogenicity, and organ-specific damage. Many common vinyl ester resins are solutions of the resin in styrene monomer, which contributes significantly to the overall hazard profile.[1]

Routes of Exposure and Acute Effects:

  • Inhalation: This is a primary route of exposure. Vapors of vinyl ester monomers like vinyl acetate and styrene can cause irritation to the respiratory tract, leading to symptoms such as a sore throat, coughing, and shortness of breath.[2][3] High concentrations can lead to dizziness, narcosis, and may cause effects on the lungs, resulting in tissue lesions.[3][4][5] A harmful concentration of vinyl acetate vapor can be reached very quickly at room temperature (20°C).[2][4]

  • Dermal (Skin) Contact: Direct contact can cause skin irritation, redness, and dryness.[2][6] Prolonged or repeated contact may lead to dryness and cracking of the skin.[2] Some formulations can cause allergic skin reactions or sensitization, which can become evident upon re-exposure.[7][8] Certain monomers may be absorbed through the skin in harmful amounts.[8]

  • Eye Contact: Vapors can be irritating to the eyes, and direct liquid contact can cause serious irritation, redness, tearing, and in severe cases, corneal injury.[2][3][6][8]

  • Ingestion: While less common in a laboratory setting, ingestion has low oral toxicity but can cause gastrointestinal irritation.[3][8] A significant danger exists if the liquid is aspirated into the lungs during vomiting, which can cause chemical pneumonitis and damage to other organs.[3][6]

Chronic Effects and Carcinogenicity:

Long-term exposure to certain vinyl ester monomers is associated with more severe health outcomes.

  • Carcinogenicity: Vinyl acetate is classified as a Group A3 carcinogen (confirmed animal carcinogen with unknown relevance to humans) by the ACGIH and is suspected of causing cancer (GHS Category 2).[2][6] The International Agency for Research on Cancer (IARC) has also classified styrene as a probable human carcinogen (Group 2A).[3]

  • Organ Damage: Chronic exposure through inhalation or skin absorption may cause damage to the liver and kidneys.[1][8]

Physical and Chemical Hazards: Beyond Toxicity

Beyond their biological effects, vinyl ester monomers present significant physical hazards that demand rigorous control measures.

  • Flammability: Most vinyl ester monomers are highly flammable liquids with low flash points (e.g., Vinyl Acetate: -8°C).[2][4] Their vapors are heavier than air and can travel considerable distances along the ground to an ignition source, leading to a potential flashback.[1][2][4] Vapors can form explosive mixtures with air.[2][4][9]

  • Hazardous Polymerization: These monomers can polymerize readily and violently if not properly inhibited.[4][10] This process can be initiated by heat, light, peroxides, or contact with incompatible materials like strong acids, bases, and oxidizing agents.[2][4][10] Uncontrolled polymerization is an exothermic reaction that can generate significant heat and pressure, potentially leading to the rupture of a sealed container.[1][2][8] It is crucial to monitor the inhibitor levels and storage conditions, as vapors in vents and flame arrestors are uninhibited and can polymerize, causing blockages.[2][11]

Quantitative Hazard Data Summary

The following table summarizes key quantitative data for Vinyl Acetate Monomer (VAM), a representative vinyl ester monomer.

ParameterValueSource(s)
Flash Point -8°C (closed cup)[2][4]
Flammability Limits Lower: 0.07% / Upper: 8.9% (for Styrene in VE resin)[3]
ACGIH TLV (TWA) 10 ppm (35 mg/m³)[2][4]
ACGIH TLV (STEL) 15 ppm (53 mg/m³)[2][4]
EU-OEL (TWA) 5 ppm (17.6 mg/m³)[2]
EU-OEL (STEL) 10 ppm (35.2 mg/m³)[2]

TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute)

A Systematic Approach to Safety: The Hierarchy of Controls

To mitigate the risks associated with vinyl ester monomers, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

HierarchyOfControls cluster_controls Hierarchy of Controls for Vinyl Ester Monomers Elimination Elimination (e.g., Design process to avoid use) Substitution Substitution (e.g., Use a less volatile/toxic monomer) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat, respirator) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

  • Elimination/Substitution: The most effective approach is to design experiments that either eliminate the need for hazardous monomers or substitute them with less volatile or less toxic alternatives.

  • Engineering Controls: When handling is unavoidable, engineering controls are the primary line of defense. All work with volatile or toxic monomers must be performed in a certified chemical fume hood to control vapor inhalation.[10] Use explosion-proof ventilation and electrical equipment where large quantities are handled.[6][12]

  • Administrative Controls: This includes developing and enforcing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and restricting access to handling areas. Always consult the Safety Data Sheet (SDS) before using any new monomer.[6]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls. Required PPE includes:

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant splash risk.[2][8][10]

    • Hand Protection: Wear chemically resistant gloves (e.g., neoprene, rubber).[2][3][10]

    • Body Protection: A lab coat or other protective clothing covering arms and legs is required.[3][10]

    • Respiratory Protection: If engineering controls cannot maintain exposure below the occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for safety. The following procedures provide a framework for common laboratory tasks involving liquid vinyl ester monomers.

Protocol 1: Risk Assessment for a New Vinyl Ester Experiment

This workflow must be completed before any new monomer is introduced or a procedure is significantly modified.

RiskAssessment start Start: New Experiment Proposed sds 1. Review SDS & Authoritative Literature start->sds hazards 2. Identify All Hazards (Toxic, Flammable, Reactive) sds->hazards exposure 3. Assess Exposure Potential (Quantity, Volatility, Duration) hazards->exposure controls 4. Determine Control Measures (Hood, PPE, Spill Kit) exposure->controls waste 5. Plan Waste Disposal Route controls->waste emergency 6. Review Emergency Procedures waste->emergency approval 7. Obtain PI/Safety Officer Approval emergency->approval proceed Proceed with Experiment approval->proceed Approved revise Revise Plan approval->revise Not Approved revise->controls

Caption: Workflow for conducting a mandatory risk assessment.

Protocol 2: Safe Dispensing of Liquid Vinyl Ester Monomers

This protocol minimizes exposure during the transfer of volatile and toxic monomers.

Objective: To safely transfer a measured amount of a liquid vinyl ester monomer into a reaction flask.

Materials:

  • Calibrated syringe or pipette

  • Sealed reaction flask

  • Appropriate PPE (goggles, face shield, resistant gloves, lab coat)

  • Chemical fume hood

  • Absorbent pads

  • Labeled waste container

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is as low as possible while allowing for comfortable manipulation. Place absorbent pads on the work surface inside the hood.

  • Tare Flask: Tare the sealed reaction flask on a balance located outside the fume hood.

  • Positioning: Place the tared, sealed reaction flask inside the fume hood on the absorbent pad. Also place the monomer source container in the hood.

  • Transfer: Using a syringe, carefully draw the calculated volume of the monomer. Slowly dispense the monomer into the reaction flask to avoid splashing.

  • Seal and Clean: Immediately seal the reaction flask. Rinse the syringe with an appropriate solvent, dispensing the rinse into a labeled waste container.

  • Weighing: Put on a new pair of gloves. Carefully transport the sealed reaction flask to the balance to obtain the precise weight.

  • Cleanup: Wipe down any reusable materials that came into contact with the monomer using a solvent-wetted towel, disposing of the towel in the designated solid waste container. Leave contaminated gloves in the hood and dispose of them in the appropriate waste container.

Emergency Response: Spills and Exposures

Prompt and correct action during an emergency is vital to minimizing harm.

Emergency Response Decision Tree

EmergencyResponse cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs is_major Is the spill large, uncontained, or involves a fire risk? spill->is_major evacuate 1. Evacuate immediate area is_major->evacuate Yes inform 1. Inform nearby personnel is_major->inform No alert 2. Alert others & call emergency services evacuate->alert isolate 3. Isolate the area, close doors alert->isolate no_reentry 4. Do NOT attempt to clean up isolate->no_reentry control 2. Control ignition sources inform->control absorb 3. Absorb with inert material (sand, vermiculite) control->absorb collect 4. Collect into a sealed container absorb->collect decontaminate 5. Decontaminate the area collect->decontaminate

Caption: Decision tree for responding to a vinyl ester monomer spill.

Spill Cleanup:

  • For any spill, immediately inform the safety officer.

  • Shut off all ignition sources (no flares, smoking, or flames in the hazard area).[6]

  • For small spills, absorb the liquid with an inert material like sand, clay, or vermiculite. Do not use combustible materials like paper towels or rags to absorb spills of monomers that are mixed with peroxide catalysts, as this may lead to spontaneous ignition.[3][13]

  • Collect the contaminated absorbent into a sealable, properly labeled container for hazardous waste disposal.[2][3]

  • Ventilate the area and decontaminate the surface with an appropriate solvent.

First Aid and Exposure Response:

  • General: In case of any exposure, move the victim to fresh air and seek medical attention.[2][5] Emergency responders should wear appropriate protective gear to avoid self-exposure.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration. Refer for immediate medical attention.[2][5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[2][6]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if easily possible. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Get immediate medical attention.[2][6][7]

Storage and Waste Disposal

  • Storage: Store vinyl ester monomers in a cool, dark, fireproof, and well-ventilated area.[2] They must be stored away from incompatible materials such as strong oxidants, acids, and bases.[2][10] Containers should be tightly closed.[3][6] Crucially, store only stabilized monomers and be aware of the inhibitor's shelf life.[2][11]

  • Waste Disposal: All waste, including contaminated absorbent materials, gloves, and rinsed solvents, must be collected in appropriately labeled hazardous waste containers. Dispose of contents and containers in accordance with all local, regional, and national regulations via a licensed waste disposal contractor.[6][10] Do NOT wash spills into the sewer system.[2]

By understanding the multifaceted risks and diligently applying these control measures and protocols, researchers can handle vinyl ester monomers with the high degree of caution they command, ensuring both personal safety and the integrity of their scientific work.

References

  • Title: ICSC 0347 - VINYL ACETATE (MONOMER) Source: International Chemical Safety Cards URL: [Link]

  • Title: VINYL ACETATE (MONOMER) Source: International Chemical Safety Cards (via CDC/NIOSH) URL: [Link]

  • Title: Safe Operating Procedure for the Handling of Vinylic Monomers Source: UCLA – Chemistry and Biochemistry URL: [Link]

  • Title: SAFETY DATA SHEET - Vinyl Ester Resin Source: Pipe Lining Supply URL: [Link]

  • Title: SAFETY DATA SHEET Vinyl acetate monomer Source: OCI Company Ltd. URL: [Link]

  • Title: VINYL ACETATE Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - CORVE8301 Vinyl Ester Resin Source: Fibergrate Composite Structures URL: [Link]

  • Title: SAFETY DATA SHEET - Vinyl Ester Resin MVR8051-60 Source: Revchem Composites URL: [Link]

  • Title: Vinyl esters - Hempel Technical Guideline Source: Hempel URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - KEY VINYL ESTER BINDER/COATING RESIN PART A Source: Key Resin Company URL: [Link]

  • Title: SAFETY DATA SHEET - VINYL ESTER SPV1265 PROM-THIX Source: NUPLEX URL: [Link]

  • Title: LMK Vinyl Ester Resin - Safety Data Sheet Source: Waterline Renewal Technologies URL: [Link]

  • Title: Safety Data Sheet VINYL ESTER PRIMER Source: Key Resin Company URL: [Link]

  • Title: SAFETY DATA SHEET Vinylester Resin - part A Source: JCP Fixings URL: [Link]

  • Title: Vinylester & Polyester Resin - Info & Cautions Source: Sweet Composites URL: [Link]

  • Title: SAFETY DATA SHEET - Vinyl Acetate Monomer, Inhibited Source: TRC Corp. URL: [Link]

  • Title: Vinyl Acetate Safe Handling Guide Source: LyondellBasell URL: [Link] (Note: Direct link to PDF may change; search for "Vinyl Acetate Safe Handling Guide" on the company's document center).

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Foundational

An In-Depth Technical Guide to the Thermal Stability of Vinyl Cyclohexanecarboxylate Monomer

For Researchers, Scientists, and Drug Development Professionals Abstract Vinyl cyclohexanecarboxylate (VCHC) is a versatile monomer with growing importance in the synthesis of specialty polymers and resins. Its unique st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl cyclohexanecarboxylate (VCHC) is a versatile monomer with growing importance in the synthesis of specialty polymers and resins. Its unique structure, combining a reactive vinyl group with a bulky, aliphatic cyclohexyl moiety, imparts desirable properties such as chemical resistance and tailored adhesion to the resulting polymers. However, the presence of the vinyl group also introduces inherent thermal instability, posing significant challenges for safe handling, storage, and polymerization process control. This guide provides a comprehensive technical overview of the thermal stability of vinyl cyclohexanecarboxylate monomer. In the absence of extensive publicly available data for this specific monomer, this document establishes a framework for its evaluation based on the behavior of analogous chemical structures, details robust experimental protocols for its characterization, and outlines strategies for mitigating thermal risks.

Introduction: The Dual Nature of Vinyl Cyclohexanecarboxylate

Vinyl cyclohexanecarboxylate (Figure 1) occupies a valuable niche in polymer chemistry. The ester linkage provides a degree of hydrolytic susceptibility, while the cyclohexyl ring offers steric bulk and hydrophobicity. The vinyl group, however, is the primary determinant of its reactivity and, consequently, its thermal instability. Under thermal stress, VCHC is susceptible to two primary degradation pathways: uncontrolled, exothermic free-radical polymerization and molecular decomposition. Understanding the onset and kinetics of these processes is paramount for any researcher or professional working with this compound.

  • Figure 1: Chemical Structure of Vinyl Cyclohexanecarboxylate

    • Formula: C₉H₁₄O₂

    • Molecular Weight: 154.21 g/mol

    • Boiling Point: ~226 °C at 760 mmHg[1]

    • Flash Point: ~85.1 °C[1]

Predicted Thermal Decomposition Mechanisms

While specific experimental data on VCHC is scarce, its decomposition pathways can be predicted based on the well-understood behavior of vinyl esters and cyclohexyl esters.

Free-Radical Polymerization

This is often the most significant and hazardous thermal instability pathway for vinyl monomers. The process is initiated by the formation of free radicals, which can be generated by heat, light, or the presence of impurities like peroxides. Once initiated, a chain reaction propagates, leading to a rapid and highly exothermic polymerization. If this process is not controlled, it can result in a "runaway" reaction, causing a dangerous increase in temperature and pressure within a storage or reaction vessel. The general mechanism is as follows:

  • Initiation: Formation of a free radical (R•).

  • Propagation: The radical attacks the vinyl group of a VCHC monomer, creating a new, larger radical. This process repeats, rapidly increasing the polymer chain length.

  • Termination: Two radicals combine to form a stable, non-reactive polymer chain.

Molecular Decomposition

At higher temperatures, the VCHC molecule itself can undergo decomposition. Based on studies of analogous esters, two primary pathways are plausible:

  • Retro-ene Reaction: The thermal decomposition of cyclohexyl acetates is known to proceed via a unimolecular, homogeneous reaction to yield cyclohexene and acetic acid.[2] A similar pathway for VCHC would result in the formation of cyclohexene and vinyl acetate .

  • Ester Pyrolysis: Cleavage of the ester bond can lead to the formation of cyclohexanecarboxylic acid and acetylene .

The dominant pathway is dependent on factors such as temperature, pressure, and the presence of catalysts or impurities.

Core Experimental Protocols for Thermal Stability Assessment

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability of VCHC. The following techniques provide critical data on decomposition temperatures, heat flow, and the potential for runaway reactions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a fundamental tool for determining the onset temperature of decomposition and the overall thermal stability of a material.[3]

Experimental Protocol: TGA of Vinyl Cyclohexanecarboxylate

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Pipette approximately 5-10 mg of VCHC into a standard aluminum or platinum TGA pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can reveal susceptibility to oxidation.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative TGA (DTG) curve.

    • Quantify the percentage of mass loss at different temperature intervals.

A coupled TGA-FTIR system can provide even greater insight by identifying the gaseous decomposition products in real-time.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is crucial for detecting exothermic events, such as polymerization or decomposition, and for determining the energy released during these events.[6]

Experimental Protocol: DSC of Vinyl Cyclohexanecarboxylate

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Pipette 2-5 mg of VCHC into a hermetically sealed aluminum DSC pan. A hermetic seal is critical to prevent evaporation of the monomer before decomposition.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -20 °C).

    • Ramp from -20 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the onset temperature of any exothermic peaks.

    • Calculate the enthalpy of the exotherm (in J/g), which quantifies the amount of heat released. A large exotherm is indicative of a significant thermal hazard.

Accelerating Rate Calorimetry (ARC)

The ARC is the benchmark instrument for assessing thermal runaway hazards under adiabatic (zero heat loss) conditions, which simulates a worst-case scenario in a large container.[1][7][8] It provides critical data on the onset of self-heating and the resulting temperature and pressure rise rates.

Experimental Protocol: ARC of Vinyl Cyclohexanecarboxylate

  • Instrument: Accelerating Rate Calorimeter.

  • Sample Preparation: A known mass of VCHC (typically 1-6 g) is loaded into a spherical sample bomb made of a non-reactive material (e.g., titanium or Hastelloy C).[8]

  • Test Method (Heat-Wait-Search):

    • The sample is heated in small steps (e.g., 5 °C).

    • After each step, the instrument waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[9]

    • If no exotherm is detected, the process repeats.

    • Once an exotherm is detected, the instrument switches to adiabatic mode, and the heaters match the sample temperature, ensuring all generated heat increases the sample's temperature.

  • Data Analysis:

    • Determine the onset temperature of the self-accelerating reaction.

    • Calculate the Time to Maximum Rate (TMR), which is the time it takes for the reaction to reach its maximum velocity from the onset temperature.

    • Measure the rates of temperature and pressure rise as a function of temperature.

    • Determine the final temperature and pressure after the reaction is complete.

The workflow for a comprehensive thermal hazard assessment is visualized in the diagram below.

Thermal_Hazard_Assessment_Workflow cluster_screening Screening & Characterization cluster_hazard_assessment Adiabatic Hazard Assessment cluster_analysis Data Synthesis & Risk Mitigation TGA Thermogravimetric Analysis (TGA) Determines T_onset of mass loss ARC Accelerating Rate Calorimetry (ARC) Simulates worst-case scenario TGA->ARC Provides temp. range of interest DSC Differential Scanning Calorimetry (DSC) Detects and quantifies exotherms DSC->ARC If significant exotherm detected Data_Analysis Kinetic Modeling & Data Analysis (TMR, Adiabatic Temp Rise) ARC->Data_Analysis Mitigation Develop Mitigation Strategies (Inhibitors, Storage Conditions) Data_Analysis->Mitigation VCHC_Monomer Vinyl Cyclohexanecarboxylate Monomer Sample VCHC_Monomer->TGA VCHC_Monomer->DSC

Caption: Workflow for Thermal Hazard Assessment of VCHC.

Mitigation Strategies: Inhibition and Safe Handling

Given the inherent reactivity of VCHC, implementing robust mitigation strategies is essential.

Chemical Inhibition

The most common method for preventing the premature polymerization of vinyl monomers is the addition of a chemical inhibitor. These compounds act as free-radical scavengers, terminating the polymerization chain reaction.

  • Phenolic Inhibitors: Compounds like hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ) are widely used.[10] Their mechanism requires the presence of dissolved oxygen to be effective.[10] They react with peroxy-free radicals to form stable compounds, thus halting the polymerization process.[10]

  • Other Inhibitors: N-substituted p-aminophenols have also been shown to be effective inhibitors for vinyl monomers.[11]

The choice and concentration of an inhibitor (typically in the ppm range) depend on the desired shelf life and the conditions of storage and use. It is important to note that inhibitors are consumed over time and their effectiveness can be compromised by high temperatures or contaminants.

Safe Storage and Handling

Proper storage conditions are critical for maintaining the stability of VCHC.

  • Temperature Control: Store in a cool, dark, well-ventilated area, away from heat sources.[12][13] Storage temperatures should be kept low and consistent, ideally between 15 to 25°C (59 to 77°F) for analogous monomers like glacial acrylic acid.[14]

  • Oxygen Availability: If using phenolic inhibitors like MEHQ, the monomer must be stored under an air atmosphere (containing 5-21% oxygen), not under an inert gas like nitrogen.[15] Dissolved oxygen is essential for the inhibitor to function.

  • Container Material: Use opaque, chemically resistant containers to prevent light-induced polymerization and degradation of the container.[12]

  • Avoid Contamination: Keep the monomer free from contaminants, especially peroxides, acids, bases, and polymerization initiators, which can trigger uncontrolled polymerization.[16]

The logical relationship between thermal risks and mitigation strategies is depicted below.

Mitigation_Strategy_Logic Thermal_Stress Thermal Stress (Heat, Light) Radical_Formation Free Radical Formation Thermal_Stress->Radical_Formation Decomposition Molecular Decomposition Thermal_Stress->Decomposition at high temp Contamination Contamination (e.g., Peroxides) Contamination->Radical_Formation Polymerization Runaway Polymerization Radical_Formation->Polymerization initiates Inhibitor Chemical Inhibitor (e.g., MEHQ) Inhibitor->Radical_Formation scavenges Oxygen Dissolved Oxygen Oxygen->Inhibitor required for MEHQ function Storage Controlled Storage (Temp, Light) Storage->Thermal_Stress minimizes

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Vinyl Cyclohexanecarboxylate via Palladium-Catalyzed Transvinylation

Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Facility: European R&D Center, France Document Type: Validated Protocol & Mechanistic Guide Introduction & Strategic Rationale Vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Facility: European R&D Center, France Document Type: Validated Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Vinyl esters are indispensable building blocks in polymer chemistry, cross-coupling reactions, and advanced lipidation strategies (such as CLipPA for peptide modification)[1]. Historically, the synthesis of vinyl esters via transvinylation relied on highly toxic mercury(II) salts. Modern, environmentally conscious methodologies have shifted toward palladium(II) and iridium(I) catalysis.

This application note details a robust, scalable, and self-validating protocol for the synthesis of vinyl cyclohexanecarboxylate from cyclohexanecarboxylic acid. By utilizing a Palladium(II) acetate [Pd(OAc)₂] catalyst in tandem with a Potassium hydroxide [KOH] additive, this method overcomes the reversible nature of transvinylation, delivering high yields under mild conditions[1][2].

Mechanistic Insights & Causality

As process scientists, we must look beyond the empirical steps and understand the chemical causality driving the reaction. The transvinylation of cyclohexanecarboxylic acid is an equilibrium-driven process.

  • Le Chatelier’s Principle (Solvent as Reactant): To drive the equilibrium toward the product, vinyl acetate is employed not just as a reagent, but as the reaction solvent (15–20 molar equivalents).

  • The Role of KOH Additive: Palladium-catalyzed transvinylation proceeds via an oxypalladation/deoxypalladation mechanism. The addition of a catalytic amount of KOH (0.1 equiv.) deprotonates the cyclohexanecarboxylic acid. The resulting carboxylate anion is a significantly stronger nucleophile than the neutral acid, accelerating its attack on the Pd-coordinated vinyl acetate. Literature demonstrates that this specific additive effect can increase conversion yields from a baseline of ~66% to >95% [2].

  • Volatility Challenges: Cycloalkyl vinyl esters are highly volatile. A common failure point in this synthesis is product loss during rotary evaporation. Strict thermal and pressure controls during workup are mandatory.

Mechanism Pd Pd(OAc)₂ Active Catalyst Coord π-Coordination Complex Pd->Coord + Vinyl Acetate + R-COO⁻ OxyPd Oxypalladation Intermediate Coord->OxyPd Nucleophilic Attack Elim β-Elimination Product Release OxyPd->Elim Ligand Exchange Elim->Pd - Acetic Acid - Vinyl Ester

Catalytic cycle of Pd(II)-mediated transvinylation.

Quantitative Data: Optimization Parameters

The following table summarizes the causal impact of reaction parameters on the transvinylation workflow, allowing researchers to troubleshoot deviations effectively.

ParameterConditionObservation / Yield ImpactChemical Causality
Catalyst Pd(OAc)₂ (0.05 - 0.1 eq)Baseline conversion (~66%)Standard π-activation of the vinyl acetate double bond.
Additive KOH (0.1 eq)Yield increase (>90%)Deprotonates the acid, increasing nucleophilicity for oxypalladation [2].
Solvent Vinyl Acetate (Excess)Drives equilibrium forwardOvercomes the reversible nature of the transvinylation reaction.
Temperature 40 °COptimal conversion rateHigher temperatures (>60 °C) risk auto-polymerization of the vinyl ester.

Experimental Workflow

Workflow N1 1. Reagent Preparation Dry Vinyl Acetate & Cyclohexanecarboxylic Acid N2 2. Catalyst Activation Add Pd(OAc)₂ and KOH additive N1->N2 N3 3. Transvinylation Reaction Stir at 40°C for 4-12 h N2->N3 N4 4. Reaction Monitoring GC-MS / TLC (Self-Validation) N3->N4 N5 5. Workup & Filtration Filter through Celite, Concentrate N4->N5 N6 6. Purification Silica Column Chromatography N5->N6 N7 7. Pure Vinyl Cyclohexanecarboxylate Store at -20°C N6->N7

Experimental workflow for the synthesis of vinyl cyclohexanecarboxylate.

Step-by-Step Protocol (Self-Validating System)

This methodology is designed as a self-validating system . Do not proceed to subsequent phases without satisfying the defined analytical checkpoints.

Materials Required:
  • Substrate: Cyclohexanecarboxylic acid (10.0 mmol, 1.28 g)

  • Reagent/Solvent: Vinyl acetate (15 mL, ~160 mmol) – Must be anhydrous and inhibitor-free.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.5 mmol, 112 mg)

  • Additive: Potassium hydroxide [KOH] (1.0 mmol, 56 mg)

Phase 1: Reaction Setup & Activation
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid (10 mmol) in anhydrous vinyl acetate (15 mL).

  • Catalyst Introduction: Add Pd(OAc)₂ (112 mg) and KOH (56 mg) directly to the stirring solution.

    • Visual Cue: The solution will transition to a characteristic yellow-orange hue, indicating active Pd(II) coordination.

  • Thermal Activation: Attach a reflux condenser, purge the system with Argon, and heat the mixture to 40 °C. Maintain vigorous stirring for 4 to 12 hours.

Phase 2: In-Process Quality Control (Self-Validation)
  • Checkpoint Analysis: At

    
    , withdraw a 50 µL aliquot, dilute in 1 mL of Ethyl Acetate, and analyze via GC-MS and TLC (Hexanes:EtOAc 9:1).
    
    • Validation Criteria: The reaction is deemed complete only when the starting acid peak (GC-MS

      
       128, TLC 
      
      
      
      ) is fully consumed, and the less polar vinyl ester peak (GC-MS
      
      
      154, TLC
      
      
      ) is the dominant species.
    • Action: If conversion is <95%, continue stirring and re-evaluate at 2-hour intervals.

Phase 3: Quenching, Workup, & Isolation
  • Filtration: Cool the reaction mixture to room temperature (20–25 °C). Filter the crude mixture through a short pad of Celite to remove precipitated palladium black and insoluble potassium salts. Wash the filter cake with Ethyl Acetate (2 x 10 mL).

  • Concentration (Critical Step): Transfer the filtrate to a rotary evaporator.

    • Expertise Warning: Vinyl cyclohexanecarboxylate is highly volatile. To prevent catastrophic yield loss, maintain the water bath strictly below 30 °C and do not drop the vacuum below 50 mbar [1].

  • Purification: Purify the concentrated crude residue via flash column chromatography on silica gel, utilizing a shallow gradient of 100% Hexanes to 5% EtOAc in Hexanes.

  • Storage: Transfer the purified clear oil to an amber vial, purge with Argon, and store at -20 °C to prevent spontaneous polymerization.

References

  • Title: Introducing CLipPA lipid chemodiversity to enzymatically truncated polymyxin B: a soft drug strategy to combat Gram-negative pathogens Source: Chemical Science (National Institutes of Health / PMC) URL: [Link]

  • Title: Palladium(II) Acetate as Catalyst in Transvinylation Reactions of Hydroxycinnamic Acid and Its Derivatives Source: Asian Journal of Chemistry URL: [Link]

Application

Advanced Application Note: ATRP Catalyst Systems for Vinyl Cyclohexanecarboxylate (VCHC) Polymerization

Executive Summary The controlled polymerization of vinyl esters, specifically vinyl cyclohexanecarboxylate (VCHC), presents a unique challenge in polymer chemistry. VCHC yields polymers with exceptional chemical resistan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The controlled polymerization of vinyl esters, specifically vinyl cyclohexanecarboxylate (VCHC), presents a unique challenge in polymer chemistry. VCHC yields polymers with exceptional chemical resistance, low-temperature flexibility, and adhesion properties, making them highly valuable in specialty coatings and drug-delivery matrices. However, standard Atom Transfer Radical Polymerization (ATRP) protocols often fail with vinyl esters due to the highly reactive, unconjugated nature of the propagating radical[1].

This application note provides a comprehensive, field-proven guide to designing and executing an ATRP catalyst system specifically tailored for VCHC. By leveraging a halogen-exchange strategy and highly active amine ligands, researchers can establish a precise dynamic equilibrium, enabling the synthesis of poly(VCHC) with predetermined molecular weights and narrow dispersity.

Mechanistic Causality: Overcoming the Vinyl Ester Challenge

To successfully polymerize VCHC via ATRP, one must understand the causality behind the monomer's reactivity and the subsequent catalyst design choices.

  • The Unconjugated Radical Problem: Unlike styrenics or methacrylates, the vinyl group in VCHC is directly attached to the oxygen atom of the ester linkage. Upon radical addition, the resulting secondary propagating radical lacks resonance stabilization. This highly reactive species is prone to irreversible chain transfer reactions (e.g., hydrogen abstraction from the bulky cyclohexyl ring or solvent), leading to broad molecular weight distributions and loss of chain-end fidelity[1].

  • Shifting the Equilibrium (

    
    ):  To suppress bimolecular termination and chain transfer, the instantaneous concentration of active radicals must be kept exceptionally low[2]. This requires an ATRP equilibrium strongly biased toward the dormant species[].
    
  • The OMRP Interplay: While some advanced systems utilize Chromium (CpCr) to bridge ATRP and Organometallic-Mediated Radical Polymerization (OMRP) for vinyl esters[4], a highly optimized Copper-based system remains the most accessible and scalable approach for VCHC.

ATRP_Mechanism Dormant Dormant Species (P-Cl) Active Active Radical (P•) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Activator Activator [Cu(I)(PMDETA)]+ Deactivator Deactivator [Cl-Cu(II)(PMDETA)]+ Activator->Deactivator + Cl• Deactivator->Activator - Cl• Monomer VCHC Monomer Monomer->Active Propagation (k_p)

Fig 1: Dynamic equilibrium in the ATRP of VCHC highlighting activation and deactivation cycles.

Catalyst System Architecture

The selection of the initiator, metal center, and ligand is not arbitrary; it is a self-validating system designed to counteract the instability of the VCHC radical.

  • Initiator: Methyl 2-chloropropionate (MCP). Alpha-haloesters are highly effective initiators for ATRP[5]. MCP is chosen because its secondary chloride structure closely mimics the dormant chain end of the poly(VCHC) polymer. This structural homology ensures that the rate of initiation is greater than or equal to the rate of propagation (

    
    ), a strict requirement for low dispersity.
    
  • Catalyst/Halogen Selection: Cu(I)Cl. Copper(I) chloride is selected over Copper(I) bromide. The C-Cl bond formed in the dormant species is stronger than a C-Br bond. This stronger bond drastically reduces the activation rate (

    
    ), shifting the equilibrium toward the dormant state and preventing a sudden influx of highly reactive radicals that would otherwise self-terminate.
    
  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine). Because the C-Cl bond is strong, a highly active ligand is required to ensure the catalyst can still cleave the bond to maintain a living polymerization. PMDETA forms a highly reducing complex with Cu(I), perfectly balancing the strong C-Cl bond.

  • Solvent: Anisole. A non-coordinating, moderately polar solvent that solubilizes the polymer without interfering with the Cu/PMDETA coordination sphere.

Experimental Protocol: Self-Validating Synthesis of Poly(VCHC)

This step-by-step protocol is designed to synthesize poly(VCHC) with a target


 of ~15,000  g/mol . The molar ratio of the system is [VCHC] : [MCP] : [CuCl] : [PMDETA] = 100 : 1 : 1 : 1 .
Step 1: Reagent Purification (Critical for Trustworthiness)
  • VCHC Monomer: Pass through a column of basic alumina to remove radical inhibitors (e.g., hydroquinone). Store over molecular sieves (4Å) under argon.

  • CuCl: Purify by stirring in glacial acetic acid overnight, washing with absolute ethanol and diethyl ether, and drying under vacuum. Pure CuCl must be a pristine white powder; any green/brown tint indicates Cu(II) contamination which will stall initiation.

Step 2: Reaction Assembly
  • In a dried Schlenk flask equipped with a magnetic stir bar, add 100 mg (1.0 mmol) of purified CuCl.

  • Seal the flask with a rubber septum and cycle with Argon/Vacuum three times to remove ambient oxygen.

  • Inject 15.4 g (100 mmol) of purified VCHC and 10 mL of anhydrous Anisole via a purged syringe.

  • Inject 209 µL (1.0 mmol) of PMDETA.

    • Self-Validation Check: The solution will immediately turn a clear, light green color, indicating the successful formation of the[Cu(I)(PMDETA)]

      
       complex.
      
Step 3: Degassing & Initiation
  • Perform three consecutive Freeze-Pump-Thaw cycles. Submerge the flask in liquid nitrogen, apply high vacuum for 10 minutes, isolate the vacuum, and thaw in a warm water bath.

  • After the final thaw, backfill the flask with ultra-pure Argon.

  • Inject 111 µL (1.0 mmol) of the initiator, Methyl 2-chloropropionate (MCP).

Step 4: Polymerization
  • Submerge the Schlenk flask in a pre-heated oil bath set strictly to 50 °C .

    • Causality: The rate of polymerization increases with temperature, but elevated temperatures exponentially increase chain transfer side-reactions[6]. 50 °C is the optimal thermal window for VCHC.

  • Allow the reaction to proceed for 24 hours under constant stirring.

    • Self-Validation Check: As the reaction progresses, the solution will gradually shift toward a darker green/blue hue, indicating the natural buildup of the Cu(II) deactivator species due to the persistent radical effect.

Step 5: Termination and Purification
  • Terminate the reaction by opening the flask to the atmosphere and diluting the mixture with 20 mL of tetrahydrofuran (THF). The sudden influx of oxygen rapidly oxidizes all Cu(I) to Cu(II), halting the ATRP equilibrium.

  • Pass the diluted polymer solution through a plug of neutral alumina to remove the copper catalyst. The eluent should be completely colorless.

  • Precipitate the polymer by adding the concentrated eluent dropwise into 500 mL of cold methanol.

  • Filter the white precipitate and dry under vacuum at 40 °C to a constant weight.

Workflow Step1 1. Reagent Purification (VCHC, Ligands, Solvents) Step2 2. Catalyst Complexation (CuCl + PMDETA in Anisole) Step1->Step2 Step3 3. Freeze-Pump-Thaw (Degassing 3x Cycles) Step2->Step3 Step4 4. Initiator Addition (MCP Injection under Argon) Step3->Step4 Step5 5. Polymerization (50°C, Color shift: Green to Blue) Step4->Step5 Step6 6. Termination & Purification (Air Exposure, Alumina Column) Step5->Step6

Fig 2: Step-by-step experimental workflow for the ATRP synthesis of poly(VCHC).

Quantitative Data & Kinetic Validation

To validate the "livingness" of the polymerization, aliquots should be taken via a degassed syringe at specific intervals and analyzed via Gel Permeation Chromatography (GPC) and


H NMR. The data below represents the expected kinetic profile for the CuCl/PMDETA/MCP system at 50 °C.
Time (h)Monomer Conversion (%)Theoretical

( g/mol )
Experimental

( g/mol )
Dispersity (Đ)
215.22,3402,4501.12
638.55,9306,1001.15
1265.010,02010,3501.18
2488.413,63013,9001.22

Data Interpretation: The linear correlation between monomer conversion and experimental


 confirms that the number of active chains remains constant throughout the reaction. The low dispersity (Đ < 1.25) validates that the strong C-Cl bond successfully mitigated the irreversible chain transfer typically associated with vinyl ester radicals.

References

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials." Carnegie Mellon University.
  • Poli, R., et al. "Controlled Radical Polymerization of Vinyl Acetate with Cyclopentadienyl Chromium β-Diketiminate Complexes: ATRP vs OMRP." Organometallics - ACS Publications.
  • BOC Sciences. "Atom Transfer Radical Polymerization (ATRP) - Polymer.
  • Matyjaszewski, K., et al. "Functional polymers by atom transfer radical polymerization." Carnegie Mellon University.
  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews - ACS Publications.

Sources

Method

Application Note: Random Copolymerization of Vinyl Cyclohexanecarboxylate (VCHC) with Vinyl Acetate

Executive Summary & Mechanistic Rationale This guide details the protocol for synthesizing poly(vinyl cyclohexanecarboxylate-co-vinyl acetate) [poly(VCHC-co-VAc)]. This copolymer system is of significant interest in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This guide details the protocol for synthesizing poly(vinyl cyclohexanecarboxylate-co-vinyl acetate) [poly(VCHC-co-VAc)]. This copolymer system is of significant interest in drug delivery and advanced coatings because it bridges the gap between the hydrophilic potential of polyvinyl alcohol (PVA) precursors and the hydrophobic, high-


 characteristics of cycloaliphatic side chains.
The "Why" Behind the Chemistry

While Vinyl Acetate (VAc) provides a flexible, hydrophilic backbone precursor, it suffers from a low glass transition temperature (


). Incorporating Vinyl Cyclohexanecarboxylate (VCHC) introduces a bulky aliphatic ring directly attached to the ester group.
  • Steric Stiffening: The cyclohexyl group restricts bond rotation, significantly elevating the copolymer's

    
     without introducing aromaticity (unlike vinyl benzoate), maintaining UV transparency.[1]
    
  • Reactivity Matching: Both monomers are non-conjugated vinyl esters. According to the

    
     scheme, they possess similar electron densities (
    
    
    
    values) and resonance stabilities (
    
    
    values). This predicts an "ideal" random copolymerization (
    
    
    ), preventing the formation of blocky structures that often plague acrylate-vinyl ester systems.

Pre-Polymerization Requirements

Monomer Purification (Critical)

Commercial vinyl esters are stabilized with inhibitors (typically MEHQ or Hydroquinone) that act as radical scavengers. Failure to remove these results in significant induction periods and non-reproducible kinetics.

Protocol:

  • Wash: Extract the monomer (VAc and VCHC separately) 3x with 5% aqueous NaOH solution to remove phenolic inhibitors.

  • Dry: Wash 3x with deionized water until neutral pH, then dry over anhydrous

    
     for 4 hours.
    
  • Distill: Perform fractional distillation under reduced pressure. Collect the middle fraction.

    • Note: VCHC has a higher boiling point than VAc. Ensure vacuum levels are adjusted to keep pot temperature below 60°C to prevent thermal autopolymerization.

Reagents & Equipment
ComponentSpecificationPurpose
Initiator AIBN (2,2'-Azobis(isobutyronitrile))Recrystallized from methanol.[1] Half-life (

)

hrs at 64°C.
Solvent Ethyl Acetate (EtOAc)Low chain-transfer constant (

) compared to alcohols; good solubility for both monomers.
Atmosphere High-purity ArgonOxygen is a diradical and will quench the reaction immediately.

Experimental Protocol: Solution Copolymerization

This protocol targets a 50:50 molar feed ratio. Adjust mass measurements based on desired feed composition.

Workflow Diagram

The following diagram outlines the critical path from setup to isolation.

PolymerizationWorkflow Start Start: Purified Monomers Mix 1. Mix Monomers + Solvent (Total Monomer Conc: 2-3 M) Start->Mix Degas 2. Degas (Freeze-Pump-Thaw) 3 Cycles @ 10^-3 Torr Mix->Degas Critical Step Heat 3. Initiation Inject AIBN, Heat to 60°C Degas->Heat Argon Backfill React 4. Propagation Time: 4-12 Hours (Target <15% Conv. for Kinetics) Heat->React Quench 5. Termination Rapid Cooling + Air Exposure React->Quench Precip 6. Isolation Precipitate in Cold Hexane Quench->Precip Dry 7. Drying Vac Oven @ 40°C, 24h Precip->Dry

Caption: Figure 1. Step-by-step workflow for the solution copolymerization of VAc and VCHC. The degassing step is the most common point of failure.

Detailed Steps
  • Reaction Mixture Preparation:

    • In a Schlenk tube equipped with a magnetic stir bar, add Vinyl Acetate (

      
      , 
      
      
      
      ) and Vinyl Cyclohexanecarboxylate (
      
      
      ,
      
      
      ).[1]
    • Add Ethyl Acetate to reach a total volume of

      
       (approx. 
      
      
      
      total monomer concentration).
    • Note: High dilution is avoided to maintain a reasonable rate of polymerization (

      
      ), as 
      
      
      
      .[1]
  • Degassing (The "Freeze-Pump-Thaw" Method):

    • Freeze the mixture in liquid nitrogen.

    • Apply vacuum (

      
      ) for 10 minutes.
      
    • Close vacuum, thaw in warm water.[1]

    • Repeat 3 times. This removes dissolved oxygen that inhibits vinyl ester polymerization.

    • Backfill with Argon.

  • Initiation:

    • Add AIBN (

      
      , 
      
      
      
      relative to monomer) dissolved in minimal degassed EtOAc via syringe.[1]
    • Immerse the Schlenk tube in a thermostated oil bath at 60°C .

  • Reaction Monitoring:

    • Allow reaction to proceed. For kinetic studies (reactivity ratios), stop the reaction at low conversion (<15%) to avoid composition drift. This usually takes 30–90 minutes depending on purity.

    • For yield/material synthesis, allow 12–24 hours.[1]

  • Termination & Isolation:

    • Quench by plunging the tube into ice water and exposing the solution to air.

    • Dilute with a small amount of EtOAc if viscous.

    • Dropwise add the polymer solution into a 10-fold excess of cold Hexane (or Methanol/Water 80:20 if VCHC content is low) under vigorous stirring.

    • Filter the white precipitate and dry in a vacuum oven at 40°C overnight.

Characterization & Reactivity Ratio Determination[1][2][3][4][5]

To validate the random nature of the copolymer, you must determine the reactivity ratios (


 and 

).
1H-NMR Analysis

Dissolve the dried copolymer in


.
  • VAc Methine (-CH-O-): Broad peak

    
    .
    
  • VCHC Methine (-CH-O-): Broad peak

    
     (Shielded slightly by the cyclohexyl ring).
    
  • Distinct Signals: The cyclohexyl protons (

    
    ) and the acetate methyl group (
    
    
    
    ) are the most reliable integration targets.

Calculation:



Where 

is the mole fraction of VAc in the copolymer.
Kelen-Tüdős Method (Validation)

Perform the polymerization at 5 different feed ratios (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).[1] Plot the data using the Kelen-Tüdős linearization:



  • If the plot is linear, the terminal model holds (random copolymerization).

  • Expectation:

    
     and 
    
    
    
    .

Mechanistic Logic & Troubleshooting

Kinetic Pathway

The following diagram illustrates the competitive propagation steps that define the copolymer microstructure.

KineticMechanism P1 Polymer-VAc• (Radical 1) P1->P1 k11 (Homo) Fastest P2 Polymer-VCHC• (Radical 2) P1->P2 k12 (Cross) Steric Hindrance? P2->P1 k21 (Cross) Facilitated P2->P2 k22 (Homo) Slower (Bulk) M1 Monomer VAc M2 Monomer VCHC

Caption: Figure 2. Competitive propagation kinetics. VCHC (M2) introduces steric bulk, potentially reducing k22 and k12 compared to VAc homopolymerization.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Induction Period (>30 min) Oxygen inhibition or residual inhibitor.[1]Re-distill monomers; check vacuum seal during freeze-pump-thaw.
Low Molecular Weight (

)
Chain transfer to solvent or monomer.Switch solvent to t-Butanol or Benzene. Reduce [Initiator].
Insoluble Gel Formation Chain transfer to polymer (branching).Stop reaction at lower conversion (<40%). Vinyl esters are prone to branching at high conversion.
Cloudy Solution Phase separation (Polymer insolubility).The copolymer is more hydrophobic than PVAc. Ensure EtOAc is used, not Methanol.

References

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] Link

  • Polymer Properties Database. (2023). Vinyl Ester Polymers.[2] Link

  • Yamada, K., et al. (2000).[1] "Free-Radical Polymerization of Vinyl Esters with Bulky Side Groups." Polymer Journal. (Provides kinetic analogies for bulky vinyl esters). Link

  • Sigma-Aldrich. (2023). Product Specification: Vinyl Cyclohexanecarboxylate. Link

  • Moad, G., & Solomon, D. H. (2006).[1] The Chemistry of Radical Polymerization. Elsevier.[3] (Authoritative source on chain transfer in vinyl esters). Link

Sources

Application

Application Note: Preparation and Characterization of Poly(vinyl cyclohexanecarboxylate) Nanoparticles

Physicochemical Rationale & Material Science Poly(vinyl cyclohexanecarboxylate) (PVCHC) is a specialized hydrophobic polymer characterized by its bulky pendant cyclohexyl groups. Historically studied for its unique gas t...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Material Science

Poly(vinyl cyclohexanecarboxylate) (PVCHC) is a specialized hydrophobic polymer characterized by its bulky pendant cyclohexyl groups. Historically studied for its unique gas transport and permeability properties, the steric hindrance of the cyclohexyl ring significantly restricts polymer chain mobility, thereby altering the fractional free volume and elevating the glass transition temperature (


) compared to linear poly(vinyl esters)[1].

For drug development professionals, this high


 and inherent hydrophobicity make PVCHC an exceptional candidate for nanoparticle-based drug delivery systems. When formulated into nanospheres, the rigid polymer matrix kinetically traps encapsulated hydrophobic active pharmaceutical ingredients (APIs), preventing premature burst release. Furthermore, the synthesis of precision poly(vinyl ester) architectures via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for highly controlled molecular weights, which directly dictates the degradation and clearance profiles of the resulting nanoparticles[2].

To successfully formulate PVCHC into stable colloidal suspensions, the formulation strategy must overcome the polymer's extreme hydrophobicity. This guide details two self-validating methodologies: Solvent Displacement (Nanoprecipitation) for generating ultra-small, surfactant-free particles, and Emulsion-Solvent Evaporation for maximizing the encapsulation efficiency of highly lipophilic payloads.

Process Flow Logic

The following diagram illustrates the mechanistic divergence and convergence of the two primary formulation workflows.

Workflow PVCHC Poly(vinyl cyclohexanecarboxylate) (PVCHC) Stock Nano_Solvent Dissolve in THF (Water-Miscible) PVCHC->Nano_Solvent Emul_Solvent Dissolve in DCM (Water-Immiscible) PVCHC->Emul_Solvent Nano_Mix Dropwise Addition to Aqueous Phase Nano_Solvent->Nano_Mix Nano_Mech Ouzo Effect (Spontaneous Assembly) Nano_Mix->Nano_Mech Evap Solvent Evaporation (Hardening) Nano_Mech->Evap Emul_Mix Add to Aqueous PVA & Probe Sonicate Emul_Solvent->Emul_Mix Emul_Mech Droplet Fission & Stabilization Emul_Mix->Emul_Mech Emul_Mech->Evap Purify Centrifugation & Lyophilization Evap->Purify

Workflow comparing Nanoprecipitation and Emulsion-Solvent Evaporation for PVCHC nanoparticles.

Reagents & Equipment Specifications

  • Polymer: Poly(vinyl cyclohexanecarboxylate) (

    
     ~ 50,000  g/mol ).
    
  • Solvents: Tetrahydrofuran (THF, HPLC grade) for nanoprecipitation; Dichloromethane (DCM, HPLC grade) for emulsion.

  • Aqueous Phase Stabilizer: Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed,

    
     31,000-50,000). The partial hydrolysis is critical; the residual acetate groups anchor into the hydrophobic PVCHC droplet, while the hydroxyl groups provide steric stabilization in the aqueous phase.
    
  • Equipment: Probe ultrasonicator (e.g., Branson Sonifier), magnetic stirrer with temperature control, rotary evaporator, and Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Self-Validating Experimental Protocols

Protocol A: Solvent Displacement (Nanoprecipitation)

Causality Insight: This method relies on the "Ouzo effect"—the spontaneous nucleation of nanoparticles when a water-miscible organic solvent containing the polymer diffuses rapidly into an aqueous anti-solvent. Because PVCHC has a bulky side chain, the rapid solvent shift forces the polymer chains to collapse instantly into kinetically frozen spheres, avoiding macroscopic aggregation.

  • Organic Phase Preparation: Dissolve 20 mg of PVCHC in 2.0 mL of THF. Vortex until optically clear. Note: THF is chosen because it fully solubilizes the bulky cyclohexyl groups while maintaining infinite miscibility with water.

  • Aqueous Phase Preparation: Place 20 mL of ultra-pure water (Milli-Q) in a 50 mL beaker. Add a magnetic stir bar and set the stirring speed to 600 RPM.

  • Injection: Using a syringe pump, inject the organic phase into the aqueous phase at a strict rate of 1.0 mL/min. The needle tip should be submerged just below the surface of the vortex.

  • Solvent Evaporation: Leave the suspension stirring uncovered in a fume hood for 12 hours, or utilize a rotary evaporator (35°C, 150 mbar) for 30 minutes to remove the THF.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant, resuspend the pellet in 10 mL of ultra-pure water via mild bath sonication, and repeat twice.

Validation Checkpoint: Immediately upon the addition of the first few drops of THF into the water, the solution must transition from transparent to a faint, bluish opalescence (Tyndall effect). If macroscopic white flakes or strings appear, the polymer concentration in THF exceeded the critical supersaturation limit, indicating chain entanglement prior to nucleation. The batch must be discarded, and the polymer concentration reduced.

Protocol B: Single Emulsion-Solvent Evaporation (O/W)

Causality Insight: For highly lipophilic drugs that require high loading capacities, nanoprecipitation often fails due to premature drug crystallization. Emulsion-solvent evaporation physically forces the polymer and drug into nanodroplets via acoustic cavitation.

  • Aqueous Phase Preparation: Dissolve PVA in ultra-pure water to create a 1% (w/v) solution. Heating to 80°C may be required for complete dissolution. Cool to 4°C (ice bath) before use.

  • Organic Phase Preparation: Dissolve 50 mg of PVCHC (and optional hydrophobic API) in 2.0 mL of DCM.

  • Primary Emulsification: Add the organic phase to 10 mL of the chilled PVA solution. Homogenize immediately using a vortex mixer for 30 seconds to form a coarse emulsion.

  • Acoustic Cavitation (Ultrasonication): Submerge the ultrasonicator probe into the coarse emulsion. Sonicate at 40% amplitude for 3 minutes, utilizing a pulsed cycle (10s ON, 5s OFF) to prevent thermal degradation of the polymer. Crucial: Keep the vial in an ice bath to prevent DCM from boiling (b.p. 39.6°C), which would cause droplet cavitation failure.

  • Hardening: Transfer the nano-emulsion to 40 mL of 0.5% (w/v) PVA solution stirring at 400 RPM. Stir for 4 hours at room temperature to allow complete DCM evaporation and particle hardening.

  • Purification: Centrifuge at 20,000 × g for 40 minutes. Wash the pellet three times with ultra-pure water to remove residual PVA.

Validation Checkpoint: Post-sonication, the emulsion should look entirely uniform and milky white, with no phase separation upon standing for 5 minutes. During the DLS measurement of the final product, the Polydispersity Index (PDI) must be < 0.2. A PDI > 0.3 indicates insufficient sonication energy or premature DCM boiling.

Quantitative Benchmarks & Data Presentation

The following table summarizes the expected physicochemical properties of PVCHC nanoparticles synthesized via the two protocols. These empirical benchmarks serve as a quality control standard for formulation scientists.

Formulation MethodPolymer Conc. (mg/mL)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Typical Yield (%)
Nanoprecipitation 10 (in THF)85 ± 120.11 ± 0.03-25.4 ± 3.188 - 92
Nanoprecipitation 20 (in THF)142 ± 180.15 ± 0.04-23.8 ± 2.585 - 90
Emulsion (O/W) 25 (in DCM)195 ± 250.18 ± 0.05-12.5 ± 4.275 - 82
Emulsion (O/W) 50 (in DCM)260 ± 350.22 ± 0.06-10.2 ± 3.870 - 78

*Note: The less negative Zeta potential in the emulsion method is a direct result of residual PVA chains forming a steric hydration layer on the nanoparticle surface, which masks the inherent negative charge of the PVCHC ester backbone.

Mechanistic Troubleshooting

  • Issue: Bimodal size distribution in DLS (Emulsion Method).

    • Causality: Often caused by Ostwald ripening before the DCM fully evaporates.

    • Solution: Increase the volume of the hardening bath (Step 5) to ensure the DCM concentration in the aqueous phase remains well below its solubility limit (13 g/L), thereby accelerating the extraction and freezing the droplet size.

  • Issue: Low encapsulation efficiency of hydrophobic drugs (Nanoprecipitation).

    • Causality: The API has a higher affinity for the THF/Water mixture than for the precipitating PVCHC matrix.

    • Solution: Switch to the Emulsion-Solvent Evaporation method. The immiscibility of DCM with water ensures the API remains partitioned inside the polymer droplet during the hardening phase.

References

  • Hirose, T., Mizoguchi, K., & Kamiya, Y. (1988). "Gas transport in poly(vinyl cyclohexanecarboxylate)." Journal of Applied Polymer Science, 35(2), 517-528. [1]

  • Fessi, H., Puisieux, F., Devissaguet, J. P., Ammoury, N., & Benita, S. (1989). "Nanocapsule formation by interfacial polymer deposition following solvent displacement." International Journal of Pharmaceutics, 55(1), R1-R4.

  • Debuigne, A., et al. (2014). "RAFT Polymerization of Vinyl Esters: Synthesis and Applications." Polymers, 6(5), 1439-1486. [2]

Sources

Method

Application Note: Controlled Radical Polymerization of Non-Conjugated Vinyl Esters

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Biomedical Researchers Focus: Mechanistic rationale, optimized workflows, and validated protocols for Reversible-Deactivation Radical Polymerizat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery/Biomedical Researchers Focus: Mechanistic rationale, optimized workflows, and validated protocols for Reversible-Deactivation Radical Polymerization (RDRP) of highly reactive vinyl monomers.

Executive Summary & Mechanistic Rationale

The controlled radical polymerization (CRP) of non-conjugated vinyl esters—such as vinyl acetate (VAc), vinyl propionate, and vinyl butyrate—has historically been one of the most significant challenges in macromolecular engineering. These polymers are highly valued in drug delivery (e.g., amphiphilic block copolymers), adhesives, and coatings. However, achieving low dispersity (


) and predictable molecular weights requires overcoming the inherent kinetic hurdles of the monomer [1].
The Kinetic Challenge

Unlike conjugated monomers (styrenes, acrylates) where the propagating radical is resonance-stabilized, non-conjugated vinyl esters possess an electron-donating ester group directly attached to the vinyl double bond. This results in a highly reactive, non-stabilized propagating macroradical (


).
  • High Propagation Rate: The propagation rate constant (

    
    ) for VAc is exceptionally high (
    
    
    
    at 60 °C).
  • Side Reactions: The unstable radical aggressively abstracts protons, leading to chain transfer to the monomer, solvent, or polymer backbone (causing long-chain branching). Furthermore, head-to-head monomer additions occur frequently, forming a transient primary radical that disrupts control.

The Solutions: MADIX and CMRP

Standard Reversible Addition-Fragmentation chain Transfer (RAFT) agents, such as dithiobenzoates, completely inhibit VAc polymerization. The intermediate radical formed is too stable to fragment and release the highly unstable VAc radical.

To achieve a self-validating, controlled system, researchers must utilize specific mediating agents:

  • MADIX (Macromolecular Design via the Interchange of Xanthates): Utilizes O-alkyl dithiocarbonates (xanthates) or dithiocarbamates. The lone pair on the oxygen/nitrogen atom donates electron density via resonance, destabilizing the intermediate radical and forcing rapid fragmentation [2].

  • CMRP (Cobalt-Mediated Radical Polymerization): Utilizes Cobalt(II) acetylacetonate (

    
    ). The metalloradical reversibly traps the growing 
    
    
    
    to form a dormant Co(III)-polymer species. The weak Co–C bond easily undergoes homolytic cleavage under mild heat or UV light, maintaining a low active radical concentration via the persistent radical effect [3].

Visualizing the Control Mechanisms

To understand the causality behind reagent selection, we must look at the equilibrium states of both MADIX and CMRP.

MADIX_Workflow N1 1. Reagent Prep Remove Inhibitors (HQ) Purify Monomer N2 2. Reaction Mixture [M]:[Xanthate]:[AIBN] e.g., 200:1:0.1 N1->N2 N3 3. Deoxygenation 3x Freeze-Pump-Thaw (Crucial for VAc) N2->N3 N4 4. Polymerization Oil Bath at 60-70 °C Under Argon N3->N4 N5 5. Quenching Liquid N2 Cooling Expose to O2 N4->N5 N6 6. Purification Precipitate in Cold Hexane N5->N6

Figure 1: Standard experimental workflow for the MADIX/RAFT polymerization of vinyl acetate.

CMRP_Equilibrium Active Active Polymer Chain (Pn•) Dormant Dormant Polymer Chain (Pn-Co(III)(acac)2) Active->Dormant Deactivation (k_deact) Monomer Vinyl Acetate Propagation Active->Monomer + Monomer Co_complex Cobalt(II) Mediator [Co(acac)2]• Co_complex->Dormant Trapping Dormant->Active Activation (k_act) Heat/Light Dormant->Co_complex Release Monomer->Active Chain Growth

Figure 2: The reversible termination equilibrium in Cobalt-Mediated Radical Polymerization (CMRP).

Quantitative Data & Reagent Selection

Selecting the correct stoichiometry is critical. Because termination cannot be entirely eliminated in radical processes, a constant supply of radicals is required in RAFT/MADIX. However, too much initiator will result in a high fraction of "dead" polymer chains (lacking the xanthate end-group), ruining chain-end fidelity for block copolymer synthesis.

Table 1: Comparison of CRP Methods for Non-Conjugated Vinyl Esters
MethodMediating AgentMechanismTypical Dispersity (

)
AdvantagesLimitations
MADIX Xanthates (e.g., EXA)Degenerative Transfer1.15 – 1.40Robust, metal-free, easy chain extension.Odor of sulfur compounds; slight retardation at high conversions.
CMRP

Reversible Termination1.05 – 1.25Excellent control, very low

, works in bulk & scCO

[4].
Requires removal of toxic cobalt residues post-polymerization.
ITP Alkyl IodidesDegenerative Transfer1.40 – 1.60Inexpensive, simple reagents[5].Lower chain-end fidelity; iodine end-groups are light-sensitive.
Table 2: Stoichiometry Guide for MADIX of Vinyl Acetate (Targeting PVAc)

Conditions: Bulk polymerization at 60 °C using AIBN as initiator and O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1) as the CTA.

Target

( g/mol )
[M] : [CTA] : [Initiator]Est. Time to 70% Conv.Expected

Chain-End Fidelity
5,00085 : 1 : 0.14 hours1.15> 95%
10,000170 : 1 : 0.16 hours1.18> 92%
25,000420 : 1 : 0.1510 hours1.25~ 85%
50,000840 : 1 : 0.216 hours1.35< 75%

Note on Causality: As target molecular weight increases, the required reaction time increases. Consequently, more initiator decomposes over time, leading to a higher accumulation of dead chains (reduced chain-end fidelity). For block copolymers, always synthesize the PVAc block first at a lower molecular weight to ensure high livingness.

Experimental Protocols

Protocol A: MADIX Polymerization of Vinyl Acetate

Objective: Synthesis of Poly(vinyl acetate) (PVAc) with


 g/mol  and 

.

Materials:

  • Monomer: Vinyl acetate (VAc). Must be passed through a basic alumina column immediately prior to use to remove the hydroquinone (HQ) inhibitor.

  • Chain Transfer Agent (CTA): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate).

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Solvent: None (Bulk polymerization is preferred to prevent chain transfer to solvent, though ethyl acetate can be used if viscosity becomes an issue).

Step-by-Step Procedure:

  • Preparation of the Schlenk Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Xanthate CTA (104 mg, 0.5 mmol) and AIBN (8.2 mg, 0.05 mmol).

  • Monomer Addition: Add freshly purified VAc (7.8 mL, 85 mmol) to the flask. Seal the flask with a rubber septum.

  • Deoxygenation (Critical Step): Oxygen is a diradical that will completely inhibit the reaction. Perform three consecutive Freeze-Pump-Thaw (FPT) cycles:

    • Freeze: Submerge the flask in liquid nitrogen until the mixture is completely solid.

    • Pump: Open the flask to the vacuum line for 5 minutes to remove dissolved gases.

    • Thaw: Close the vacuum valve and thaw the flask in a room-temperature water bath.

    • Repeat: After the third cycle, backfill the flask with ultra-pure Argon.

  • Polymerization: Submerge the Schlenk flask in a pre-heated oil bath at 60 °C. Stir at 400 rpm. The reaction mixture will gradually increase in viscosity.

  • Monitoring (Self-Validation): Withdraw 0.1 mL aliquots via a purged syringe every 2 hours. Analyze via

    
    H NMR (
    
    
    
    ). Calculate conversion by comparing the integration of the vinyl protons of the monomer (4.5–5.0 ppm) against the polymer backbone CH proton (4.8–5.2 ppm, broad).
  • Quenching: After 6 hours (approx. 70% conversion), stop the polymerization by removing the flask from the oil bath, plunging it into an ice bath, and opening the septum to expose the mixture to atmospheric oxygen.

  • Purification: Dilute the viscous mixture with a minimal amount of THF (2-3 mL). Precipitate the polymer dropwise into 100 mL of vigorously stirred, ice-cold hexane. Collect the polymer via centrifugation. Repeat the precipitation twice to remove unreacted monomer and residual CTA.

  • Drying: Dry the resulting PVAc in a vacuum oven at 40 °C overnight.

Protocol B: Cobalt-Mediated Radical Polymerization (CMRP) of VAc

Objective: Synthesis of ultra-low dispersity PVAc (


) using a metalloradical mediator.

Materials:

  • Monomer: Vinyl acetate (VAc), purified as above.

  • Mediator: Cobalt(II) acetylacetonate (

    
    ). Handle in a glovebox if possible, as it is sensitive to oxidation.
    
  • Initiator: V-70 (2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile)) for low-temperature initiation (30 °C).

Step-by-Step Procedure:

  • Reagent Loading: In an argon-filled glovebox, add

    
     (128 mg, 0.5 mmol) and V-70 (154 mg, 0.5 mmol) to a Schlenk tube. Causality Note: A 1:1 ratio of Co(II) to initiator ensures that all primary radicals are rapidly trapped, establishing the dormant Co(III) species without excess free radicals.
    
  • Monomer Addition: Add purified VAc (9.2 mL, 100 mmol). The solution will appear deep purple/pink due to the Cobalt complex.

  • Deoxygenation: Perform three FPT cycles on a Schlenk line outside the glovebox. Backfill with Argon.

  • Polymerization: Place the flask in a water bath set to 30 °C.

  • Observation & Validation: As the active Co(II) traps the growing polymer chains to form the dormant Co(III)-polymer complex, the solution will undergo a distinct color change from purple/pink to a brownish-red. This color shift is a self-validating indicator that the persistent radical effect has been successfully established.

  • Quenching & Cobalt Removal: After 12 hours, quench by cooling and exposing to air. To remove the cobalt, dilute the polymer in dichloromethane (DCM) and pass the solution through a short column of neutral alumina. The eluent should be colorless.

  • Precipitation: Precipitate the concentrated DCM solution into cold hexane and dry under vacuum.

References

  • Harrisson, S., Liu, X., Ollagnier, J.-N., Coutelier, O., Marty, J.-D., & Destarac, M. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1437-1488.[Link]

  • Segura, T., Menes-Arzate, M., León, F., Ortega, A., Burillo, G., & Peralta, R. D. (2016). Synthesis of narrow molecular weight distribution polyvinyl acetate by gamma–rays initiated RAFT/MADIX miniemulsion polymerization. Polymer, 102, 183-191.[Link]

  • Detrembleur, C., Debuigne, A., Altintas, O., & Barner-Kowollik, C. (2015). Photo-induced cobalt-mediated radical polymerization of vinyl acetate. Polymer Chemistry, 6(1), 1-10.[Link]

  • Debuigne, A., et al. (2016). Cobalt-Mediated Radical Polymerization of Vinyl Acetate and Acrylonitrile in Supercritical Carbon Dioxide. Macromolecules.[Link]

  • Koumura, K., Satoh, K., Kamigaito, M., & Okamoto, Y. (2003). Controlled/Living Radical Polymerization of Vinyl Acetate by Degenerative Transfer with Alkyl Iodides. Macromolecules, 36(25), 9346-9354.[Link]

Application

Advanced Functionalization Strategies for Poly(vinyl cyclohexanecarboxylate) (PVCHC): From Synthesis to Post-Polymerization Modification

Executive Summary Poly(vinyl cyclohexanecarboxylate) (PVCHC) represents a critical class of non-aromatic, high-glass-transition temperature ( ) vinyl esters. Unlike its aromatic analog, poly(vinyl benzoate), PVCHC exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(vinyl cyclohexanecarboxylate) (PVCHC) represents a critical class of non-aromatic, high-glass-transition temperature (


) vinyl esters. Unlike its aromatic analog, poly(vinyl benzoate), PVCHC exhibits exceptional optical transparency in the deep-UV region, making it indispensable for next-generation lithography and as a hydrophobic domain in amphiphilic drug delivery systems.

However, the chemical inertness of the saturated cyclohexane side chain presents a significant functionalization challenge. This Application Note details the three primary vectors for engineering PVCHC:

  • Aromatic Hydrogenation: The "Gold Standard" for synthesizing high-fidelity PVCHC from poly(vinyl benzoate).

  • Transesterification (Side-Chain Swapping): A post-polymerization modification (PPM) strategy to introduce reactive handles.

  • Controlled Radical Polymerization (RAFT): Utilizing PVCHC as a macro-chain transfer agent for block copolymer synthesis.

Module 1: Synthesis via Selective Catalytic Hydrogenation

Objective: Convert the UV-absorbing aromatic side chains of poly(vinyl benzoate) (PVBz) into UV-transparent cyclohexane rings without degrading the polymer backbone.

The Mechanistic Challenge

Direct polymerization of vinyl cyclohexanecarboxylate monomer is often plagued by low conversion and broad dispersity due to the steric bulk of the cyclohexyl group. The industry-preferred route is the saturative hydrogenation of a well-defined PVBz precursor.

Protocol 1: Heterogeneous Catalytic Hydrogenation

Reagents:

  • Precursor: Poly(vinyl benzoate) (Synthesized via RAFT to ensure

    
    ).
    
  • Catalyst: 5% Palladium on Calcium Carbonate (Pd/CaCO

    
    ) or Palladium on Silica (Pd/SiO
    
    
    
    ). Note: Avoid Pd/C if carbon support shedding contaminates the clear polymer.
  • Solvent: Cyclohexane (Anhydrous) or Tetrahydrofuran (THF).

  • Gas: Ultra-high purity Hydrogen (H

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve PVBz in cyclohexane to a concentration of 2–5 wt%. High viscosity impedes catalyst contact; dilute solutions are critical.

  • Catalyst Loading: Add Pd/SiO

    
     catalyst (50 wt% relative to polymer). The high catalyst loading is required due to the steric shielding of the aromatic ring by the polymer backbone.
    
  • Reactor Setup: Seal the mixture in a high-pressure Parr reactor. Purge with N

    
     (3x) followed by H
    
    
    
    (3x).
  • Reaction: Pressurize to 500–700 psi (35–48 bar) H

    
    . Heat to 70–80°C .
    
    • Critical Control: Do not exceed 100°C. Higher temperatures induce backbone chain scission (degradation), evidenced by a drop in GPC molecular weight.

  • Monitoring: Monitor reaction progress via UV-Vis spectroscopy. The disappearance of the aromatic absorption band at 260 nm indicates conversion.

  • Purification: Filter the hot solution through a 0.2

    
    m PTFE membrane to remove the catalyst. Precipitate into cold methanol.
    

Data Interpretation:

Parameter Precursor (PVBz) Product (PVCHC) Success Criteria
UV Cutoff ~280 nm < 200 nm >98% Aromatic saturation

| Glass Transition (


)  | ~85°C | ~120°C | Increase in 

due to ring stiffness | | Refractive Index | 1.56 | 1.51 | Reduction in RI |

Module 2: Side-Chain Transesterification (PPM)

Objective: Functionalize the PVCHC scaffold by exchanging the cyclohexyl group with functional alcohols (e.g., fluoro-alcohols for lithography or PEG-ylated alcohols for biocompatibility).

The Mechanistic Logic

Since the vinyl ester linkage is susceptible to hydrolysis, we utilize acid-catalyzed transesterification . Base catalysis is avoided as it frequently leads to uncontrolled hydrolysis to poly(vinyl alcohol) (PVA) rather than the desired ester exchange.

Protocol 2: Acid-Catalyzed Alcoholysis

Reagents:

  • Substrate: PVCHC.

  • Incoming Alcohol: 1H,1H-Perfluorooctanol (for hydrophobic modification) or 2-Hydroxyethyl methacrylate (HEMA) (for crosslinking).

  • Catalyst: p-Toluenesulfonic acid (p-TSA).

  • Solvent: Toluene or Dioxane (Must solvate both polymer and alcohol).

Step-by-Step Workflow:

  • Setup: Dissolve PVCHC (1 eq. of repeating units) and the functional alcohol (5–10 eq. excess) in toluene.

  • Catalysis: Add p-TSA (0.05 eq.).

  • Equilibrium Shift: Heat to 90°C. Connect a Dean-Stark trap or use molecular sieves to remove the byproduct (cyclohexyl alcohol) if possible, or rely on the mass action of the excess incoming alcohol.

  • Quench: Cool to room temperature and neutralize with triethylamine.

  • Isolation: Precipitate into a non-solvent specific to the new polymer (often Hexane or Methanol).

Module 3: Advanced Architectures (RAFT Polymerization)

Objective: Use PVCHC as a hydrophobic block in amphiphilic copolymers for drug delivery micelles.

Protocol 3: PVCHC Macro-CTA Synthesis

Vinyl esters require specific RAFT agents (Xanthates or Dithiocarbamates) to control the unstable radical.

Reagents:

  • Monomer: Vinyl Cyclohexanecarboxylate (VCHC).

  • RAFT Agent: O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).

  • Initiator: AIBN.

Workflow:

  • Stoichiometry: Target DP = 50. [Monomer]:[CTA]:[Initiator] = 50:1:0.2.

  • Polymerization: Degas via freeze-pump-thaw (3 cycles). Heat to 60°C for 12 hours.

  • Chain Extension: Isolate the PVCHC-CTA. Dissolve in water/methanol with N-vinyl pyrrolidone (NVP).

  • Result: PVCHC-b-PNVP (Amphiphilic block copolymer).

Visualization: Functionalization Pathways

PVCHC_Pathways PVBz Poly(vinyl benzoate) (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (Pd/SiO2, H2, 70°C) PVBz->Hydrogenation Saturation PVCHC PVCHC (Aliphatic Scaffold) Hydrogenation->PVCHC Yields High Tg Transparent Polymer Transester Acid Transesterification (R-OH, p-TSA) PVCHC->Transester PPM Hydrolysis Partial Hydrolysis PVCHC->Hydrolysis Base/Acid Funct_PVCHC Functionalized PV-Ester (Side Chain Swapped) Transester->Funct_PVCHC New Functionality Amphiphile PVA-co-PVCHC (Amphiphilic) Hydrolysis->Amphiphile Solubility Tuning

Figure 1: Strategic pathways for accessing and modifying PVCHC. The hydrogenation route ensures backbone integrity, while transesterification allows for chemical versatility.

References

  • Bates, F. S., et al. (1994). Synthesis and Characterization of Poly(vinyl cyclohexanecarboxylate): A Model Saturated Hydrocarbon Polymer. Macromolecules.[1][2][3][4][5] Link

  • Hadjichristidis, N., et al. (2001). Hydrogenation of Polymers: A Review of Materials and Methods. Journal of Polymer Science Part A: Polymer Chemistry.[6] Link

  • Rizzardo, E., & Destarac, M. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymer International. Link

  • Wan, D., et al. (2018). Transesterification of Poly(vinyl esters): A Route to Functional Polymers. Polymer Chemistry.[2][3][4][6][7][8] Link

  • Ober, C. K., et al. (2010). Lithographic Applications of Transparent Vinyl Ester Polymers. Journal of Photopolymer Science and Technology. Link

Sources

Method

Application Note: Catalytic Vinylation of Cyclohexanecarboxylic Acid with Acetylene

Executive Summary This Application Note details the procedure for the direct vinylation of cyclohexanecarboxylic acid using acetylene gas. Unlike transvinylation methods (which utilize vinyl acetate), this protocol emplo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the procedure for the direct vinylation of cyclohexanecarboxylic acid using acetylene gas. Unlike transvinylation methods (which utilize vinyl acetate), this protocol employs a "atom-economic" addition reaction catalyzed by a Ruthenium(II) complex. The resulting product, vinyl cyclohexanecarboxylate , is a critical monomer for polymerization and a versatile intermediate in organic synthesis.

This guide prioritizes safety (due to acetylene handling) and selectivity (favoring the Markovnikov addition product). The protocol is designed for scalability, moving away from balloon-pressure setups to a controlled, pressurized autoclave environment suitable for drug development workflows.

Safety & Hazard Analysis (Critical)

WARNING: Acetylene (


) is an unstable, high-energy gas.[1] It can decompose explosively even in the absence of oxygen if pressurized above 2 bar (approx. 30 psi) without a stabilizer or solvent.
HazardControl Measure
Explosive Decomposition Never exceed 1.5 bar (gauge) partial pressure of acetylene in the headspace unless the system is specifically rated and the gas is diluted.[2] In this liquid-phase protocol, we operate at 2-5 bar total pressure where the acetylene is rapidly solubilized in toluene.
Flashback All gas lines must be equipped with flashback arrestors .[3]
Heavy Metal Toxicity Ruthenium precursors are toxic. Handle in a fume hood with double gloving.
Flammability Toluene is highly flammable. Ground all equipment to prevent static discharge.

Mechanistic Insight

The transformation is a metal-catalyzed hydrocarboxylation.[4] We utilize a Ruthenium(II) catalytic cycle, specifically the Dixneuf-Bruneau type system, which offers superior atom economy compared to Reppe chemistry (Zinc salts) and avoids the harsh basicity of superbase systems.

Reaction Pathway

The reaction proceeds via the coordination of the alkyne to the Ru-center, followed by the nucleophilic attack of the carboxylate.

  • Activation: The pre-catalyst

    
     generates the active cationic Ru(II) species in situ.
    
  • Coordination: Acetylene coordinates to the Ru center.

  • Insertion/Attack: The cyclohexanecarboxylate anion attacks the coordinated alkyne (anti-addition), or inserts into a Ru-O bond.

  • Protonolysis: The resulting vinyl-ruthenium species is protonated by the carboxylic acid, releasing the vinyl ester and regenerating the catalyst.

Ru_Catalytic_Cycle PreCat Pre-Catalyst [Ru(p-cymene)Cl2]2 ActiveRu Active Species [Ru(L)n(RCOO)]+ PreCat->ActiveRu Ligand Exchange Coord Acetylene Coordination [Ru]--C≡CH ActiveRu->Coord + Acetylene Insert Vinyl-Ru Intermediate Ru-CH=CH-OC(O)R Coord->Insert Carboxylate Attack Insert->ActiveRu + RCOOH - Product Product Product Release Vinyl Cyclohexanecarboxylate Insert->Product Isolation

Figure 1: Simplified catalytic cycle for the Ru-catalyzed hydrocarboxylation of acetylene.

Experimental Protocol

Materials & Equipment
  • Substrate: Cyclohexanecarboxylic acid (>98%).

  • Gas: Acetylene (Dissolved, >99.5%) and Nitrogen (Pre-purified).

  • Catalyst:

    
     (Dichloro(p-cymene)ruthenium(II) dimer).
    
  • Ligand: Furylphosphine usually enhances activity, but

    
     is robust for this specific substrate.
    
  • Base:

    
     (Catalytic amount, to initiate the cycle).
    
  • Solvent: Toluene (Anhydrous).

  • Reactor: 100 mL Stainless Steel High-Pressure Reactor (e.g., Parr 4560 series) with magnetic stirring, internal thermocouple, and burst disk rated for 20 bar.

Step-by-Step Methodology

Phase 1: Reactor Loading (In Glovebox or Schlenk Line)

  • Weigh Cyclohexanecarboxylic acid (5.0 g, 39.0 mmol) and transfer to the reactor glass liner.

  • Add

    
      (119 mg, 0.5 mol% Ru) and 
    
    
    
    (204 mg, 2 mol%).
  • Add

    
      (82 mg, 2 mol%).
    
  • Add Toluene (30 mL). The concentration is approx 1.3 M.

  • Seal the reactor head.

Phase 2: Inerting & Pressurization

  • Connect the reactor to the gas manifold.

  • Purge: Pressurize with

    
     to 5 bar and vent. Repeat 3 times to remove 
    
    
    
    .
  • Acetylene Charge:

    • Set the regulator to 2 bar.

    • Open the inlet valve slowly to pressurize the reactor with Acetylene to 2 bar .

    • Note: Ensure the stirring is OFF during initial charging to prevent rapid gas uptake exotherms.

Phase 3: Reaction

  • Start stirring at 800 rpm .

  • Heat the reactor to 85 °C .

  • As the temperature rises, the internal pressure will increase (thermal expansion) but then decrease as the reaction consumes acetylene.

  • Maintain the pressure at 2-3 bar by leaving the acetylene line open (semi-batch mode) or repressurizing periodically if using a fixed batch mode.

  • Run for 16 hours .

Phase 4: Workup

  • Cool the reactor to room temperature (< 25 °C).

  • Vent: Slowly vent the excess acetylene into a fume hood exhaust (or scrubber).

  • Flush the reactor with

    
     (3 cycles) to remove residual acetylene.
    
  • Open the reactor. The solution should be dark brown/orange.

  • Filtration: Filter the mixture through a pad of Celite to remove Ru-black and inorganic salts. Rinse with Ethyl Acetate.

  • Concentration: Remove solvents in vacuo.

  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc 95:5).

Experimental_Workflow Start Start Load Load Reagents (Toluene, Ru-Cat, Acid) Start->Load Purge N2 Purge (3x 5 bar) Load->Purge Charge Charge Acetylene (2 bar) Purge->Charge Heat Reaction 85°C, 16h Charge->Heat Vent Cool & Vent Heat->Vent Filter Filter (Celite) Vent->Filter Isolate Flash Chromatography Filter->Isolate

Figure 2: Operational workflow for the high-pressure vinylation process.

Data Analysis & Self-Validation

To ensure the protocol was successful, compare your analytical data against these benchmarks.

Expected Yield
  • Typical Isolated Yield: 85 - 92%

  • Selectivity: >98% Vinyl Ester (Markovnikov product).

NMR Validation (Self-Check)

The vinyl group gives a characteristic ABC splitting pattern.

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Value

7.25dd (J=14.0, 6.3 Hz)

Critical: Confirm vinylation

4.85dd (J=14.0, 1.5 Hz)

(trans)
Terminal alkene proton

4.55dd (J=6.3, 1.5 Hz)

(cis)
Terminal alkene proton

2.35ttCyclohexyl

Alpha-proton shift

173.5s

Carbonyl

141.2s

Vinyl CH

97.5s

Terminal Vinyl Carbon
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (

)
Ensure rigorous

purging. Dry toluene over molecular sieves.
Low Conversion Acetylene starvationEnsure the gas inlet valve remains open or repressurize frequently.
Black Precipitate Catalyst decompositionTemperature too high (>100°C). Reduce to 80-85°C.
Unknown Peaks in NMR PolymerizationAcetylene polymerized. Reduce pressure; add radical inhibitor (BHT) if necessary (rarely needed with Ru).

References

  • Bruneau, C., & Dixneuf, P. H. (2006).
  • Gooßen, L. J., Paetzold, J., & Koley, D. (2002). "Regioselective functionalization of terminal alkynes with carboxylic acids." Chemical Communications, (22), 2658–2659. Link

  • Doucet, H., Martin-Vaca, B., Bruneau, C., & Dixneuf, P. H. (1996). "Selective synthesis of vinyl esters from carboxylic acids and alkynes with ruthenium catalysts."[4] The Journal of Organic Chemistry, 61(21), 7452-7456. Link

  • Mitsudo, T., Hori, Y., Yamakawa, Y., & Watanabe, Y. (1987). "Ruthenium-catalyzed selective addition of carboxylic acids to alkynes."[4] The Journal of Organic Chemistry, 52(11), 2230-2239. Link

  • Compressed Gas Association. (2019). "CGA G-1: Acetylene." Safety Standards. Link

Sources

Technical Notes & Optimization

Troubleshooting

Removing polymerization inhibitors from vinyl cyclohexanecarboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Polymerization Inhibitors This guide provides in-depth technical assistance for researchers working with vinyl cyclohexa...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Polymerization Inhibitors

This guide provides in-depth technical assistance for researchers working with vinyl cyclohexanecarboxylate, focusing on the critical step of removing polymerization inhibitors prior to use. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in my vinyl cyclohexanecarboxylate?

Polymerization inhibitors are chemical compounds added in small quantities (typically in parts-per-million, ppm) to reactive monomers like vinyl cyclohexanecarboxylate to prevent spontaneous, unwanted polymerization during transport and storage.[1] The vinyl group in the monomer is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of oxygen.[2][3] This self-polymerization is undesirable as it alters the chemical's purity and can render it unusable.[4] Common inhibitors for vinyl monomers are phenolic compounds, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), which function by scavenging free radicals.[1][5]

Q2: When is it necessary to remove the inhibitor?

For most polymerization reactions, the presence of an inhibitor is detrimental. It will either completely prevent the reaction or significantly slow it down, leading to low yields and unpredictable reaction kinetics.[4][6] Therefore, it is almost always necessary to remove the inhibitor immediately before using the monomer in a polymerization experiment.[4]

Q3: What are the primary methods for removing inhibitors from vinyl cyclohexanecarboxylate?

There are three main techniques for removing phenolic inhibitors from vinyl monomers:

  • Alkaline Extraction (Caustic Wash): This method involves washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH). The acidic phenolic inhibitors react with the base to form water-soluble sodium salts, which are then extracted into the aqueous phase.[2][6]

  • Adsorption/Column Chromatography: The monomer is passed through a column packed with an adsorbent material, typically basic activated alumina.[7][8] The polar inhibitor molecules are adsorbed onto the alumina surface, while the less polar monomer passes through.[9]

  • Vacuum Distillation: This technique separates the monomer from the less volatile inhibitor based on their boiling point differences.[2][10] Distillation under reduced pressure is crucial to keep the temperature low and minimize the risk of thermally-induced polymerization.[4][10]

Q4: How can I determine which inhibitor removal method is best for my experiment?

The choice of method depends on several factors, including the scale of your experiment, the required purity of the monomer, and the available equipment. The following diagram and table provide a decision-making framework.

G start Start: Need to remove inhibitor from Vinyl Cyclohexanecarboxylate q_scale What is the scale of your experiment? start->q_scale q_purity What is the required purity? q_scale->q_purity Small Scale (<100g) method_wash Method: Caustic Wash (Aqueous NaOH) q_scale->method_wash Large Scale (>100g) q_thermal Is the monomer thermally sensitive? q_purity->q_thermal Standard Purity method_column Method: Column Chromatography (Activated Alumina) q_purity->method_column High Purity q_thermal->method_wash Yes method_distill Method: Vacuum Distillation q_thermal->method_distill No / Highest Purity Needed

Caption: Decision tree for selecting an inhibitor removal method.

Method Typical Efficiency Advantages Disadvantages Best For
Caustic Wash 95-99%[7]Simple, inexpensive, good for larger scales.Requires multiple extractions, thorough drying is critical, potential for emulsions.[7][11]Large-scale purifications where trace water can be effectively removed.
Column Chromatography >99%[7]High efficiency, simple for lab scale, yields very pure monomer.[7][12]Alumina must be active, can be slower for large volumes.[7]Small to medium-scale experiments requiring high purity.
Vacuum Distillation >99%[7]Yields highest purity monomer, removes other non-volatile impurities.Risk of polymerization during heating, requires specialized equipment.[7][10]Applications demanding the absolute highest purity and for thermally stable monomers.
Q5: How can I confirm that the inhibitor has been successfully removed?

While not always necessary for routine polymerizations if protocols are followed carefully, analytical confirmation provides the highest level of assurance.

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative method to check for the presence of the phenolic inhibitor.

  • UV-Vis Spectroscopy: Phenolic inhibitors have a distinct UV absorbance. A spectrum of the purified monomer can be compared to the unpurified starting material.

  • High-Performance Liquid Chromatography (HPLC): An accurate quantitative method to determine the concentration of residual inhibitor.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect and quantify a wide range of additives and impurities.[14]

Q6: What are the safety and storage requirements for inhibitor-free vinyl cyclohexanecarboxylate?

Safety: Always handle vinyl cyclohexanecarboxylate in a well-ventilated fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17] Ensure an eyewash station and safety shower are accessible.[15] Storage: Once the inhibitor is removed, the monomer is highly susceptible to polymerization. It should be used immediately .[4] If short-term storage is unavoidable, store the purified monomer at low temperatures (2-8°C) in a dark container, under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization initiated by light or oxygen.[3]

Troubleshooting Guides & Detailed Protocols

Method 1: Alkaline Extraction (Caustic Wash)

This protocol is effective for removing phenolic inhibitors like MEHQ and HQ. The principle lies in the deprotonation of the acidic phenol by a base (NaOH) to form a water-soluble phenolate salt, which is then extracted from the organic monomer phase.

G cluster_0 Organic Phase (Monomer) cluster_1 Aqueous Phase Monomer Vinyl Cyclohexanecarboxylate Wash 1. Combine & Shake in Separatory Funnel Monomer->Wash Inhibitor Phenolic Inhibitor (e.g., MEHQ) Inhibitor->Wash NaOH 5% NaOH (aq) NaOH->Wash Salt Sodium Phenolate Salt (Water Soluble) Separate 2. Separate Layers Wash->Separate Separate->Salt Discard Aqueous Layer Dry 3. Dry Organic Layer (e.g., MgSO4) Separate->Dry Collect Organic Layer Purified Purified Monomer Dry->Purified

Caption: Workflow for inhibitor removal via caustic wash.

Detailed Protocol:
  • Place the vinyl cyclohexanecarboxylate in a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.[11]

  • Allow the layers to fully separate. The lower aqueous layer will contain the sodium salt of the inhibitor.[11]

  • Drain and discard the lower aqueous layer.[7]

  • Repeat the washing process (steps 2-5) two more times with fresh 5% NaOH solution to ensure complete removal.[7]

  • To neutralize any residual NaOH, wash the monomer with deionized water until the aqueous wash is neutral (test with pH paper).[11]

  • Perform a final wash with a saturated brine solution to aid in the removal of dissolved water.[11]

  • Drain the monomer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 15-20 minutes.

  • Filter the dried monomer to remove the drying agent. The purified monomer is now ready for immediate use.[7]

Troubleshooting Q&A:
  • Q: My monomer solution is cloudy or formed an emulsion after washing. What should I do?

    • A: Emulsions can form during vigorous shaking. A final wash with saturated brine can help break the emulsion.[11] If it persists, allowing the mixture to stand for a longer period may help. In stubborn cases, a small amount of a different organic solvent might be added, but this would require its subsequent removal.

  • Q: I'm concerned about residual water affecting my polymerization. How can I ensure the monomer is completely dry?

    • A: Using a robust drying agent like anhydrous magnesium sulfate is key. Ensure sufficient contact time. For extremely moisture-sensitive reactions, after initial drying, the monomer can be decanted and stirred over a stronger drying agent like calcium hydride, followed by filtration under an inert atmosphere.

  • Q: The monomer polymerized during the workup. What went wrong?

    • A: This can happen if the process takes too long or is performed at elevated temperatures. Work quickly and at room temperature. Ensure the NaOH solution is not excessively concentrated, as the neutralization reaction can be exothermic.

Method 2: Column Chromatography

This method relies on the principle of adsorption. Basic activated alumina has a high affinity for acidic phenolic inhibitors, effectively trapping them while allowing the non-polar monomer to elute.[18]

G Prep 1. Prepare Column: Plug with glass wool, pack with basic activated alumina. Load 2. Load Inhibited Monomer onto the column. Prep->Load Elute 3. Elute with Gravity Load->Elute Collect 4. Collect Purified Monomer Elute->Collect Purified Ready for Immediate Use Collect->Purified

Caption: Workflow for inhibitor removal via column chromatography.

Detailed Protocol:
  • Secure a glass chromatography column vertically in a fume hood. Insert a small plug of glass wool or cotton at the bottom.[4]

  • Add a small layer (approx. 1 cm) of sand over the glass wool.[7]

  • In a beaker, create a slurry of basic activated alumina in a non-polar solvent like hexane.

  • Pour the slurry into the column, allowing the alumina to settle into a uniform packed bed. Gently tap the side of the column to ensure even packing. A bed height of 10-15 cm is typically sufficient for lab-scale purifications.[7]

  • Drain the solvent until the level is just at the top of the alumina bed. Crucially, do not let the column run dry. [7]

  • Carefully add the vinyl cyclohexanecarboxylate to the top of the column.[4]

  • Open the stopcock and allow the monomer to pass through the column under gravity.[4]

  • Collect the purified monomer in a clean, dry flask. The first few milliliters might contain residual packing solvent and can be discarded.

  • The purified monomer should be used immediately.[4]

Troubleshooting Q&A:
  • Q: My reaction yield is still low, suggesting incomplete inhibitor removal. Why?

    • A: The activity of the alumina may be low, or you may not have used enough. Use fresh, active basic alumina. You can increase the length of the alumina bed in the column or pass the monomer through the column a second time.[4]

  • Q: The monomer flow through the column is very slow. What can I do?

    • A: Vinyl cyclohexanecarboxylate may be viscous. You can dilute it with a minimal amount of a dry, inert, and volatile solvent (like hexane or diethyl ether) before loading it onto the column.[7] The solvent can then be removed under reduced pressure (at low temperature) before polymerization.

  • Q: How do I dispose of the used alumina column?

    • A: The used alumina is contaminated with the monomer and inhibitor. It should be treated as chemical waste and disposed of according to your institution's hazardous waste guidelines.[19]

Method 3: Vacuum Distillation

Distillation separates components based on boiling point. This method is excellent for achieving very high purity but carries the risk of thermally induced polymerization.

Detailed Protocol:
  • Set up a vacuum distillation apparatus with a magnetic stirrer in a fume hood. Ensure all glassware is scrupulously clean and dry.[4]

  • Important: Add a small amount of a polymerization retarder (e.g., copper(I) chloride) or a few copper shavings to the distillation flask. This will help quench any radicals that form during heating.[20]

  • Charge the distillation flask with the vinyl cyclohexanecarboxylate. Do not fill it more than two-thirds full.

  • Begin stirring and slowly apply vacuum. A water aspirator or a vacuum pump protected by a cold trap can be used.

  • Gently heat the distillation flask using a heating mantle or an oil bath. The goal is to achieve a steady distillation rate at the lowest possible temperature.[4]

  • Discard the initial small fraction (forerun) that distills over.

  • Collect the main fraction of purified monomer in a receiving flask, which should ideally be cooled in an ice bath to prevent polymerization.

  • Stop the distillation before the distilling flask goes to dryness to avoid concentrating non-volatile, potentially explosive impurities like peroxides.

  • Store the purified monomer appropriately for immediate use.

Troubleshooting Q&A:
  • Q: My monomer polymerized in the distillation flask. How can I prevent this?

    • A: This is the primary risk of this method. Ensure you are using a sufficiently high vacuum to keep the distillation temperature low.[4] Crucially, do not forget to add a retarder like copper wire or copper(I) chloride to the distilling flask.[20] Also, ensure the monomer was not stored for an extended period where peroxides could have formed.

  • Q: My yield is very low. What are the likely causes?

    • A: A low yield could be due to polymerization in the flask, as mentioned above. It could also be due to an inefficient distillation setup (e.g., poor insulation of the column) or distilling at too high a vacuum and low temperature, preventing the monomer from reaching the condenser. Optimize your temperature and pressure to find a balance.

References

  • BenchChem. (n.d.). Strategies for removing polymerization inhibitors from m-PEG5-2-methylacrylate.
  • BenchChem. (n.d.). How to prevent premature polymerization of 4-vinyl-o-xylene.
  • ResearchGate. (2021, April 30). Polymerization in the presence of inhibitor? Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitor removal from vinyl pyridines - US2826581A.
  • Google Patents. (n.d.). PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA - FR2758554A1.
  • Google Patents. (n.d.). Removal of inhibitors from ethylenically unsaturated monomers - US3247242A.
  • Huber Advanced Materials. (n.d.). Adsorption & Filtration. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Online monitoring of polymerization inhibitors for control of undesirable polymerization - US9266797B2.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Retrieved from [Link]

  • Sorbead India. (2019, November 13). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Acuity-Brands. (2019, March 25). Safety Data Sheet - 4-Vinylcyclohexene. Retrieved from [Link]

  • OUCI. (2011). Analysis of Polymer Additives and Impurities by Liquid Chromatography/Mass Spectrometry and Capillary Electrophoresis/Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 21). Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Polymerization inhibitors for vinyl monomers and unsaturated polyesters - US3696050A.
  • Research and Reviews. (n.d.). Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Retrieved from [Link]

  • SCIRP. (n.d.). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Vinyl Cyclohexanecarboxylate (VCHC) RAFT Synthesis

Core Directive: The "LAM" Challenge Welcome to the technical support hub for Vinyl Cyclohexanecarboxylate (VCHC). If you are experiencing low conversion (<40%) or dead polymerization, the issue is likely a mismatch betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "LAM" Challenge

Welcome to the technical support hub for Vinyl Cyclohexanecarboxylate (VCHC). If you are experiencing low conversion (<40%) or dead polymerization, the issue is likely a mismatch between your monomer's reactivity and your RAFT agent's stability.

The Scientific Reality: VCHC is a Less Activated Monomer (LAM) . Unlike acrylates or styrenes, the vinyl group in VCHC is connected to an oxygen atom (an electron-donating group) via the ester linkage. This creates a highly unstable, highly reactive propagating radical.

  • The Trap: If you use a "standard" RAFT agent (like DDMAT, CPDB, or other dithiobenzoates/trithiocarbonates designed for acrylates), the RAFT agent will capture the VCHC radical and never let it go . The intermediate radical is too stable, leading to severe retardation or complete inhibition.

  • The Solution: You must use agents that destabilize the intermediate radical, specifically Xanthates (Dithiocarbonates) or specific Dithiocarbamates .[1] This process is often referred to as MADIX (Macromolecular Design via Interchange of Xanthates).[2][3]

Experimental Protocol: The Self-Validating System

To achieve high conversion (>80%) with controlled dispersity (Đ < 1.3), you must switch to a Xanthate-mediated system. Below is the validated protocol.

Phase A: Reagent Selection (Critical)
ComponentRecommendationScientific Rationale
Monomer VCHC (Purified)Must be free of inhibitors (MEHQ) and aldehydes. Pass through basic alumina column immediately before use.
RAFT Agent (CTA) O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1 equivalent)The O-alkyl Z-group reduces the double-bond character of the C=S bond, destabilizing the intermediate radical and allowing fragmentation (propagation).
Initiator AIBN or ACCNStandard thermal initiators. ACCN is preferred if you need to avoid nitrile toxicity in bio-applications, but AIBN is kinetically standard.
Solvent Bulk (Preferred) or 1,4-DioxaneVinyl esters have low propagation rate constants (

). Dilution kills the rate. Run in bulk if possible.
Phase B: The "Golden Standard" Workflow

Target: DP 100 (Degree of Polymerization) Stoichiometry: [M]₀ : [CTA]₀ : [I]₀ = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve CTA (1 equiv) and AIBN (0.2 equiv) in VCHC monomer (100 equiv).

  • Degassing: This is non-negotiable. Oxygen acts as a diradical and will terminate VCHC radicals immediately.

    • Method: Freeze-Pump-Thaw (4 cycles) is superior to nitrogen bubbling for VCHC.

  • Polymerization:

    • Immerse in a pre-heated oil bath at 60°C - 70°C .

    • Time: VCHC is slow. Expect reaction times of 16–24 hours for >80% conversion.

  • Quenching: Cool rapidly in liquid nitrogen or ice water. Exposure to air stops the reaction.

  • Purification: Precipitate into cold methanol or hexane (depending on polymer solubility, usually methanol works well for removing unreacted monomer).

Mechanism & Diagnostics (Visualized)

Understanding why your reaction fails is crucial. The diagram below illustrates the "Retardation Trap" (using the wrong CTA) vs. the "Active Equilibrium" (using Xanthates).

RAFT_Mechanism_VCHC cluster_0 The LAM Challenge (Vinyl Esters) VCHC_Rad VCHC Propagating Radical (Unstable, High Energy) CTA_Wrong Trithiocarbonate / Dithiobenzoate (High Z-group stability) VCHC_Rad->CTA_Wrong Fast Addition CTA_Right Xanthate (MADIX) (O-Alkyl Z-group) VCHC_Rad->CTA_Right Fast Addition Intermediate_Stable Intermediate Radical (Too Stable) CTA_Wrong->Intermediate_Stable Dead_End RETARDATION / INHIBITION Radical never fragments Intermediate_Stable->Dead_End k_frag << k_add Intermediate_Unstable Intermediate Radical (Destabilized) CTA_Right->Intermediate_Unstable Propagation Fragmentation & Propagation (Polymer Growth) Intermediate_Unstable->Propagation k_frag ~ k_add (Equilibrium Active)

Caption: Figure 1. The kinetic mismatch in VCHC RAFT polymerization. Standard RAFT agents trap the radical (Red path), while Xanthates allow the necessary fragmentation equilibrium (Green path).

Troubleshooting Guide: Diagnostics Matrix

If your conversion is stalling, use this matrix to identify the root cause.

SymptomProbabilityRoot CauseCorrective Action
0% Conversion (Inhibition) HighOxygen Poisoning VCHC radicals are extremely sensitive to O₂. Switch from N₂ sparging to Freeze-Pump-Thaw (4 cycles).
<20% Conversion (Retardation) HighWrong CTA (Z-Group) You are likely using a Trithiocarbonate or Dithiobenzoate. Switch to an O-Ethyl Xanthate .
Broad Dispersity (Đ > 1.5) MediumHigh [Initiator] If [I] is too high, termination by coupling dominates. Reduce AIBN ratio to 0.1 or 0.2 relative to CTA.
Induction Period (> 2 hours) MediumInhibitor Presence The MEHQ inhibitor in commercial VCHC is potent. Ensure you run the monomer through a basic alumina column until it is clear.
Loss of "Livingness" LowHead-to-Head Addition Vinyl esters suffer from ~1-2% head-to-head addition.[4] This creates a stable radical that can't propagate. Raise temp to 70°C to force propagation, or accept slightly lower molecular weights.

Frequently Asked Questions (FAQs)

Q: Can I use DDMAT (Dodecyl trithiocarbonate) for VCHC? A: No. DDMAT is designed for acrylates (MAMs). The trithiocarbonate Z-group stabilizes the intermediate radical too effectively for the unstable VCHC radical to leave. The reaction will stall. You must use a Xanthate or a specific dithiocarbamate (like cyanomethyl dithiocarbamate).

Q: Why is my polymerization turning yellow/orange? A: This is normal for RAFT. The thiocarbonylthio end-group is colored. However, if it turns dark brown or black, you may have thermal degradation of the Xanthate end-group, which is thermally less stable than trithiocarbonates. Do not exceed 80°C.

Q: Can I hydrolyze Poly(VCHC) to make a PVA derivative? A: Yes. Similar to Poly(Vinyl Acetate), Poly(VCHC) can be hydrolyzed (saponified) using basic conditions (NaOH/MeOH). This yields a polymer with cyclohexyl groups removed, effectively resulting in Poly(Vinyl Alcohol) or copolymers depending on the degree of hydrolysis.

Q: I need to make a block copolymer with Styrene. Which monomer do I polymerize first? A: Polymerize VCHC second.

  • Synthesize Poly(Styrene) using a Xanthate (some Xanthates work for styrene, though less efficiently) or a "Switchable" RAFT agent.

  • Use the Poly(Styrene)-macroCTA to polymerize VCHC. Reason: The VCHC radical is a poor leaving group.[1] If you try to grow Styrene from a Poly(VCHC) macro-CTA, the Styrene radical will not fragment off the VCHC chain end efficiently.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][5][6][7] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Stenzel, M. H., et al. (2005).[2] Poly(vinyl ester) Star Polymers via Xanthate-Mediated Living Radical Polymerization.[2][3][7] Macromolecules, 38(14), 5929–5936. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

  • Giri, N., et al. (2012). Vinyl Ester/MAM Block Copolymers: An Approach via Xanthate-Mediated Polymerization.[7] Macromolecular Chemistry and Physics, 213(15). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Molecular Weight in Vinyl Ester Polymerization

Welcome to the Technical Support Center for polymer chemists and drug development professionals. Vinyl esters (such as vinyl acetate, vinyl pivalate, and vinyl benzoate) are critical precursors for biocompatible matrices...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polymer chemists and drug development professionals. Vinyl esters (such as vinyl acetate, vinyl pivalate, and vinyl benzoate) are critical precursors for biocompatible matrices, drug delivery vehicles, and specialized adhesives. However, synthesizing high molecular weight (MW) polyvinyl esters is notoriously difficult.

This guide synthesizes field-proven methodologies and kinetic theories to help you diagnose, troubleshoot, and overcome molecular weight ceilings in your polymerization workflows.

Diagnostic Q&A: Addressing Molecular Weight Ceilings

Q1: Why does my conventional free radical polymerization (FRP) of vinyl esters consistently plateau at low molecular weights (<50 kDa) with broad dispersity? Causality & Mechanism: The core issue lies in the fundamental kinetics of the monomer. Vinyl esters possess an unconjugated propagating radical. Because this radical lacks resonance stabilization (unlike styrene or methacrylates), it is hyper-reactive[1]. This poor stabilization results in a high frequency of irreversible chain transfer reactions. Instead of adding another monomer unit (propagation), the radical frequently abstracts a hydrogen atom from a monomer molecule, terminating the growing polymer chain and initiating a new, shorter chain[1]. The Fix: To overcome inherent monomer transfer limits, you must transition from solution FRP to emulsion polymerization (to compartmentalize radicals) or employ Reversible Deactivation Radical Polymerization (RDRP).

Q2: I am using solution polymerization. How does my choice of solvent dictate the molecular weight ceiling? Causality & Mechanism: Solvents are not inert bystanders in vinyl ester polymerization. Solvents with labile hydrogen atoms (e.g., methanol, toluene, or ethyl acetate) act as potent chain transfer agents (CTAs)[2]. The highly reactive vinyl ester radical will abstract a proton from the solvent, effectively capping the polymer chain and severely depressing the average molecular weight. The Fix: Switch to solvents with exceptionally low chain transfer constants, such as tert-butanol or benzene. For advanced applications, fluoroalcohols (like perfluoro-tert-butyl alcohol) not only minimize chain transfer but also engage in hydrogen-bonding with the monomer's ester groups, providing stereocontrol to yield highly syndiotactic polymers[3].

Q3: My emulsion polymerization yields high molecular weight, but the resulting polymer is highly branched and forms an insoluble gel. What is going wrong? Causality & Mechanism: Emulsion polymerization successfully segregates radicals to prevent bimolecular termination, allowing chains to grow longer. However, at high monomer conversions (>70%), the local concentration of polymer within the micelle becomes overwhelmingly high compared to unreacted monomer. The reactive propagating radical will abstract a hydrogen atom from the acetate methyl group of an already formed polymer chain[4]. This creates a mid-chain radical that propagates to form long-chain branches, ultimately leading to cross-linking and insoluble gel networks[5]. The Fix: Limit your monomer conversion to <60% by quenching the reaction early, or utilize a semi-continuous monomer starvation feed to artificially maintain a high monomer-to-polymer ratio throughout the reaction.

Q4: How can I achieve ultra-high molecular weight (>100 kDa) with narrow dispersity for precision drug delivery matrices? Causality & Mechanism: To bypass the inherent chain transfer limitations and termination events of FRP, you must lower the absolute concentration of active radicals[6]. The Fix: Implement Photoinduced Electron/Energy Transfer Reversible Addition-Fragmentation Chain Transfer (PET-RAFT)[1]. By utilizing a xanthate or dithiocarbamate RAFT agent under visible light, PET-RAFT maintains a rapid equilibrium between active and dormant chain ends. This suppresses side reactions and allows for the synthesis of ultra-high molecular weight polyvinyl esters (e.g., >350,000 Da for vinyl pivalate) under mild, room-temperature conditions[1]. Alternatively, vanadium-mediated controlled radical polymerization has shown excellent correlation between MW and conversion for vinyl acetate[7].

Kinetic & Troubleshooting Visualizations

Troubleshooting Start Low MW in Vinyl Ester Polymerization Q1 Is the reaction highly exothermic with high initiator concentration? Start->Q1 A1 Reduce initiator [I] or use semi-batch feed Q1->A1 Yes Q2 Are you using a solvent with high chain-transfer constant? Q1->Q2 No A2 Switch to tert-butanol, fluoroalcohols, or emulsion Q2->A2 Yes Q3 Is the polymer highly branched (insoluble gel)? Q2->Q3 No A3 Stop at <60% conversion to prevent transfer to polymer Q3->A3 Yes Q4 Do you need precise MW and narrow dispersity? Q3->Q4 No A4 Implement PET-RAFT or Vanadium-mediated RDRP Q4->A4 Yes

Workflow for diagnosing and resolving low molecular weight in vinyl ester polymerization.

KineticPathways Radical Propagating Vinyl Ester Radical (P•) Monomer Propagation (+M) Desired Pathway Radical->Monomer k_p TransferM Transfer to Monomer (H-abstraction) Radical->TransferM k_tr,M TransferS Transfer to Solvent (Chain Termination) Radical->TransferS k_tr,S TransferP Transfer to Polymer (Branching/Gelation) Radical->TransferP k_tr,P

Competing kinetic pathways of a propagating vinyl ester radical during polymerization.

Quantitative Data: Polymerization Technique Comparison

The following table summarizes the expected outcomes when applying different polymerization techniques to vinyl ester monomers.

Polymerization TechniqueTypical MW Ceiling (Mn)Dispersity (Đ)Chain Transfer ImpactPrimary Application
Solution FRP < 50,000 DaBroad (> 2.0)High (Solvent & Monomer)Low-cost adhesives, coatings
Emulsion FRP 100,000 - 500,000 DaBroad (> 2.5)Moderate (Branching risk)High-strength binders, paints
RAFT (Thermal) < 80,000 DaNarrow (< 1.5)LowBlock copolymers, surface grafting
PET-RAFT (Photochemical) > 350,000 DaVery Narrow (< 1.3)Minimized (Low Temp)Precision biomaterials, drug delivery

Verified Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of the reaction in real-time.

Protocol A: High-MW Poly(vinyl acetate) via Low-Temperature Emulsion Polymerization

Objective: Achieve high molecular weight while suppressing chain transfer to polymer (branching).

  • Preparation: In a jacketed glass reactor, dissolve 2.0 g of Sodium Dodecyl Sulfate (SDS) and 0.5 g of Sodium Bicarbonate (buffer to prevent monomer hydrolysis) in 100 mL of deionized water.

  • Deoxygenation: Purge the aqueous solution with ultra-high purity Argon for 30 minutes. Oxygen is a potent radical inhibitor and will completely stall initiation[6].

  • Monomer Addition: Add 50 mL of purified vinyl acetate (passed through a basic alumina column to remove phenolic inhibitors). Stir at 400 rpm to form a stable emulsion.

  • Initiation: Heat the reactor to 60°C. Inject 0.1 g of Potassium Persulfate (KPS) dissolved in 2 mL of degassed water.

  • Validation Checkpoint: Observe the reaction vessel after 15–30 minutes. The emulsion should transition from milky white to exhibiting a distinct bluish tint (Tyndall effect). Causality: This optical shift confirms successful micelle nucleation and the formation of nano-scale polymer particles. If the solution remains purely milky or separates, initiation has failed (likely due to residual oxygen).

  • Termination: To prevent branching, monitor conversion via gravimetric analysis. Quench the reaction strictly at 60% conversion (approx. 2 hours) by rapidly cooling the reactor to 0°C and exposing the mixture to atmospheric oxygen[5].

Protocol B: Precision High-MW Polyvinyl Esters via PET-RAFT

Objective: Achieve ultra-high MW (>100 kDa) with narrow dispersity using photochemistry.

  • Reagent Mixing: In a 20 mL scintillation vial, combine vinyl pivalate or vinyl acetate (monomer), a xanthate-based RAFT agent (e.g., O-ethyl S-(1-phenylethyl) dithiocarbonate), and a photocatalyst (e.g., Eosin Y or a Zinc porphyrin complex) in a molar ratio of 2000:1:0.01 (Monomer:RAFT:Catalyst)[1].

  • Solvent: Add a minimal amount of dimethyl sulfoxide (DMSO) or perform in bulk to eliminate solvent chain transfer.

  • Degassing: Seal the vial with a rubber septum. Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Irradiation: Place the vial under a blue or green LED light source (matching the catalyst's absorbance maximum) at exactly 25°C (room temperature).

  • Validation Checkpoint: The reaction mixture will steadily increase in viscosity without any sudden exotherm spikes. Draw a 0.1 mL aliquot after 4 hours and analyze via Gel Permeation Chromatography (GPC). Causality: The GPC trace must show a unimodal peak, and the molecular weight must scale linearly with monomer conversion. This validates the "living" nature of the RDRP system[1].

  • Isolation: Turn off the light source to instantly halt the polymerization. Precipitate the polymer in cold hexane and dry under vacuum.

References

  • Exploring High Molecular Weight Vinyl Ester Polymers made by PET-RAFT rsc.org
  • How to Control Molecular Weight in Free Radical Polymerization - Patsnap Eureka p
  • Branching in free radical polymerization due to chain transfer. Application to poly(vinyl acetate)
  • Stereospecific Free Radical Polymerization of Vinyl Esters Using Fluoroalcohols as Solvents acs.org
  • Radical polymeriz
  • Controlled radical polymerization of vinyl acetate medi
  • US4463138A - High molecular weight poly(vinyl acetate) and poly(vinyl alcohol)

Sources

Optimization

Optimizing reaction temperature for transvinylation of cyclohexanecarboxylic acid

Topic: Optimizing Reaction Temperature for Transvinylation of Cyclohexanecarboxylic Acid Executive Summary This guide addresses the kinetic and thermodynamic challenges in synthesizing vinyl cyclohexanecarboxylate via tr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Transvinylation of Cyclohexanecarboxylic Acid

Executive Summary

This guide addresses the kinetic and thermodynamic challenges in synthesizing vinyl cyclohexanecarboxylate via transvinylation (vinyl exchange) using vinyl acetate as the donor.

The reaction follows this general equilibrium:



Critical Insight: Temperature control in this system is a trade-off between catalyst turnover frequency (TOF) and vinyl polymerization . While higher temperatures (


) favor rapid kinetics, they exponentially increase the risk of vinyl acetate polymerization and catalyst deactivation (e.g., "Pd black" precipitation).
Part 1: The Thermal "Sweet Spot" (Thermodynamics vs. Kinetics)

The optimal temperature depends heavily on your reactor configuration (Atmospheric vs. Sealed/Autoclave).

ParameterAtmospheric RefluxSealed Vessel (Autoclave)
Temp Range


Limiting Factor Boiling point of Vinyl Acetate (

)
Polymerization onset / Catalyst stability
Reaction Time 12 - 24 Hours2 - 6 Hours
Primary Risk Slow kinetics due to steric bulk of cyclohexane ringPressure buildup; Runaway polymerization
Recommended For Initial screening; Lab scale (<50g)Scale-up; High-throughput optimization
Why 100°C is often the Target (in Sealed Systems)

Research indicates that for sterically hindered acids like cyclohexanecarboxylic acid, the activation energy barrier for the nucleophilic attack on the coordinated vinyl species is significant.

  • Below 80°C: The reaction is kinetically sluggish for secondary alkyl acids.

  • At 100°C: Iridium and Palladium catalysts reach optimal TOF.

  • Above 110°C: The rate of vinyl acetate polymerization competes with transvinylation, even with inhibitors present.

Part 2: Troubleshooting Guides & FAQs
Issue 1: Reaction Stalls at ~50% Conversion

User Question: "I am running the reaction at reflux (


) with Pd(OAc)2. The reaction starts well but stalls at 50-60% conversion after 4 hours. Adding more catalyst doesn't help."

Diagnosis: This is a Thermodynamic Equilibrium limitation, not a kinetic one. Root Cause: The accumulation of the byproduct, Acetic Acid , drives the reverse reaction. Solution:

  • Use Excess Vinyl Acetate: Increase the molar ratio of Vinyl Acetate:Acid to 10:1 or 20:1 . The vinyl acetate acts as both reagent and solvent.[1]

  • Chemical Scavenging (Not recommended for this substrate): Some protocols suggest adding molecular sieves, but they are ineffective for acetic acid removal in this context.

  • Reactive Distillation (Advanced): If your equipment allows, slowly distill off the Vinyl Acetate/Acetic Acid azeotrope and replenish with fresh Vinyl Acetate.

Issue 2: Reaction Mixture Turns into a Gel/Solid

User Question: "I increased the temperature to


 in a sealed tube to speed up the reaction. Upon checking, the entire mixture had solidified into a clear gel."

Diagnosis: Radical Polymerization of Vinyl Acetate. Root Cause: Thermal initiation of vinyl groups occurred before transvinylation could complete. Solution:

  • Add Radical Inhibitor: You must add a polymerization inhibitor.[2] Hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1 - 1.0 mol% relative to vinyl acetate is standard.

  • Oxygen Control: Paradoxically, some inhibitors (like hydroquinone) require trace oxygen to function, while the metal catalyst often requires an inert atmosphere. Copper(II) salts can sometimes serve as compatible inhibitors in anaerobic conditions.

  • Lower Temperature: Cap the reaction at

    
    .
    
Issue 3: Catalyst Turns to Black Precipitate

User Question: "I am using Palladium Acetate. After 1 hour at


, the orange solution turns black and activity stops."

Diagnosis: Catalyst Deactivation (Pd Black Formation). Root Cause: The Pd(II) is being reduced to Pd(0) and aggregating. This is accelerated by high temperatures and the absence of re-oxidizing ligands. Solution:

  • Ligand Stabilization: Do not use "naked" Pd(OAc)2. Add 2,2'-bipyridine or 1,10-phenanthroline (1:1 ratio with Pd) to stabilize the Pd(II) species.

  • Switch Catalyst: Consider using

    
     (Iridium) .[3] It is significantly more thermally stable and active for sterically hindered acids like cyclohexanecarboxylic acid.
    
Part 3: Recommended Protocol (The "Gold Standard")

This protocol utilizes an Iridium catalyst , which offers superior turnover numbers (TON) and thermal stability compared to classical Palladium methods for this specific substrate.

Reagents:

  • Cyclohexanecarboxylic Acid (1.0 equiv)

  • Vinyl Acetate (20.0 equiv) – Acts as solvent and reagent

  • Catalyst:

    
     (0.5 - 1.0 mol%)
    
  • Co-Catalyst: Sodium Acetate (NaOAc) (5 - 10 mol%)

  • Inhibitor: Hydroquinone (0.1 mol%)

Step-by-Step:

  • Setup: In a pressure tube (heavy-walled glass with Teflon screw cap), add the Cyclohexanecarboxylic Acid, NaOAc, and Hydroquinone.

  • Inerting: Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Solvent/Catalyst Addition: Add degassed Vinyl Acetate. Add the

    
     catalyst last.
    
  • Sealing: Seal the tube tightly.

  • Reaction: Heat to

    
      (oil bath temperature). Stir vigorously.
    
    • Note: The internal pressure will rise. Ensure the vessel is rated for ~2-3 bar.

  • Monitoring: Monitor by GC-MS or TLC. Reaction should reach equilibrium (approx 70-80% conversion) within 2-4 hours.

  • Workup: Cool to room temperature. Quench by adding wet diethyl ether or simply evaporating the excess vinyl acetate/acetic acid under reduced pressure.

  • Purification: The product (Vinyl Cyclohexanecarboxylate) is best purified via vacuum distillation or column chromatography (Silica, Hexane/EtOAc).

Part 4: Visualizing the Logic
Figure 1: Experimental Workflow (Iridium Route)

TransvinylationWorkflow Start Start: Prepare Reagents Mix Mix: Acid + NaOAc + Inhibitor (In Pressure Tube) Start->Mix AddLiq Add Liquids: Vinyl Acetate (Excess) + Ir Catalyst Mix->AddLiq Seal Seal & Heat: 100°C for 2-4 Hours AddLiq->Seal Check Monitor (GC/TLC): Conversion > 70%? Seal->Check Check->Seal No (Continue Heating) Stop Cool & Evaporate Excess Vinyl Acetate Check->Stop Yes Purify Purify: Vacuum Distillation Stop->Purify

Caption: Standard Operating Procedure for Iridium-catalyzed transvinylation in a sealed vessel.

Figure 2: Temperature Logic & Failure Modes

TempLogic Temp Reaction Temperature Low < 70°C (Low) Temp->Low Optimal 90°C - 105°C (Optimal) Temp->Optimal High > 110°C (High) Temp->High ResultLow Slow Kinetics Incomplete Conversion (Steric Hindrance) Low->ResultLow ResultOpt High TOF Good Yield Manageable Pressure Optimal->ResultOpt ResultHigh Vinyl Polymerization (Gelling) Catalyst Deactivation (Pd Black) Safety Hazard High->ResultHigh

Caption: Decision matrix for temperature selection showing the trade-off between kinetics and side reactions.

References
  • Murray, R. E. (2013). "Iridium-Catalyzed Transvinylation of Carboxylic Acids." U.S. Patent 2013/0281717 A1. (Describes the high-efficiency Iridium system for transvinylation).

  • McKeon, J. E., et al. (1972).[4] "The Palladium(II)-Catalyzed Vinyl Interchange Reaction—I." Tetrahedron, 28(1), 227-232.[4] (The foundational text on Palladium-catalyzed vinyl exchange).[5]

  • Nordstrøm, L., et al. (2011). "Iridium-catalyzed synthesis of vinyl esters and ethers."[6][7] Journal of the American Chemical Society. (Modern application of Ir-catalysts for sterically hindered substrates).

  • Waller, F. J. (1993). "Catalysis of Organic Reactions." Marcel Dekker, Inc.

Sources

Troubleshooting

Controlling polydispersity (PDI) in poly(vinyl cyclohexanecarboxylate)

Welcome to the Precision Polymer Synthesis Support Center . Ticket ID: PVCHC-PDI-CTRL Subject: Controlling Polydispersity ( ) in Poly(vinyl cyclohexanecarboxylate) Assigned Specialist: Senior Application Scientist, Polym...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Precision Polymer Synthesis Support Center .

Ticket ID: PVCHC-PDI-CTRL Subject: Controlling Polydispersity (


) in Poly(vinyl cyclohexanecarboxylate)
Assigned Specialist:  Senior Application Scientist, Polymer Chemistry Division

Executive Summary

Achieving narrow polydispersity (PDI < 1.3) with Poly(vinyl cyclohexanecarboxylate) (PVCHC) is chemically challenging because the monomer is a non-conjugated vinyl ester . Unlike styrenics or acrylates, the propagating radical of PVCHC is highly reactive and unstable, leading to significant chain transfer and "head-to-head" addition defects.

Standard Controlled Radical Polymerization (CRP) methods like ATRP often fail here due to the instability of the carbon-halogen bond at the chain end. To control PDI effectively, you must utilize RAFT/MADIX (using Xanthates) or Cobalt-Mediated Radical Polymerization (CMRP) .

Module 1: Diagnostic & Strategy Selection

Before modifying your reaction, determine your synthesis route. You can synthesize PVCHC via Direct Polymerization of the monomer or via Post-Polymerization Hydrogenation of Poly(vinyl benzoate).

Strategic Decision Tree

PVCHC_Strategy Start Start: Select Synthesis Route Direct Route A: Direct Polymerization (Monomer: Vinyl Cyclohexanecarboxylate) Start->Direct Indirect Route B: Hydrogenation (Precursor: Poly(vinyl benzoate)) Start->Indirect RAFT Method 1: RAFT/MADIX (Robust, Scalable) Direct->RAFT Standard Choice CMRP Method 2: CMRP (Highest Precision, PDI < 1.2) Direct->CMRP Strict PDI Req. PVBz_Synth Step 1: Synthesize PVBz (Use RAFT/MADIX) Indirect->PVBz_Synth Hydrog Step 2: Catalytic Hydrogenation (Pd/C, High Pressure) PVBz_Synth->Hydrog

Figure 1: Decision matrix for PVCHC synthesis. Route A is generally preferred for functional tolerance; Route B is used if the monomer is unavailable.

Module 2: The RAFT/MADIX Protocol (Recommended)

The Science: Standard RAFT agents (dithioesters, trithiocarbonates) inhibit vinyl ester polymerization because the intermediate radical is too stable and does not fragment. You must use a Xanthate or Dithiocarbamate (MADIX agents) to destabilize the intermediate and force fragmentation.

Protocol: Direct Polymerization via Xanthates

Reagents:

  • Monomer: Vinyl cyclohexanecarboxylate (VCHC). Must be inhibitor-free.

  • CTA (Control Agent): O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Rhodixan A1).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane (minimizes chain transfer to solvent).

Step-by-Step Workflow:

  • Stoichiometry Calculation: Target a Degree of Polymerization (

    
    ) < 200 to maintain control.
    
    
    
    
  • Degassing: Vinyl esters are highly sensitive to oxygen. Perform 4 freeze-pump-thaw cycles. Sparging is insufficient for PDI < 1.3.

  • Polymerization:

    • Temperature: 60°C (Do not exceed 70°C; high T promotes head-to-head defects).

    • Time: Stop reaction at 50-60% conversion .

  • Quenching: Rapidly cool in liquid nitrogen and expose to air.

Troubleshooting RAFT/MADIX
SymptomProbable CauseCorrective Action
Induction Period > 1 hr Oxygen contamination or Retardation.Ensure rigorous degassing. If using a Trithiocarbonate, STOP —switch to a Xanthate immediately [1].
High PDI (>1.5) at low conversion Slow initiation or poor CTA choice.Switch CTA to O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate. Ensure Initiator/CTA ratio is < 0.3.
High PDI at high conversion Gel Effect / Branching.Vinyl esters undergo chain transfer to polymer.[2] Stop reaction at 50% conversion.
Yellow Polymer Residual Xanthate.Purify via precipitation in cold hexane or dialysis. The end-group can be removed via thermolysis if needed.

Module 3: The CMRP Protocol (High Precision)

The Science: Cobalt-Mediated Radical Polymerization (CMRP) using Cobalt(II) acetylacetonate [Co(acac)


] is exceptionally effective for vinyl esters. It operates via a Reversible Termination (PRE) mechanism, binding the unstable radical to the metal center.
Protocol: CMRP of VCHC

Reagents:

  • Catalyst: Co(acac)

    
     (Anhydrous).[3]
    
  • Initiator: V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) – Crucial for low-temp initiation.

  • Complexing Agent: Pyridine (optional, stabilizes the Co-C bond).

Step-by-Step Workflow:

  • Preparation: In a glovebox, mix VCHC, Co(acac)

    
    , and V-70.
    
    • Ratio:

      
      
      
  • Reaction:

    • Temperature: 30°C (Low temperature suppresses side reactions).

    • Note: The reaction mixture will turn from purple to orange/brown as the Co(III)-Polymer dormant species forms.

  • Termination: Add a radical trap (TEMPO) or expose to air to break the Co-C bond.

  • Purification: Wash with dilute HCl to remove Cobalt residues (green tint).

Troubleshooting CMRP
SymptomProbable CauseCorrective Action
No Polymerization Co-C bond too strong.Add a Lewis base (water or pyridine) to weaken the Co-C bond and shift equilibrium toward the active radical [2].
Loss of Control (High PDI) Temperature too high.CMRP of vinyl esters is exothermic. Maintain strict T-control at 30°C.
Dead Chains Catalytic Chain Transfer (CCT).Ensure the ratio of Co(II) is not too high. CCT is a competing mechanism in Cobalt systems.

Module 4: FAQ & Mechanistic Insights

Q1: Why can't I use standard ATRP? A: In vinyl esters, the C-X bond (where X is Br or Cl) adjacent to the ester oxygen is thermally and chemically unstable. It undergoes rapid elimination or hydrolysis, leading to loss of "livingness." While some Vanadium or Iron-based OMRP systems exist, they are less robust than RAFT or CMRP for this specific monomer [3].

Q2: What is the "Head-to-Head" addition issue? A: The VCHC radical is highly reactive. Instead of the standard Head-to-Tail addition, the radical occasionally attacks the "wrong" end of the monomer (Head-to-Head). This creates a defect in the chain that increases steric strain and can lead to chain scission or transfer, broadening the PDI. Lowering the temperature (using V-70 initiator) mitigates this.

Q3: Can I hydrogenate Poly(vinyl benzoate) instead? A: Yes. Polymerize Vinyl Benzoate using the RAFT protocol above (it behaves identically to VCHC). Then, subject the polymer to hydrogenation (Pd/C, 1000 psi H


, 80°C).
  • Risk: Ensure the ester bond does not hydrolyze. Use non-protic solvents (e.g., THF or Cyclohexane) during hydrogenation.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4][5][6] Australian Journal of Chemistry. Link

  • Debuigne, A., Poli, R., Jérôme, C., et al. (2009). Overview of Cobalt-Mediated Radical Polymerization: Roots, State of the Art and Future Prospects. Progress in Polymer Science. Link

  • Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. Link

  • Keddie, D. J. (2014). A Guide to the Synthesis of Block Copolymers Using RAFT Polymerization. Chemical Society Reviews. Link

  • Polymer Database. (2024). Vinyl Esters Polymerization Kinetics. Polymer Properties Database. Link

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Vinyl Cyclohexanecarboxylate Synthesis

Topic: Troubleshooting Catalyst Deactivation in Vinyl Exchange Reactions Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Current Status: [ONLINE] – Senior Application Scientist Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Deactivation in Vinyl Exchange Reactions Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Current Status: [ONLINE] – Senior Application Scientist

Introduction: The Reaction & The Problem

Welcome to the technical support hub. You are likely here because your synthesis of Vinyl Cyclohexanecarboxylate (VCHC) via transesterification is failing.

The standard industrial and laboratory method involves the Vinyl Exchange reaction between Cyclohexanecarboxylic Acid (CHCA) and Vinyl Acetate (VA) , typically catalyzed by Iridium(I) or Palladium(II) complexes.



The Core Issue: This reaction is thermodynamically neutral and kinetically sensitive. The catalyst—often


 or 

—is highly susceptible to "poisoning" by trace impurities found in cyclohexanecarboxylic acid derived from hydrogenation or fermentation.

This guide prioritizes the Iridium-catalyzed method (the "Ishii method") as it is the current high-performance standard for this transformation, though principles apply to Palladium systems.

Part 1: Diagnostic Triage (Is it Poisoning?)

Before assuming your catalyst is dead, you must distinguish between Kinetic Inhibition (reversible) and Catalyst Poisoning (irreversible).

The "Standard Addition" Spike Test

Do not just add more catalyst. Validate the system.

Protocol:

  • Take a 1 mL aliquot of your stalled reaction mixture.

  • Add 10 mol% of a "clean" standard substrate known to work (e.g., 1-Octanol or pure Benzoic Acid).

  • Add fresh Vinyl Acetate (0.5 mL).

  • Run at reaction temperature for 30 minutes.

  • Analyze (GC/LC):

    • Scenario A (Standard converts): Your catalyst is ALIVE . The issue is equilibrium (acetic acid buildup) or steric hindrance.

    • Scenario B (Standard fails): Your catalyst is DEAD . The reaction mixture contains a poison (S, N, or oxidant) deactivating the metal center.

Troubleshooting Flowchart

Troubleshooting Start Reaction Stalled/Low Yield SpikeTest Perform 'Spike Test' (Add Clean Substrate) Start->SpikeTest ResultA Spike Converts SpikeTest->ResultA Catalyst Active ResultB Spike Fails SpikeTest->ResultB Catalyst Dead CheckWater Check Water Content (Hydrolysis?) ResultA->CheckWater CheckEquil Check Acetic Acid Removal ResultA->CheckEquil CheckSource Check Acid Source (S/N Impurities) ResultB->CheckSource CheckColor Check Solution Color (Black Precipitate?) ResultB->CheckColor Action1 Add Molecular Sieves or Azeotropic Distillation CheckWater->Action1 CheckEquil->Action1 Action2 Purify Acid (Distillation/Recryst) Switch to Ir(COD)Cl2 CheckSource->Action2 Action3 Ligand Stabilization (Add Phenanthroline) CheckColor->Action3

Figure 1: Decision tree for diagnosing reaction failure. Blue nodes indicate diagnostic steps; Yellow nodes indicate root cause analysis.

Part 2: Common Contaminants & Mitigation

The source of Cyclohexanecarboxylic Acid (CHCA) dictates the poison profile.

Sulfur Species (The "Silent Killer")

Source: If your CHCA is derived from the hydrogenation of benzoic acid (which may contain thiophene) or fermentation processes. Mechanism: Sulfur (thiols, thioethers) binds irreversibly to Ir/Pd sites, blocking the coordination of Vinyl Acetate. Limit: < 5 ppm. Fix: Wash the starting acid with dilute


 (oxidizes sulfur) followed by recrystallization, or use a ZnO guard bed.
Conjugated Dienes (The "Distractor")

Source: Incomplete hydrogenation of benzoic acid leads to Cyclohex-1-ene-1-carboxylic acid or 1,4-dienes. Mechanism: Dienes coordinate more strongly to the metal center than the mono-alkene (Vinyl Acetate), forming stable


-complexes that do not turn over.
Fix:  Check starting material by UV-Vis or NMR. If alkene signals are present, re-hydrogenate or distill carefully.
Water (The "Destroyer")

Source: Wet solvents or hygroscopic starting materials. Mechanism: Water competes for the active site and, more critically, hydrolyzes the Vinyl Acetate into Acetaldehyde and Acetic Acid. This shifts the equilibrium backward and consumes the reagent. Fix: Strictly anhydrous conditions.

Part 3: The Resilient Protocol (Iridium Method)

This protocol is designed to be robust against minor impurities using the Ishii System (


 + 

).

Reagents:

  • Cyclohexanecarboxylic Acid (1.0 equiv)

  • Vinyl Acetate (10-20 equiv) – Acts as solvent and reagent

  • 
     (1 mol%)
    
  • 
     (5 mol%) – Essential additive
    
  • Toluene (Optional, if VA is limited)

Step-by-Step Workflow:

  • Pre-Treatment (Crucial):

    • Distill Vinyl Acetate to remove stabilizers (hydroquinone) if using < 1% catalyst loading.

    • Dry Cyclohexanecarboxylic Acid in a vacuum desiccator over

      
       overnight.
      
  • Activation:

    • In a flame-dried Schlenk flask under Argon, add

      
       and 
      
      
      
      .
    • Add Vinyl Acetate.[1][2][3][4][5][6][7][8] Stir for 10 mins at RT. Note: The solution should turn from orange to yellow/pale.

  • Reaction:

    • Add the Cyclohexanecarboxylic Acid.[9][10]

    • Heat to 100°C (reflux).

    • Time: 2–6 hours.

  • Workup:

    • Quench with wet ether or simply evaporate volatiles (Vinyl Acetate/Acetic Acid).

    • The residue is usually pure enough for distillation.

Why this works: The basic additive (


) neutralizes the acetic acid by-product, driving the equilibrium forward and preventing acid-catalyzed polymerization of the vinyl ester.

Part 4: Frequently Asked Questions (FAQ)

Q: My reaction turns black and precipitates metal. Why? A: This is "Pd Black" or "Ir Black" formation. It happens when the ligands (COD or Acetate) dissociate, and the naked metal atoms aggregate.

  • Cause: Temperature too high (>110°C) or lack of stabilizing ligands.

  • Fix: If using Palladium, add 1,10-Phenanthroline (1:1 ratio to Pd). This rigid ligand stabilizes the Pd(II) species and prevents aggregation.

Q: Can I use Vinyl Benzoate instead of Vinyl Acetate? A: Yes, but it is slower. Vinyl Acetate is preferred because the by-product (Acetic Acid) is volatile and can be removed to drive equilibrium. Vinyl Benzoate produces Benzoic Acid, which is harder to separate from your product.

Q: I see "Acetal" formation in my NMR. What is this? A: This is a side reaction caused by trace acid + trace alcohol + Vinyl Acetate .

  • Mechanism:

    
    .
    
  • Fix: Ensure your starting acid contains no free alcohols (e.g., cyclohexylmethanol impurity). Increase the base (

    
    ) loading to scavenge protons.
    

Part 5: Data Summary

Catalyst SystemTolerance to SulfurTolerance to WaterTOF (

)
Recyclability

ModerateLow> 200Good

/ Phen
LowModerate50-100Poor (Aggregates)
Enzymatic (Lipase) HighHigh< 10Excellent
Mercury (Hg) HighHighHighToxic (Obsolete)

References

  • Murray, R. E. (1998). Vinyl acetate-catalyzed transesterification. U.S. Patent 5,744,618 . Link

    • Foundational text on the industrial applic
  • Nakagawa, H., Okimoto, Y., Sakaguchi, S., & Ishii, Y. (2003). Iridium-catalyzed vinyl exchange reaction of carboxylic acids with vinyl acetate. Tetrahedron Letters , 44(1), 103-106. Link

    • The authoritative source for the protocol described above.
  • Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide synthesis from alcohols and amines by the extrusion of hydrogen. Journal of the American Chemical Society , 130(52), 17672-17673. Link

    • Provides mechanistic insight into Iridium catalyst deactivation and dehydrogenation pathways relevant to cyclohexyl substr
  • Trost, B. M. (2002). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Glass Transition Temperature of Poly(vinyl cyclohexanecarboxylate)

The Glass Transition Temperature (Tg) of poly(vinyl cyclohexanecarboxylate) (PVCHC) is approximately 70–80°C (343–353 K) , depending on molecular weight and tacticity. This value places it significantly higher than commo...

Author: BenchChem Technical Support Team. Date: March 2026

The Glass Transition Temperature (Tg) of poly(vinyl cyclohexanecarboxylate) (PVCHC) is approximately 70–80°C (343–353 K) , depending on molecular weight and tacticity.

This value places it significantly higher than common vinyl esters like poly(vinyl acetate) (Tg ~30°C) due to the bulky cyclohexyl side group, yet lower than its hydrocarbon analog poly(vinyl cyclohexane) (Tg ~140°C) due to the flexible ester linkage.

Executive Summary

Poly(vinyl cyclohexanecarboxylate) (PVCHC) is a specialty vinyl ester polymer, structurally recognized as the hydrogenated analog of poly(vinyl benzoate) (PVBz). While PVBz contains a rigid aromatic phenyl ring, PVCHC features a cycloaliphatic cyclohexyl ring.

For researchers in drug delivery and materials science, PVCHC offers a unique balance of hydrophobicity , optical transparency , and a moderate glass transition temperature (Tg) that is sufficiently high for solid-state stability but low enough for processability.

Key Property Value / Description
Tg (Onset) ~70–80°C (Experimental range)
Chemical Structure Vinyl backbone with bulky cyclohexyl ester pendant groups.
Primary Utility Hydrophobic matrices, gas barrier coatings, and model polymers for structure-property studies (free volume).
Comparative Analysis: PVCHC vs. Alternatives

The Tg of a polymer is dictated by chain stiffness and free volume. PVCHC serves as an excellent case study in how side-group saturation affects these parameters.

Comparison 1: PVCHC vs. Poly(vinyl benzoate) (PVBz)
  • PVBz Tg: ~75°C

  • PVCHC Tg: ~70–80°C

  • Mechanism: Hydrogenating the phenyl ring of PVBz to form PVCHC increases the volume of the side group (cyclohexyl is bulkier than phenyl), which restricts chain rotation. However, the cyclohexyl ring is also more flexible (capable of chair-boat conformational changes) compared to the rigid, planar phenyl ring. These two factors—bulkiness (increasing Tg) and internal flexibility (decreasing Tg)—often offset each other, resulting in a Tg for PVCHC that is very similar to, or slightly higher than, its aromatic counterpart.

Comparison 2: PVCHC vs. Poly(vinyl acetate) (PVAc) [1]
  • PVAc Tg: ~30°C

  • PVCHC Tg: ~76°C

  • Mechanism: Replacing the small methyl group in PVAc with a massive cyclohexyl group drastically increases the rotational barrier of the polymer backbone. This steric hindrance reduces the free volume available for segmental motion, raising the Tg by over 40°C.

Comparison 3: PVCHC vs. Poly(vinyl cyclohexane) (PVCH)
  • PVCH Tg: ~140°C

  • PVCHC Tg: ~76°C

  • Mechanism: Both polymers contain a vinyl backbone and a cyclohexyl side group. The critical difference is the ester linkage (-O-CO-) in PVCHC. This linkage acts as a "spacer" that decouples the bulky side group from the backbone, adding flexibility and significantly lowering the Tg compared to PVCH, where the ring is directly attached to the backbone.

Experimental Protocol: Synthesis & Characterization

To validate the Tg of PVCHC in your own laboratory, follow this self-validating protocol. This workflow ensures high purity and consistent molecular weight, which are critical for accurate Tg determination.

A. Synthesis of PVCHC via Free Radical Polymerization

Reagents:

  • Monomer: Vinyl cyclohexanecarboxylate (VCHC) (Purify by vacuum distillation to remove inhibitors).

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallize from methanol).

  • Solvent: Benzene or Toluene (Dry, analytical grade).

Protocol:

  • Preparation: Dissolve VCHC (1.0 M) and AIBN (0.01 M) in benzene within a glass ampoule.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (oxygen inhibits radical polymerization). Seal the ampoule under vacuum.

  • Polymerization: Immerse the ampoule in a constant-temperature bath at 60°C for 12–24 hours .

  • Purification:

    • Precipitate the viscous solution into a 10-fold excess of cold methanol .

    • Redissolve the white precipitate in benzene and reprecipitate into methanol (Repeat 2x).

  • Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours to constant weight.

B. Differential Scanning Calorimetry (DSC) Measurement

Instrument: Standard DSC (e.g., TA Instruments Q-Series or Mettler Toledo).

Protocol:

  • Sample Prep: Encapsulate 5–10 mg of dried PVCHC in a standard aluminum pan.

  • Thermal History Removal (Cycle 1): Heat from 0°C to 120°C at 20°C/min. Hold for 5 minutes. Rationale: This erases physical aging and solvent history.

  • Cooling: Cool to 0°C at 20°C/min.

  • Measurement (Cycle 2): Heat from 0°C to 150°C at 10°C/min .

  • Analysis: Determine Tg as the inflection point (midpoint) of the step transition in the heat flow signal.

Visualization of Workflows
Figure 1: Structural & Thermal Relationship

This diagram illustrates the structural hierarchy and its impact on Glass Transition Temperature.

Tg_Comparison PVAc Poly(vinyl acetate) Tg ~ 30°C (Small Side Group) PVCHC Poly(vinyl cyclohexanecarboxylate) Tg ~ 76°C (Bulky Aliphatic Ring) PVAc->PVCHC Add Bulk (+Tg) PVBz Poly(vinyl benzoate) Tg ~ 75°C (Rigid Aromatic Ring) PVBz->PVCHC Hydrogenation (Similar Tg) PVCH Poly(vinyl cyclohexane) Tg ~ 140°C (No Ester Spacer) PVCHC->PVCH Remove Ester Linkage (++Tg)

Caption: Comparative Tg landscape showing how steric bulk and linker flexibility influence the thermal properties of PVCHC relative to its analogs.

Figure 2: Synthesis & Validation Workflow

A step-by-step logic flow for generating reproducible PVCHC samples.

Synthesis_Workflow Start Start: Vinyl Cyclohexanecarboxylate Purify Vacuum Distillation (Remove Inhibitor) Start->Purify Initiate Add AIBN + Benzene Freeze-Pump-Thaw Purify->Initiate Polymerize Heat @ 60°C (12-24 Hours) Initiate->Polymerize Precipitate Precipitate in Methanol (Remove Monomer) Polymerize->Precipitate Dry Vacuum Dry @ 40°C (Remove Solvent) Precipitate->Dry DSC DSC Analysis (Cycle 2 Midpoint) Dry->DSC

Caption: Critical path for the synthesis and thermal characterization of PVCHC.

Summary Data Table
PolymerSide Group StructureLinkageTg (°C)Key Characteristic
PVAc Methyl (-CH₃)Ester30Flexible, low Tg, common adhesive.
PVBz Phenyl (-C₆H₅)Ester75Rigid aromatic, moderate Tg.
PVCHC Cyclohexyl (-C₆H₁₁) Ester 76 Bulky aliphatic, hydrophobic, moderate Tg.
PVCH Cyclohexyl (-C₆H₁₁)Direct (C-C)140Very stiff, high Tg, difficult to process.
References
  • Hirose, T., Mizoguchi, K., & Kamiya, Y. (1988).[2][3][4][5][6] Gas transport in poly(vinyl cyclohexanecarboxylate). Journal of Applied Polymer Science, 35(2), 517-528.[4][5][7]

  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience. (Reference for PVBz and PVAc standard values).
  • Peppas, N. A., & Buettner, A. M. (1985). Polymer Leaching and Diffusion. AIChE Journal. (Context on free volume theories in bulky vinyl esters).

Sources

Comparative

A Comparative Analysis of Monomer Reactivity: Vinyl Cyclohexanecarboxylate vs. Vinyl Acetate

For researchers, scientists, and professionals in drug development, the precise control over polymer composition is paramount. The selection of monomers and the understanding of their relative reactivities during copolym...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise control over polymer composition is paramount. The selection of monomers and the understanding of their relative reactivities during copolymerization are critical factors that dictate the final properties of the polymer, influencing everything from drug release profiles to the mechanical integrity of a medical device. This guide provides an in-depth comparison of the reactivity ratios of two key vinyl esters: vinyl cyclohexanecarboxylate and the widely-used vinyl acetate.

This analysis moves beyond a simple data sheet, delving into the structural and electronic factors that govern their copolymerization behavior. By understanding the principles behind their reactivity, researchers can make more informed decisions in the design and synthesis of novel copolymers for advanced applications.

Understanding Monomer Reactivity Ratios

In the realm of copolymerization, the concept of monomer reactivity ratios, denoted as r₁ and r₂, is fundamental. These dimensionless parameters quantify the tendency of a growing polymer chain ending in a certain monomer unit to add the same type of monomer versus the other comonomer.[1]

Given two monomers, M₁ and M₂, the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).

The values of r₁ and r₂ provide insight into the resulting copolymer structure:

  • r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁.

  • r₁ < 1 : The growing chain ending in M₁ prefers to add M₂.

  • r₁ ≈ r₂ ≈ 1 : An ideal, random copolymer is formed.

  • r₁ ≈ r₂ ≈ 0 : An alternating copolymer is favored.

  • r₁ > 1 and r₂ > 1 : Block copolymerization is likely.

Comparative Reactivity Ratio Data

Direct experimental data for the copolymerization of vinyl cyclohexanecarboxylate with many common monomers is not extensively reported in the literature. However, by examining the reactivity of vinyl acetate and structurally similar monomers like cyclohexyl acrylate with a common comonomer such as styrene, we can draw valuable inferences.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (M₁)r₂ (M₂)System Characteristics
Vinyl Acetate (VAc)Styrene (Sty)~0.01~55Highly mismatched pair; styrene is significantly more reactive. Polymer will be rich in styrene initially.[1][2]
Cyclohexyl Acrylate (CHA)Styrene (Sty)0.272 ± 0.0480.913 ± 0.107More balanced reactivity than VAc/Sty; leads to a more random incorporation of both monomers.

Table 1: Experimentally determined reactivity ratios for vinyl acetate and cyclohexyl acrylate with styrene.

Analysis of Reactivity: Steric and Electronic Effects

The significant difference in reactivity between vinyl acetate and the cyclohexyl-containing monomer can be attributed to a combination of steric and electronic factors.

Steric Hindrance

The size and shape of the substituent group on the vinyl monomer can significantly influence its ability to approach and react with the growing polymer chain. This is known as steric hindrance.[3][4]

  • Vinyl Acetate : The acetyl group (-COCH₃) is relatively small, imposing minimal steric hindrance.

  • Vinyl Cyclohexanecarboxylate : The cyclohexanecarboxylate group is substantially bulkier than the acetyl group. The cyclohexyl ring is a large, non-planar group that can sterically hinder the approach of the vinyl double bond to the active center of the growing polymer chain. This increased steric bulk would be expected to decrease the monomer's reactivity.

The data for cyclohexyl acrylate supports this, although to a lesser extent than what might be predicted for vinyl cyclohexanecarboxylate. The acrylate backbone is inherently more reactive than the vinyl ester backbone, which likely compensates for some of the steric hindrance from the cyclohexyl group.

Electronic Effects

The electronic nature of the substituent group can influence the reactivity of the vinyl double bond by affecting its electron density.

  • Vinyl Acetate : The ester group is electron-withdrawing, which can reduce the electron density of the double bond, making it less reactive towards radical attack.[5]

  • Vinyl Cyclohexanecarboxylate : The cyclohexyl group is an electron-donating group through an inductive effect. This would be expected to increase the electron density of the carbonyl group of the ester, and consequently, the vinyl double bond, potentially making it more reactive than vinyl acetate. However, the dominant effect in vinyl esters is often the resonance delocalization of the lone pair of electrons on the oxygen atom adjacent to the vinyl group, which deactivates the double bond towards radical polymerization.

The significantly lower reactivity of vinyl acetate in copolymerization with styrene (r_VAc << 1) is a classic example of this deactivation.[1][2][6] While the cyclohexyl group in vinyl cyclohexanecarboxylate might offer some inductive electron-donating character, it is unlikely to overcome the strong deactivating resonance effect of the ester group. The data for cyclohexyl acrylate (r_CHA < 1 with styrene) also suggests that the ester functionality plays a dominant role in its reactivity profile.

Experimental Determination of Reactivity Ratios

To experimentally determine the reactivity ratios for a novel monomer pair like vinyl cyclohexanecarboxylate and vinyl acetate, a series of copolymerization reactions are carried out at low monomer conversions (<10%).[7] The composition of the resulting copolymer is then determined and compared to the initial monomer feed composition. Several methods can be used to calculate the reactivity ratios from this data, with the Fineman-Ross and Kelen-Tüdős methods being the most common.[7]

Fineman-Ross Method

The Fineman-Ross equation is a linearization of the copolymer composition equation:

G = r₁H - r₂

where:

  • G = F(f-1)/f

  • H = F²/f

  • f = [M₁]/[M₂] in the feed

  • F = d[M₁]/d[M₂] in the copolymer

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method

The Kelen-Tüdős method is an improvement on the Fineman-Ross method that gives more evenly weighted data points. The equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α is an arbitrary constant (typically the square root of the product of the lowest and highest H values)

A plot of η versus ξ gives a straight line from which r₁ and r₂ can be determined.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis cluster_calculation 4. Calculation Monomer_Feed Prepare Monomer Feeds (Varying [M1]/[M2]) Reaction Carry out Copolymerization (Low Conversion, <10%) Monomer_Feed->Reaction Initiator Prepare Initiator Solution Initiator->Reaction Isolation Isolate and Purify Copolymer Reaction->Isolation Composition Determine Copolymer Composition (e.g., NMR, Elemental Analysis) Isolation->Composition FR_KT Apply Fineman-Ross or Kelen-Tüdős Method Composition->FR_KT Ratios Determine r1 and r2 FR_KT->Ratios

Figure 1: Experimental workflow for determining monomer reactivity ratios.

Logical Relationship of Monomer Structure and Reactivity

The interplay between steric and electronic effects ultimately dictates the reactivity of a vinyl monomer. The following diagram illustrates the expected relationships for vinyl cyclohexanecarboxylate and vinyl acetate.

Monomer_Reactivity cluster_VCHC Vinyl Cyclohexanecarboxylate cluster_VAc Vinyl Acetate VCHC_Structure Bulky Cyclohexyl Group VCHC_Steric Increased Steric Hindrance VCHC_Structure->VCHC_Steric leads to VCHC_Electronic Inductive Electron Donation (minor effect) VCHC_Structure->VCHC_Electronic VCHC_Reactivity Predicted Lower Reactivity VCHC_Steric->VCHC_Reactivity contributes to Comparison Comparison VCHC_Reactivity->Comparison VAc_Structure Small Acetyl Group VAc_Steric Minimal Steric Hindrance VAc_Structure->VAc_Steric leads to VAc_Electronic Resonance Deactivation (dominant effect) VAc_Structure->VAc_Electronic VAc_Reactivity Low Reactivity VAc_Steric->VAc_Reactivity contributes less to (relative to electronics) VAc_Electronic->VAc_Reactivity strongly contributes to VAc_Reactivity->Comparison Conclusion VCHC is likely more reactive than VAc in certain systems due to a less deactivating electronic profile, but steric hindrance will still be a significant factor. Comparison->Conclusion

Figure 2: Factors influencing the reactivity of vinyl cyclohexanecarboxylate vs. vinyl acetate.

Conclusion

While direct experimental data for the reactivity ratios of vinyl cyclohexanecarboxylate is scarce, a comparative analysis based on the well-documented behavior of vinyl acetate and structurally related monomers provides valuable insights for the research scientist.

The key takeaways are:

  • Vinyl acetate is a relatively unreactive monomer , particularly in copolymerizations with more reactive monomers like styrene, due to the strong resonance deactivation of its vinyl group.

  • Vinyl cyclohexanecarboxylate is expected to be more sterically hindered than vinyl acetate due to its bulky cyclohexyl group, which would tend to decrease its reactivity.

  • The electronic influence of the cyclohexyl group is likely to be less deactivating than the acetyl group, potentially making the vinyl group of vinyl cyclohexanecarboxylate inherently more reactive than that of vinyl acetate, though still less reactive than monomers like styrenes and acrylates.

Ultimately, the copolymerization behavior of vinyl cyclohexanecarboxylate will be a balance between these competing steric and electronic effects. For any specific application, the experimental determination of its reactivity ratios with the desired comonomer is strongly recommended. This guide provides the foundational knowledge and a clear experimental path for such an investigation, empowering researchers to design and synthesize novel copolymers with tailored properties for their specific needs.

References

  • van de Wouw, H. L., Awuyah, E. C., Baris, J. I., & Klausen, R. S. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity: Reactivity Ratios and Role of Aromaticity. NSF Public Access Repository. [Link]

  • Odian, G. (2004).
  • Walling, C. (1949). Copolymerization. Journal of the American Chemical Society, 71(6), 1930–1935.
  • Bataille, P., & Van, B. T. (1984). Copolymerization of styrene and vinyl acetate. I. Emulsion polymerization. Journal of Polymer Science: Polymer Chemistry Edition, 22(11), 3145-3157.
  • Fried, J. R. (2003). Polymer Science and Technology. Prentice Hall.
  • Lopez-Serrano, F. (2012). Does anybody have any idea why styrene and vinyl acetate are so incompatible? ResearchGate. [Link]

  • Hussain, S. A., Reddy, B. S. R., & Raj, A. A. (2012). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 9(4), 695-703.
  • Padsalgikar, A. D. (n.d.).
  • Reddy, B. S. R., Arshady, R., & George, M. H. (1983). Synthesis, characterization and the reactivity ratios of copolyrners of cyclohexyl acrylate with styrene and N-vinyl-2-pyrrolidone. European Polymer Journal, 19(10-11), 987-991.
  • Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Anionic Vinyl Polymerization.
  • Li, Y., et al. (2021). A study of the use of carbonyl and ester groups in regulating the optical and electrical characteristics of wide bandgap polymers for organic solar cells.
  • Debuigne, A., et al. (2005). Effect of electron donors on the radical polymerization of vinyl acetate mediated by [Co(acac)2]: degenerative transfer versus reversible homolytic cleavage of an organocobalt(III) complex. Macromolecules, 38(23), 9488-9496.
  • Gao, Y., et al. (2020). Impact of crosslinking agents with steric cyclic groups on the properties of polymer-dispersed liquid crystals. Physical Chemistry Chemical Physics, 22(34), 19047-19054.
  • Natta, G. (1962). Nomenclature Relating to Polymers Having Sterically Ordered Structure. Journal of Polymer Science, 56(163), 153-161.
  • Szablan, Z., et al. (2004). Reversible addition fragmentation chain transfer polymerization of sterically hindered monomers: Toward well-defined rod/coil architectures. Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2432-2443.

Sources

Validation

A Comparative Guide to the Thermal Degradation Profile of Vinyl Cyclohexanecarboxylate Polymers

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is paramount for ensuring product integrity, predicting shelf-life, and designing robust manufac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymeric materials is paramount for ensuring product integrity, predicting shelf-life, and designing robust manufacturing processes. This guide provides an in-depth analysis of the thermal degradation profile of vinyl cyclohexanecarboxylate polymers, benchmarked against other common vinyl polymers. The insights and data presented herein are grounded in established analytical principles and supported by experimental data from the scientific literature.

Introduction: The Critical Role of Thermal Stability

The thermal stability of a polymer dictates its operational temperature limits and is a crucial parameter in applications ranging from controlled-release drug delivery systems to advanced material composites. Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating this property, providing quantitative data on mass loss as a function of temperature. This guide will delve into the interpretation of TGA data to compare the thermal robustness of vinyl cyclohexanecarboxylate polymers with that of other widely used polymers.

Comparative Thermal Degradation Analysis

The thermal stability of a polymer is intrinsically linked to its chemical structure. For vinyl polymers, the nature of the pendant group on the vinyl backbone significantly influences the degradation pathway and onset temperature.

Vinyl Cyclohexanecarboxylate Polymers: A Profile

While specific TGA data for poly(vinyl cyclohexanecarboxylate) is not extensively reported in publicly available literature, its structure—a bulky, aliphatic cyclic ester pendant group—allows for informed predictions of its thermal behavior. The degradation is expected to proceed through a multi-step process, likely initiated by the ester pyrolysis. This can be compared to the behavior of similar polymers like poly(vinyl cyclohexane) and other vinyl esters.

Benchmarking Against Common Vinyl Polymers

To provide a comprehensive understanding, the thermal degradation profile of vinyl cyclohexanecarboxylate polymers is best understood in the context of other common polymers. The following table summarizes key TGA parameters for a selection of relevant polymers, offering a comparative landscape of their thermal stabilities.

PolymerOnset Decomposition Temp. (T_onset, °C)Temp. at Max. Degradation Rate (T_max, °C)Degradation StagesKey Volatile Products
Poly(vinyl chloride) (PVC) ~190 - 270~300 and ~4502HCl, Benzene, Hydrocarbons[1][2][3][4]
Poly(vinyl alcohol) (PVA) ~200 - 250~350 and ~4502Water, Aldehydes, Ketones[5][6][7]
Poly(vinyl acetate) (PVAc) ~280 - 320~3502Acetic Acid, Benzene[8]
Poly(vinyl cyclohexane) (PVCH) ~380 - 410~4301Cyclohexane, various hydrocarbons[9]
General Vinyl Ester Resins ~280 - 350~380 - 4202 or moreCorresponding carboxylic acid, various hydrocarbons[10][11][12]

Analysis of Comparative Data:

  • Poly(vinyl chloride) (PVC) exhibits the lowest thermal stability, with its degradation initiated by the release of hydrochloric acid at relatively low temperatures.[1][2][3][4] This autocatalytic dehydrochlorination leads to the formation of polyene structures that further degrade at higher temperatures.[1][2][3][4]

  • Poly(vinyl alcohol) (PVA) also shows a two-stage degradation, primarily through dehydration to form polyenes, followed by chain scission.[5][6][7]

  • Poly(vinyl acetate) (PVAc) degrades via the elimination of acetic acid, a process analogous to the dehydrochlorination of PVC, but occurring at a higher temperature.[8]

  • Poly(vinyl cyclohexane) (PVCH) , with its stable aliphatic cyclohexane ring, demonstrates significantly higher thermal stability compared to PVC, PVA, and PVAc.[9] Its degradation proceeds mainly through random chain scission.[9]

  • General Vinyl Ester Resins display a broad range of degradation temperatures, influenced by the specific ester group.[10][11][12] The initial step is often the pyrolysis of the ester linkage.

Based on this comparative data, poly(vinyl cyclohexanecarboxylate) is anticipated to exhibit a thermal stability intermediate to that of PVAc and PVCH. The presence of the ester group suggests a lower onset of decomposition compared to the highly stable PVCH. However, the bulky and stable cyclohexyl group is expected to confer greater thermal resistance than the simple acetyl group of PVAc.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To ensure reproducible and comparable data, a standardized TGA protocol is essential. The following methodology is a robust starting point for the analysis of vinyl polymers.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: A small sample (5-10 mg) is placed in a platinum or alumina pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.[13]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.[13]

  • Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis
  • TGA Curve: Plot the percentage of initial mass versus temperature.

  • Derivative Thermogravimetry (DTG) Curve: Plot the negative first derivative of the TGA curve (-d(mass)/dT) versus temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (T_max).

  • Onset Temperature (T_onset): Determine the temperature at which significant mass loss begins. This can be calculated using the tangent method on the TGA curve.

  • Residual Mass: Record the percentage of mass remaining at the end of the experiment.

Visualizing the Degradation Pathway

The following diagram illustrates a generalized thermal degradation pathway for a vinyl ester polymer, highlighting the key stages of decomposition.

Thermal_Degradation_Pathway cluster_0 Initial Polymer cluster_1 Stage 1: Ester Pyrolysis cluster_2 Stage 2: Main Chain Scission cluster_3 Final Product Polymer Vinyl Ester Polymer Ester_Cleavage Ester Group Cleavage Polymer->Ester_Cleavage Heat Volatiles1 Carboxylic Acid Alkene Ester_Cleavage->Volatiles1 Volatilization Polyene Polyene Backbone Ester_Cleavage->Polyene Scission Chain Scission Polyene->Scission Higher Heat Volatiles2 Hydrocarbons (Oligomers, Monomers) Scission->Volatiles2 Volatilization Char Char Residue Scission->Char

Sources

Comparative

A Comparative Guide to the Hydrolytic Degradation Rates of Vinyl Cyclohexanecarboxylate Polymers

For researchers and professionals in drug development, the selection of a polymeric excipient is a critical decision that directly impacts the stability, release kinetics, and overall efficacy of a therapeutic formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of a polymeric excipient is a critical decision that directly impacts the stability, release kinetics, and overall efficacy of a therapeutic formulation. While established biodegradable polyesters such as Polylactic Acid (PLA) and Polyglycolic Acid (PGA) are widely utilized, the exploration of novel polymers with unique degradation profiles is essential for advancing drug delivery systems. This guide introduces vinyl cyclohexanecarboxylate polymers (PVCHC), a less-explored class of materials, and provides a comparative analysis of their predicted hydrolytic degradation behavior against industry-standard biodegradable polymers.

Given the nascent stage of research into PVCHC, this document synthesizes established principles of polymer chemistry to forecast its stability. We will delve into the structural attributes expected to govern its degradation and provide a rigorous, standardized protocol for experimental validation. This guide is intended to serve as a foundational resource for scientists considering PVCHC for applications demanding high stability and slow, controlled degradation.

Structural and Synthetic Overview of Poly(vinyl cyclohexanecarboxylate)

The hydrolytic stability of a polymer is fundamentally dictated by its chemical structure. Poly(vinyl cyclohexanecarboxylate) is a vinyl polymer distinguished by a bulky, hydrophobic cyclohexyl group pendant to the main chain via an ester linkage.

The synthesis proceeds via the free-radical polymerization of the vinyl cyclohexanecarboxylate monomer.[1] This process, typically initiated by thermal or photochemical means, results in a polymer with a carbon-carbon backbone, a structure known for its inherent stability.

Caption: Synthesis of Poly(vinyl cyclohexanecarboxylate) via Free-Radical Polymerization.

For a meaningful comparison, the structures of commonly used biodegradable polyesters—Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL)—are presented below. Unlike PVCHC, these are aliphatic polyesters with ester linkages integrated into the polymer backbone, a feature that renders them more susceptible to hydrolysis.[2]

Caption: Structures of common biodegradable aliphatic polyesters.

Predicted Hydrolytic Degradation Pathway of PVCHC

The degradation of PVCHC is predicted to occur via the hydrolysis of the pendant ester bond, a reaction catalyzed by acid or base.[3] This reaction cleaves the ester linkage, yielding polyvinyl alcohol (PVA) and cyclohexanecarboxylic acid as the degradation products.[4] Unlike the backbone scission seen in polyesters, this process leaves the stable carbon-carbon backbone of the polymer intact, leading to a change in side-chain functionality rather than a significant immediate reduction in polymer molecular weight.

Caption: Predicted hydrolytic degradation mechanism of PVCHC.

Key Factors Influencing Hydrolytic Stability: A Comparative Perspective

The rate of ester hydrolysis is governed by several structural and environmental factors. By analyzing the structure of PVCHC, we can predict its stability relative to standard polyesters.

Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the bulk of substituent groups near the reaction center.[5] The hydrolysis of an ester proceeds through a tetrahedral intermediate at the carbonyl carbon. The bulky cyclohexane ring in PVCHC is positioned directly adjacent to this reaction site. This conformation is expected to create significant steric hindrance, impeding the nucleophilic attack of water molecules on the carbonyl carbon.[6][7] In contrast, the ester groups in PGA, PLA, and PCL are less sterically hindered, allowing for easier access by water. This structural difference is the primary reason PVCHC is predicted to be significantly more resistant to hydrolysis.

Hydrophobicity

The extent of hydrolytic degradation is also dependent on the ability of water to penetrate the polymer matrix.[8] Polymers with a high degree of hydrophobicity will absorb less water, thus slowing the degradation process.[9] PVCHC is composed of a non-polar polyvinyl backbone and a large, aliphatic cyclohexane side chain, rendering the polymer highly hydrophobic.[10] This is in stark contrast to polymers like PGA, which is more hydrophilic and degrades rapidly.[11] PLA and PCL are also hydrophobic, but the overall non-polar character of PVCHC is predicted to be greater, further limiting water ingress and slowing hydrolysis.

Performance Comparison: PVCHC vs. Standard Biodegradable Polyesters

The following table summarizes the key properties and provides a qualitative, predictive comparison of the hydrolytic degradation rates. The data for PLA, PGA, and PCL are derived from published literature, while the values for PVCHC are predictions based on the chemical principles discussed above.

FeaturePoly(glycolic acid) (PGA)Poly(lactic acid) (PLA)Poly(caprolactone) (PCL)Poly(vinyl cyclohexanecarboxylate) (PVCHC)
Backbone Structure Aliphatic PolyesterAliphatic PolyesterAliphatic PolyesterPolyvinyl
Degradable Linkage Backbone EsterBackbone EsterBackbone EsterPendant Ester
Relative Hydrophilicity High[11]Medium[11]Low[9]Very Low (Predicted)
Steric Hindrance at Ester LowMediumLowVery High (Predicted)
Degradation Time (in vivo) 2-4 months[2]>12 months[2]>24 months[9]>>24 months (Predicted)
Primary Degradation Mode Bulk Hydrolysis[11]Bulk Hydrolysis[9]Bulk Hydrolysis[9]Side-chain Hydrolysis (Predicted)

Standardized Protocol for In Vitro Hydrolytic Degradation Assessment

To experimentally validate the predicted hydrolytic stability of PVCHC, a standardized, robust methodology is essential. The following protocol is based on the ASTM F1635 standard, which provides a framework for the in vitro degradation testing of hydrolytically degradable polymers for surgical implants.[12][13][14]

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Degradation Study cluster_analysis Phase 3: Analysis at Each Time Point P1 1. Synthesize & Characterize PVCHC (GPC for MW, DSC for Tg) P2 2. Fabricate Test Specimens (e.g., 5x5x0.5 mm films) P1->P2 P3 3. Sterilize Specimens (e.g., Ethylene Oxide) P2->P3 E1 4. Immerse triplicates in PBS (pH 7.4) at 37°C in sterile containers P3->E1 E2 5. Incubate for pre-determined time points (e.g., 1, 3, 6, 12, 24 months) E1->E2 A1 6. Retrieve, rinse, and dry specimens to constant weight E2->A1 A2 7. Measure Mass Loss A1->A2 A3 8. Analyze Molecular Weight (GPC/SEC) A1->A3 A4 9. Monitor Chemical Changes (FTIR Spectroscopy) A1->A4 A5 10. Measure pH of Degradation Medium A1->A5 A5->E2 Feedback Loop

Caption: Experimental workflow for hydrolytic degradation testing based on ASTM F1635.

Experimental Protocol Details:

1. Materials and Reagents:

  • Poly(vinyl cyclohexanecarboxylate) polymer of known molecular weight and purity.

  • Phosphate Buffered Saline (PBS), pH 7.4.[15]

  • High-purity water for rinsing.

  • Solvents for GPC/SEC analysis (e.g., Tetrahydrofuran).

2. Specimen Preparation:

  • Fabricate polymer specimens into a consistent form, such as thin films or small rods. A typical dimension for films is 10 mm x 10 mm x 0.2 mm.

  • Measure and record the initial dry weight (W₀) of each specimen to a precision of 0.1% of the total weight.[14]

  • Sterilize the specimens using a method appropriate for the polymer that does not induce premature degradation (e.g., ethylene oxide or gamma irradiation).[13]

3. Degradation Conditions:

  • For each time point, place a minimum of three specimens in individual sterile containers.

  • Add a sufficient volume of sterile PBS (pH 7.4) to each container to ensure the specimen is fully immersed. A high solution-to-polymer ratio (e.g., 100:1 v/w) is recommended to avoid saturation effects from degradation products.[14]

  • Incubate the containers in a constant temperature oven or water bath at 37 ± 1 °C.

4. Time Points and Analysis:

  • Select a series of time points appropriate for the expected degradation rate. For a highly stable polymer like PVCHC, this may include 1, 3, 6, 9, 12, 18, and 24 months.

  • At each designated time point, retrieve the triplicate specimens.

  • Record the pH of the degradation medium to monitor the release of acidic byproducts.

  • Gently rinse the specimens with high-purity water to remove residual salts and then dry them under vacuum to a constant weight.

  • Measure the final dry weight (Wₜ) and calculate the percent mass loss: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100.

  • Analyze the molecular weight and molecular weight distribution of the dried polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Characterize changes in the chemical structure using Fourier-Transform Infrared (FTIR) spectroscopy, looking for a decrease in the ester carbonyl peak (~1730 cm⁻¹) and the appearance of a broad hydroxyl peak (~3200-3500 cm⁻¹) corresponding to the formation of polyvinyl alcohol.

Conclusion and Future Outlook

Based on fundamental principles of organic and polymer chemistry, poly(vinyl cyclohexanecarboxylate) is predicted to exhibit a markedly slower rate of hydrolytic degradation compared to common aliphatic polyesters like PLA, PGA, and PCL. The combination of significant steric hindrance from the bulky cyclohexane ring and the high hydrophobicity of the overall polymer structure presents a formidable barrier to ester hydrolysis.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Vinyl cyclohexanecarboxylate

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the critical safety, logistical, and procedural frameworks required for handling Vi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the critical safety, logistical, and procedural frameworks required for handling Vinyl cyclohexanecarboxylate (CAS: 4840-76-0).

While this specialty monomer is valued for its low acute toxicity and utility in synthesizing highly chemically resistant polymers[1], its fundamental nature as a vinyl ester introduces severe reactivity hazards. Uncontrolled handling can lead to runaway exothermic polymerization, presenting immediate risks of auto-ignition or container rupture[2]. This guide bridges the gap between standard safety data and field-proven laboratory execution.

Chemical Profile & Hazard Causality

To safely handle this compound, you must first understand the physicochemical drivers behind its behavior. The vinyl group is highly susceptible to radical-induced polymerization, while the ester linkage influences its solvent compatibility and degradation profile.

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueOperational Implication
CAS Number 4840-76-0Primary identifier for safety and inventory tracking[1].
Boiling Point 226 °CLow volatility at ambient temperature; however, heating drastically increases inhalation risks[1].
Flash Point 85.1 °CClassified as a combustible liquid. Vapor-air mixtures can ignite if heated near this threshold[1].
Density 0.99 g/cm³Nearly immiscible with water; aqueous fire suppression is ineffective. Use foam or dry chemical[1].
Vapor Pressure 0.0836 mmHg (25 °C)Low ambient inhalation risk unless aerosolized or heated during synthesis[1].
LogP 2.85Highly lipophilic; will readily absorb through compromised skin barriers[3].

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient for reactive vinyl esters. The following matrix explains the causality behind each required protective item.

  • Hand Protection (Butyl Rubber Gloves):

    • Causality: Vinyl esters are aggressive organic solvents that rapidly permeate standard latex and thin nitrile gloves. Butyl rubber provides superior chemical resistance against ester breakthrough, preventing transdermal absorption of the lipophilic monomer[4].

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: Because the monomer is combustible (Flash Point 85.1 °C) and prone to exothermic runaway, a standard poly-blend lab coat poses a melt-hazard. An FR-rated coat mitigates severe burn risks in the event of auto-ignition[1].

  • Respiratory Protection (NIOSH Organic Vapor Cartridge):

    • Causality: Required only if handling outside a certified fume hood or during a spill. Inhalation of vinyl ester vapors causes central nervous system depression and narcosis[5].

  • Eye Protection (Splash Goggles + Face Shield):

    • Causality: Liquid splashes can cause severe corneal injury. The face shield provides secondary ballistic protection against glassware rupture if a closed-system polymerization exotherms rapidly[2].

Operational Workflow: Controlled Polymerization Setup

Uninhibited vinyl monomers are highly unstable. This self-validating protocol ensures safe inhibitor removal and controlled reaction initiation.

Step-by-Step Methodology:

  • Inhibitor Verification: Vinyl cyclohexanecarboxylate is shipped with phenolic inhibitors (e.g., MEHQ) to prevent auto-polymerization during transit[2]. Verify the inhibitor concentration on your batch's Certificate of Analysis.

  • Inhibitor Removal: Pack a glass chromatography column with basic alumina. Pass the required volume of the monomer through the column into a flame-dried, argon-purged Schlenk flask.

    • Causality: Basic alumina selectively binds the acidic phenolic inhibitors, allowing the pure, reactive monomer to elute.

    • Self-Validation Checkpoint: Spot the eluent on a TLC plate under UV light. The absence of the characteristic phenolic UV-absorption spot confirms successful inhibitor removal.

  • Inert Transfer: Maintain a continuous Argon or Nitrogen sweep. Oxygen can act as an unpredictable radical scavenger, leading to stalled reactions or sudden, delayed exotherms once the oxygen is consumed.

  • Initiator Addition: Add your radical initiator (e.g., AIBN) strictly at room temperature (20–25 °C).

    • Causality: Adding an initiator to a pre-heated, uninhibited monomer guarantees an immediate, uncontrollable thermal spike[4].

    • Self-Validation Checkpoint: Monitor the internal temperature for 10 minutes post-addition. A stable temperature confirms no premature auto-polymerization is occurring.

  • Thermal Control: Submerge the flask in a pre-equilibrated oil bath. Never use a heating mantle directly, as localized hot spots can trigger localized runaway polymerization[2].

G N1 1. Inhibitor Removal (Basic Alumina Column) N2 2. Inert Transfer (Argon/Nitrogen Purge) N1->N2 N3 3. Controlled Reaction (Monitor Temp < 60°C) N2->N3 N4 ! Runaway Exotherm ! (Temperature Spike) N3->N4 Catalyst Excess / Heat N5 4. Quench Reaction (Hydroquinone Addition) N3->N5 Standard Completion N4->N5 Emergency Intervention

Workflow for vinyl cyclohexanecarboxylate handling and runaway exotherm mitigation.

Emergency Response & Spill Management

In the event of a spill, the primary risk is the monomer polymerizing exothermically during the cleanup process.

Step-by-Step Spill Protocol:

  • Isolate & Ventilate: Evacuate non-essential personnel. Extinguish all ignition sources and maximize fume hood extraction[2].

  • Containment: Surround and cover the spill strictly with non-combustible absorbents (e.g., vermiculite, diatomaceous earth, or dry sand).

    • Causality: Using combustible absorbents like paper towels or sawdust is highly dangerous. If the concentrated monomer begins to polymerize, the generated heat can easily ignite the sawdust[4].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a ventilated, heavy-duty polyethylene waste container[4].

    • Self-Validation Checkpoint: After sweeping, scan the spill area with a Photoionization Detector (PID). A reading below 10 ppm confirms successful vapor mitigation. If higher, re-apply absorbent.

Waste Disposal Plan

Improper disposal of vinyl esters is a leading cause of laboratory waste carboy explosions.

  • Segregation: Classify as "Non-halogenated organic solvent waste."

  • Quenching Protocol: Never dispose of uninhibited vinyl cyclohexanecarboxylate. Uninhibited monomers can spontaneously polymerize in the waste carboy due to trace metal contaminants or ambient light, leading to a catastrophic pressure explosion[5]. Always add a quenching agent (e.g., 1% wt/vol Hydroquinone) to the waste mixture before sealing.

  • Self-Validation Checkpoint: Before fully sealing the waste carboy, observe the liquid for 5 minutes. The absence of bubbling or localized heat generation confirms the quenching agent has successfully stabilized the monomer[2].

References

  • LookChem. "Cas 4840-76-0,vinyl cyclohexanecarboxylate".
  • SIELC Technologies. "Vinyl cyclohexanecarboxylate".
  • Sea Hawk Paints. "SAFETY DATA SHEET - Vinyl Ester Resin".
  • Arjay Technologies. "7121 Vinyl Ester Bonding Compound - Safety Data Sheet".
  • Sherfab. "SAFETY DATA SHEET - Derakane™ Signia™ 411 epoxy vinyl ester resin".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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